NDSB-211
説明
特性
IUPAC Name |
2-hydroxyethyl-dimethyl-(3-sulfopropyl)azanium;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYXZZUKRVDVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192134 | |
| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38880-58-9 | |
| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038880589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is NDSB-211 and its chemical properties
An In-depth Technical Guide on the Non-Detergent Sulfobetaine, NDSB-211, for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, or 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, is a non-detergent sulfobetaine, a class of zwitterionic compounds widely utilized in protein chemistry. These molecules possess a hydrophilic sulfobetaine head group and a short hydrophobic tail, a structure that prevents them from forming micelles, distinguishing them from traditional detergents.[1][2] This unique characteristic allows this compound to solubilize and stabilize proteins without causing denaturation, making it an invaluable tool in various biochemical applications.[1][3] It is particularly effective in preventing protein aggregation and facilitating the refolding of denatured proteins, thereby enhancing the yield of functional proteins from inclusion bodies.[1] Furthermore, this compound has been successfully employed as an additive in protein crystallization, where it can improve crystal quality and even facilitate the growth of novel crystal forms.[4][5]
Chemical and Physical Properties
This compound is a white, solid compound that is highly soluble in water.[4][6] Its zwitterionic nature is maintained over a broad pH range, which, combined with its high solubility, allows for its use at high concentrations (typically 0.5-1.0 M) in buffered solutions without significantly altering the pH.[1][4] Unlike detergents, this compound can be easily removed from protein solutions by dialysis due to its inability to form micelles.[1][3]
Key Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 38880-58-9 | [6] |
| Molecular Formula | C₇H₁₇NO₄S | [6] |
| Molecular Weight | 211.28 g/mol | [6] |
| Synonyms | 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide inner salt | [6] |
| Appearance | White solid | [6] |
| Purity | ≥98% (TLC) | [6] |
Solubility Data for this compound
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | [7] |
| Water | 50 mg/mL | [6] |
| Water | ≥ 10% (at 20°C) | [3] |
| Water | > 2.0 M | [1][4] |
| Methanol | 5 mg/mL (clear, colorless) | [6] |
Mechanism of Action
The primary mechanism by which this compound facilitates protein folding and prevents aggregation is through its interaction with folding intermediates. The short hydrophobic group of this compound is thought to interact with exposed hydrophobic regions on unfolded or partially folded proteins, preventing them from aggregating with one another.[4] This transient interaction stabilizes the protein in a state that is more amenable to proper folding. Some studies suggest that non-detergent sulfobetaines can act as "pharmacological chaperones," binding to shallow hydrophobic pockets on the protein surface and stabilizing the folded conformation.[8]
Caption: Hypothetical mechanism of this compound in protein folding.
Experimental Protocols
General Workflow for Protein Extraction and Solubilization using this compound
The following diagram outlines a general workflow for extracting and solubilizing proteins, particularly from inclusion bodies, with the aid of this compound.
Caption: General workflow for protein extraction and refolding.
Detailed Protocol for Protein Refolding by Dialysis
This protocol provides a step-by-step guide for refolding a denatured protein using this compound, adapted from general protein refolding methodologies.
Materials:
-
Purified, denatured protein in a solubilization buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM EDTA, 0.5 M this compound, and a redox system (e.g., 1 mM GSH, 0.1 mM GSSG).
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Stir plate and stir bar.
-
Cold room or refrigerator (4°C).
Procedure:
-
Prepare the Dialysis Setup: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions.
-
Load the Sample: Load the denatured protein solution into the dialysis tubing and securely close both ends.
-
First Dialysis Step: Place the dialysis bag into a large volume (at least 100-fold the sample volume) of refolding buffer containing a low concentration of the denaturant (e.g., 2 M Guanidine-HCl or 4 M Urea) and this compound. Stir gently at 4°C for 4-6 hours.
-
Subsequent Dialysis Steps: Transfer the dialysis bag to fresh refolding buffer with a progressively lower concentration of denaturant and containing this compound. Repeat this step 2-3 times, with the final dialysis step being in refolding buffer with no denaturant. Each dialysis step should be for at least 4-6 hours or overnight.
-
Final Dialysis: Perform a final dialysis step against a buffer suitable for downstream applications, without this compound if desired.
-
Protein Recovery and Analysis: Recover the refolded protein from the dialysis bag and centrifuge to remove any precipitated protein. Analyze the protein for proper folding and activity.
Protocol for Protein Crystallization with this compound as an Additive
The following protocol outlines the use of this compound as an additive in protein crystallization experiments, based on the vapor diffusion method.
Materials:
-
Purified, concentrated protein solution.
-
Crystallization screen solutions.
-
This compound stock solution (e.g., 2 M in water).
-
Crystallization plates (e.g., sitting drop or hanging drop).
-
Pipettes and tips.
Procedure:
-
Prepare the Protein-NDSB Mixture: Just before setting up the crystallization trials, add this compound to the protein solution to a final concentration of 0.1 M to 0.5 M. It is crucial to add the this compound before the precipitant.[4]
-
Set up the Crystallization Plate:
-
Reservoir: Pipette the crystallization screen solution into the reservoir of the crystallization plate.
-
Drop: In the drop well, mix a small volume of the protein-NDSB-211 solution with an equal volume of the reservoir solution.
-
-
Seal and Incubate: Seal the plate and incubate at a constant temperature.
-
Monitor Crystal Growth: Regularly monitor the drops for crystal formation. If precipitation occurs instead of crystals, the concentration of the precipitant may need to be gradually increased, as this compound is a solubilizing agent.[1][4]
Applications of this compound in Research and Development
| Application | Description | References |
| Protein Extraction | Increases the yield of membrane, nuclear, and cytoskeletal-associated proteins. | [2] |
| Protein Solubilization | Solubilizes proteins without denaturation, particularly those expressed as inclusion bodies. | [1][3] |
| Protein Refolding | Prevents aggregation and facilitates the renaturation of chemically and thermally denatured proteins. | [1] |
| Protein Crystallization | Acts as an additive to improve crystal quality, increase crystal size, and enable the formation of new crystal forms. | [4][5] |
| Electrophoresis | Can be used in isoelectric focusing (IEF) to reduce protein precipitation. | [2] |
| Drug Development | Can be used as an excipient to improve the solubility and stability of drug compounds. | [2] |
Conclusion
This compound is a versatile and effective tool for researchers working with proteins. Its non-denaturing, zwitterionic nature, coupled with its ability to prevent aggregation and promote proper folding, makes it an excellent choice for a wide range of applications, from initial protein extraction to the final stages of structural determination through crystallization. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory.
References
- 1. interchim.fr [interchim.fr]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. Anatrace.com [anatrace.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]
- 8. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
NDSB-211: A Technical Guide to its Mechanism of Action in Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficult-to-express and aggregation-prone proteins are a significant bottleneck in academic research and the development of protein-based therapeutics. Achieving high yields of soluble, correctly folded, and functional proteins is paramount. Non-detergent sulfobetaines (NDSBs) are a class of chemical agents that have emerged as valuable tools for improving protein solubility and stability. This technical guide focuses on NDSB-211, a member of this class, providing an in-depth look at its mechanism of action, practical applications, and protocols for its use in protein solubilization.
NDSBs, including this compound, are zwitterionic compounds that, unlike traditional detergents, do not form micelles in aqueous solutions.[1] This property makes them easily removable by dialysis and less likely to interfere with downstream applications.[1][2] They are particularly effective in preventing protein aggregation during refolding processes and can significantly increase the yield of soluble proteins from various expression systems, including bacterial inclusion bodies.[3][4]
Core Mechanism of Action
The primary mechanism by which this compound and other NDSBs enhance protein solubilization is by preventing protein aggregation and facilitating proper folding.[1] This is achieved through a combination of effects on both the protein and the surrounding solvent.
Interaction with Protein Surfaces: It is hypothesized that the short hydrophobic group of this compound interacts with exposed hydrophobic patches on the surface of proteins.[2][5] These hydrophobic patches are often exposed during the folding process or in misfolded proteins and are the primary drivers of aggregation.[5][6] By binding to these regions, this compound effectively shields them from interacting with other protein molecules, thus preventing the formation of aggregates.
Stabilization of Folding Intermediates: The process of a protein folding into its native three-dimensional structure involves a series of intermediate states. Some of these intermediates are prone to aggregation. This compound can stabilize these folding intermediates, giving the protein more time to achieve its correct conformation.[7] This is particularly crucial when refolding proteins from a denatured state, such as those recovered from inclusion bodies.
Modulation of the Aqueous Environment: While not forming micelles, NDSBs can influence the properties of the aqueous solvent in a way that is more favorable for protein folding. They can reduce the hydrophobic effect that drives protein aggregation, creating a microenvironment that promotes intramolecular folding over intermolecular aggregation.
A study on the related compound NDSB-201 provided molecular insight into its action, revealing a specific binding pocket on the protein it was stabilizing.[8] The pyridinium group of NDSB-201 was found to stack with a phenylalanine side chain, suggesting that specific, albeit weak, interactions can contribute to the stabilizing effect.[8] While a similar crystal structure for this compound is not available, it is plausible that it acts through a comparable mechanism of interacting with specific hydrophobic or aromatic residues.
Quantitative Data on NDSB Performance
While specific quantitative data for this compound is limited in publicly available literature, data from closely related NDSBs can provide valuable insights into their general effectiveness. A typical working concentration for NDSBs is in the range of 0.5 to 1.0 M.[3]
Table 1: Effect of NDSB-195 on Lysozyme Solubility [2]
| NDSB-195 Concentration (M) | Fold Increase in Lysozyme Solubility |
| 0.25 | ~2x |
| 0.75 | ~3x |
This data is for NDSB-195 and is presented here as a representative example of the efficacy of non-detergent sulfobetaines. Similar trends are expected for this compound, although the exact magnitudes may differ.
Table 2: General Applications and Effective Concentrations of NDSBs [2][3][4]
| Application | Typical NDSB Concentration (M) | Notes |
| Protein Refolding | 0.5 - 1.0 | Can significantly improve the yield of active protein. |
| Increasing Protein Solubility | 0.25 - 1.0 | Effective for a variety of proteins, including membrane and nuclear proteins. |
| Protein Crystallization | 0.1 - 0.5 | Can improve crystal quality and size. |
| Extraction of Cellular Proteins | 0.5 - 1.0 | Can increase the yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound for protein solubilization.
Protocol 1: Solubilization and Refolding of Proteins from Inclusion Bodies
This protocol provides a general framework for using this compound to recover functional proteins from inclusion bodies.
1. Isolation and Washing of Inclusion Bodies: a. Harvest bacterial cells expressing the protein of interest by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or high-pressure homogenization. c. Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies. d. Wash the inclusion body pellet sequentially with a low concentration of a mild detergent (e.g., 1% Triton X-100 in lysis buffer) and then with buffer without detergent to remove cellular debris and membrane components.[9]
2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT).[9][10] b. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization. c. Centrifuge at high speed to remove any remaining insoluble material.
3. Protein Refolding using this compound: a. Prepare a refolding buffer containing 0.5 - 1.0 M this compound, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and a redox shuffling system (e.g., 1 mM GSH / 0.1 mM GSSG). b. Add the solubilized protein solution to the refolding buffer in a dropwise manner with gentle stirring. The final protein concentration should be kept low (typically < 0.1 mg/mL) to favor refolding over aggregation. c. Incubate the refolding mixture at 4°C for 12-48 hours. d. Dialyze the refolding mixture against a buffer without this compound to remove the solubilizing agent and any remaining denaturant. e. Purify the refolded protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
Protocol 2: Increasing the Yield of Soluble Protein During Cell Lysis
This protocol describes how to incorporate this compound during the initial extraction step to improve the recovery of soluble proteins.
1. Cell Lysis in the Presence of this compound: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) supplemented with 0.5 - 1.0 M this compound. b. Add protease inhibitors to the lysis buffer. c. Lyse the cells using sonication or another appropriate method. d. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes) to pellet cell debris and insoluble proteins.
2. Analysis of Soluble Fraction: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Analyze the protein concentration in the supernatant using a compatible protein assay (e.g., Bradford assay). c. Analyze the protein of interest by SDS-PAGE and Western blotting to determine the increase in soluble yield compared to a control lysis without this compound.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound in preventing protein aggregation.
Caption: Workflow for protein solubilization from inclusion bodies using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals facing challenges with protein solubility and aggregation. Its non-detergent, zwitterionic nature makes it a gentle yet effective additive for a wide range of applications, from improving the yield of soluble proteins during initial extraction to facilitating the refolding of proteins from inclusion bodies. By understanding its mechanism of action and following optimized protocols, scientists can significantly enhance their ability to produce high-quality, functional proteins for downstream research and therapeutic development. While more quantitative data specific to this compound would be beneficial, the principles and data from the broader NDSB family provide a strong foundation for its successful implementation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Hydrophobic patches on the surfaces of protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
The Role of NDSB-211 in Preventing Protein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein aggregation is a significant challenge in the development and manufacturing of therapeutic proteins, often leading to loss of function, immunogenicity, and reduced product yields. Non-Detergent Sulfobetaine 211 (NDSB-211) has emerged as a valuable excipient to mitigate these issues. This technical guide provides an in-depth exploration of the mechanisms by which this compound prevents protein aggregation, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.
Introduction to this compound
This compound, or 3-[(2-Hydroxyethyl)dimethylammonio]propane-1-sulfonate, is a zwitterionic compound belonging to the class of non-detergent sulfobetaines.[1][2][3] These molecules are characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail.[4][5] This amphiphilic nature allows them to interact with proteins, yet their short hydrophobic chains prevent the formation of micelles, a key distinction from traditional detergents that can denature proteins.[2][4][5] this compound is highly soluble in water, does not significantly alter the pH or viscosity of solutions, and can be easily removed by dialysis.[1][4][5] These properties make it an ideal additive in various stages of protein research and production, including extraction, purification, refolding, and crystallization.[1][3][4][6]
Core Mechanism of Action: Preventing Protein Aggregation
The primary mechanism by which this compound prevents protein aggregation is by stabilizing the native or near-native conformation of proteins and reducing the intermolecular interactions that lead to the formation of aggregates. This is achieved through a combination of effects:
-
Hydrophilic Shielding: During processes like refolding or in response to stress, proteins can expose hydrophobic regions that are normally buried within their core.[5] These exposed hydrophobic patches are prone to interact with similar regions on other protein molecules, initiating the aggregation cascade. This compound, with its short hydrophobic group, is thought to interact with these exposed hydrophobic surfaces on the protein.[7] This interaction coats the hydrophobic areas, creating a "hydrophilic shield" due to the outward-facing charged sulfobetaine group. This shield minimizes protein-protein hydrophobic interactions, thus preventing aggregation.
-
Preferential Hydration: At high concentrations (typically 0.5-1.0 M), NDSBs can act as osmolytes.[4][8] They are preferentially excluded from the protein surface, leading to an increase in the local concentration of water molecules around the protein. This phenomenon, known as preferential hydration, thermodynamically favors the more compact, folded state of the protein, as this conformation minimizes the surface area exposed to the solvent. By stabilizing the native structure, this compound reduces the population of aggregation-prone unfolded or partially folded intermediates.
-
Pharmacological Chaperone Activity: In some cases, NDSBs have been shown to act as pharmacological chaperones by binding to specific pockets on the protein surface.[9] For instance, NDSB-201, a related compound, was found to bind to a specific site on the type II TGF-β receptor, stabilizing its folded state.[9] This binding can mask hydrophobic surfaces and favor the correct formation of disulfide bonds, thereby preventing aggregation.[9] While this has been demonstrated for other NDSBs, it suggests a potential specific interaction mechanism for this compound as well, depending on the target protein.
-
Modulation of Folding Kinetics: Protein aggregation is often a competing reaction to proper folding. NDSBs can influence the kinetics of both processes. By preventing the rapid, irreversible aggregation of folding intermediates, this compound allows more time for the protein to explore its conformational space and find its native, soluble state.[10]
Quantitative Data on NDSB Efficacy
The effectiveness of NDSBs in preventing aggregation and improving protein handling has been quantified in various studies. The following table summarizes key findings.
| Parameter | Protein(s) | NDSB Compound(s) | Concentration | Result | Reference |
| Extraction Yield | Membrane, nuclear, and cytoskeletal-associated proteins | General NDSBs | Not specified | Up to 30% increase | [4][11] |
| Refolding Yield | Tryptophan synthase β2 subunit | Modified NDSBs | Not specified | 97% and 100% refolding yield | [8] |
| Refolding Yield | Hen egg lysozyme | NDSB-256-4T | 600 mM | 60% enzymatic activity | [7] |
| Refolding Yield | Chemically unfolded tryptophan synthase β2 subunit | NDSB-256-4T | 1.0 M | 100% enzymatic activity | [7] |
| Thermal Stability | M2-1 protein of human metapneumovirus | NDSB | 500 mM | Increase in thermal stability of +6.3°C | [8] |
| Solubility | Lysozyme | NDSB-195 | 0.25 M | Solubility almost doubled | [7] |
| Solubility | Lysozyme | NDSB-195 | 0.75 M | Solubility nearly tripled | [7] |
| Aggregation Inhibition | Bovine Serum Albumin (BSA) | NDSB-195 | 0.5 M | Delayed the onset of aggregation | [12] |
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate the effect of this compound on protein aggregation.
Dynamic Light Scattering (DLS) for Monitoring Aggregate Formation
Objective: To monitor the size distribution of protein particles over time in the presence and absence of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 2 M) in the same buffer.
-
Prepare two sets of samples: a control set with only the protein and a test set with the protein and this compound at the desired final concentration (e.g., 0.5 M).
-
Induce aggregation through a stressor such as thermal stress (e.g., incubation at an elevated temperature), chemical denaturation (e.g., addition of a reducing agent for proteins with disulfide bonds), or mechanical agitation.
-
-
DLS Measurement:
-
Filter all solutions through a 0.22 µm filter to remove dust and pre-existing aggregates.
-
Place the cuvette containing the sample into the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Perform DLS measurements at regular time intervals to monitor the change in the hydrodynamic radius (Rh) and polydispersity index (PDI) of the protein particles. An increase in Rh and PDI indicates the formation of aggregates.
-
-
Data Analysis:
-
Plot the average hydrodynamic radius as a function of time for both the control and this compound-containing samples.
-
Compare the aggregation kinetics between the two conditions. A delay or reduction in the increase of Rh in the presence of this compound indicates its inhibitory effect.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To assess the effect of this compound on the secondary structure of a protein during stress-induced unfolding and aggregation.
Methodology:
-
Sample Preparation:
-
Prepare protein samples with and without this compound as described for DLS. The protein concentration should be suitable for CD spectroscopy (typically 0.1-0.2 mg/mL).
-
Use a buffer with low absorbance in the far-UV region.
-
-
CD Measurement:
-
Record far-UV CD spectra (e.g., from 190 to 260 nm) at different time points or as a function of increasing temperature (for thermal melts).
-
A loss of the characteristic alpha-helical or beta-sheet signal and a shift towards a random coil spectrum indicates protein unfolding.
-
-
Data Analysis:
-
Analyze the CD spectra to determine the percentage of different secondary structure elements.
-
Compare the changes in secondary structure over time or with increasing temperature for samples with and without this compound. Stabilization of the native secondary structure by this compound suggests its role in preventing unfolding, a prerequisite for aggregation.
-
Intrinsic Tryptophan Fluorescence for Tertiary Structure Analysis
Objective: To monitor changes in the tertiary structure of a protein by observing the fluorescence of its tryptophan residues.
Methodology:
-
Sample Preparation:
-
Prepare protein samples with and without this compound.
-
-
Fluorescence Measurement:
-
Excite the protein sample at a wavelength of around 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum (e.g., from 310 to 400 nm).
-
Changes in the local environment of tryptophan residues upon unfolding and aggregation will result in a shift in the emission maximum (typically a red-shift to longer wavelengths) and a change in fluorescence intensity.
-
-
Data Analysis:
-
Plot the emission maximum wavelength as a function of time or temperature.
-
A smaller or slower red-shift in the presence of this compound indicates stabilization of the native tertiary structure.
-
Visualizing the Mechanisms and Workflows
Proposed Mechanism of this compound Action
Caption: this compound prevents aggregation by shielding exposed hydrophobic regions.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for testing this compound's effect on protein aggregation.
Conclusion
This compound is a powerful tool for researchers and professionals in the biopharmaceutical industry to combat the pervasive issue of protein aggregation. Its unique properties as a non-detergent sulfobetaine allow it to stabilize proteins and prevent aggregation without causing denaturation. By understanding the mechanisms of hydrophilic shielding, preferential hydration, and potential specific binding, scientists can effectively utilize this compound to improve protein yields, enhance stability, and facilitate the development of robust protein-based therapeutics and research reagents. The experimental protocols provided herein offer a framework for the systematic evaluation of this compound's efficacy for specific proteins of interest.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | TCI AMERICA [tcichemicals.com]
- 3. This compound, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]
- 4. interchim.fr [interchim.fr]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. mrs-j.org [mrs-j.org]
NDSB-211 as a Zwitterionic Non-Detergent Sulfobetaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NDSB-211 (3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate), a zwitterionic non-detergent sulfobetaine. This compound and its congeners are valuable tools in protein biochemistry, facilitating the solubilization, stabilization, refolding, and crystallization of proteins without the denaturing effects of conventional detergents. This document consolidates key information on the physicochemical properties of this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in various laboratory procedures. Furthermore, it includes visualizations of experimental workflows to aid in the practical implementation of these methods.
Introduction to this compound
Non-Detergent Sulfobetaines (NDSBs) are a class of chemical compounds that exhibit a unique combination of properties, making them highly effective in handling proteins.[1] this compound, a prominent member of this family, is a zwitterionic compound, meaning it carries both a positive and a negative charge on different parts of the molecule, rendering it electrically neutral over a wide pH range.[2] This characteristic is crucial for maintaining the native charge distribution of proteins and preventing interference with charge-based purification techniques.[3]
Unlike traditional detergents, NDSBs possess a short hydrophobic group, which prevents them from forming micelles in solution.[4] This non-micellar nature is a key attribute, as it allows for their easy removal from protein solutions through dialysis.[5] The primary mechanism of action for NDSBs is thought to involve their interaction with the hydrophobic regions of proteins, thereby preventing aggregation and promoting proper folding.[5]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO₄S | [6] |
| Molecular Weight | 211.3 g/mol | [6][7] |
| Appearance | White solid | [2] |
| Solubility | Highly soluble in water (> 2.0 M) | [5][7] |
| Charge | Zwitterionic over a wide pH range | [2] |
| Micelle Formation | Does not form micelles | [4][5] |
| UV Absorbance | No significant absorption in the near UV range (around 280 nm) | [2][4] |
| Hygroscopicity | Hygroscopic, protect from moisture | [7] |
Applications and Quantitative Data
This compound and related NDSBs have demonstrated significant utility in a variety of protein manipulation techniques.
Protein Solubilization and Extraction
NDSBs can significantly enhance the extraction yield of proteins, particularly those that are challenging to solubilize, such as membrane, nuclear, and cytoskeletal-associated proteins.[2] Reports indicate that the inclusion of NDSBs in extraction buffers can increase protein yields by up to 30%.[8]
| Application | Protein Target | NDSB Used | Concentration | Observed Effect | Reference |
| Protein Solubility | Lysozyme | NDSB-195 | 0.25 M | Nearly doubled solubility | [5] |
| Protein Solubility | Lysozyme | NDSB-195 | 0.75 M | Nearly tripled solubility | [5] |
Protein Refolding and Renaturation
A common challenge in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. NDSBs can act as "chemical chaperones" to facilitate the refolding of denatured proteins into their biologically active conformations.[4][9] They are thought to interact with early folding intermediates, preventing off-pathway aggregation.
| Application | Protein Target | NDSB Used | Concentration | Observed Effect | Reference |
| In Vitro Renaturation | Reduced Hen Egg Lysozyme | NDSB-256-4T | 600 mM | 60% recovery of enzymatic activity | [5] |
| In Vitro Renaturation | Tryptophan Synthase β2 subunit | NDSB-256-4T | 1.0 M | 100% recovery of enzymatic activity | [5] |
Protein Crystallization
The addition of NDSBs to crystallization screens can be beneficial for obtaining high-quality protein crystals. They can increase protein solubility, allowing for the exploration of a wider range of precipitant concentrations, and can also influence crystal packing, sometimes leading to new crystal forms.[5]
| Application | Protein Target | NDSB Used | Observed Effect | Reference |
| Crystal Growth | Malate Dehydrogenase | NDSB-195 | Increased crystal size from 0.1 to 0.4 mm | [5] |
| Crystal Form | Desulfovibrio gigas type II ferredoxin | NDSB | Reduction in crystal twinning and growth of a new crystal form | [5] |
| Crystallization Time | Type II TGF-β Receptor Extracellular Domain | NDSB-201 | Accelerated crystal growth from 1–2 weeks to 2–3 days | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in key biochemical techniques. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
General Guidelines for Using this compound
-
Concentration: A typical working concentration for NDSBs in protein solutions is between 0.5 M and 1.0 M.[7]
-
Buffer Considerations: While NDSBs do not significantly alter the pH of well-buffered solutions, in systems with low buffering capacity (e.g., 10 mM Tris-HCl), some pH drift may occur. It is recommended to use a buffer concentration of at least 25 mM.[5]
-
Solution Preparation: NDSB solutions are highly soluble in water. To prevent microbial contamination, it is advisable to sterile filter the prepared solution through a 0.22 µm filter.[5] Note that aqueous solutions of NDSBs may degrade over several weeks at room temperature.[7]
-
Hygroscopic Nature: NDSBs are hygroscopic and should be stored in a desiccated environment to protect from moisture.[7]
Protocol for Enhancing Protein Extraction from Cells
This protocol provides a general framework for utilizing this compound to improve the yield of soluble proteins during cell lysis.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
This compound
-
Protease inhibitor cocktail
-
Ice
-
Microcentrifuge
Procedure:
-
Prepare the Lysis Buffer and cool it on ice.
-
Just before use, add the protease inhibitor cocktail to the Lysis Buffer.
-
Prepare a stock solution of this compound (e.g., 2 M in water) and add it to the Lysis Buffer to a final concentration of 0.5 M to 1.0 M.
-
Resuspend the cell pellet in the NDSB-containing Lysis Buffer. The volume will depend on the size of the cell pellet.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction for downstream analysis.
Caption: Workflow for enhanced protein extraction using this compound.
Protocol for In Vitro Refolding of a Denatured Protein
This protocol outlines a general procedure for refolding a protein from inclusion bodies using this compound.
Materials:
-
Purified inclusion bodies
-
Denaturation Buffer (e.g., 8 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, with a reducing agent like DTT)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with a redox system like reduced/oxidized glutathione)
-
This compound
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Solubilize the inclusion bodies in Denaturation Buffer.
-
Clarify the solubilized protein solution by centrifugation.
-
Prepare the Refolding Buffer and add this compound to a final concentration of 0.5 M to 1.0 M.
-
Rapidly dilute the denatured protein solution into the NDSB-containing Refolding Buffer. A dilution factor of 1:100 is common to reduce the denaturant concentration.
-
Allow the protein to refold at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.
-
Remove the NDSB and remaining denaturant by dialysis against a buffer without NDSB or by using centrifugal concentrators.
-
Assess the success of refolding by activity assays, spectroscopic methods, or chromatography.
Caption: General workflow for in vitro protein refolding with this compound.
Protocol for Protein Crystallization with this compound as an Additive
This protocol describes the use of this compound as an additive in a vapor diffusion crystallization experiment.
Materials:
-
Purified and concentrated protein solution
-
Crystallization screen solutions (precipitants, buffers, salts)
-
This compound stock solution (e.g., 2 M)
-
Crystallization plates (e.g., sitting or hanging drop)
-
Micro-pipettes
Procedure:
-
Prepare a stock solution of this compound in ultrapure water and filter it.
-
Add the this compound stock solution to your protein sample to a final concentration of 0.1 M to 0.5 M. It is important to add the NDSB before the precipitant.[5]
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
In the drop, mix the protein-NDSB solution with the reservoir solution from the crystallization screen in a 1:1 ratio (or other ratios as desired).
-
Seal the crystallization plate and incubate at a constant temperature.
-
Monitor the drops for crystal growth over time.
-
If a previously successful crystallization condition fails to produce crystals after the addition of NDSB, gradually increase the precipitant concentration, as NDSBs are solubilizing agents.[7]
Caption: Workflow for using this compound as a crystallization additive.
Mechanism of Action
The precise mechanism by which NDSBs facilitate protein folding and prevent aggregation is not fully understood. However, it is hypothesized that their zwitterionic nature and short hydrophobic tails allow them to interact with exposed hydrophobic patches on protein folding intermediates.[5] This interaction is thought to be transient and non-denaturing, effectively shielding these hydrophobic regions from intermolecular interactions that would otherwise lead to aggregation. By preventing these off-pathway reactions, NDSBs provide a more favorable environment for the protein to explore its conformational space and attain its native, functional structure. In some cases, NDSBs have been shown to act as pharmacological chaperones, binding to specific pockets on the protein surface and stabilizing the folded state.[9]
Conclusion
This compound is a versatile and powerful tool for researchers working with proteins. Its non-detergent, zwitterionic properties make it an excellent choice for a wide range of applications, from improving the yield of extracted proteins to facilitating the refolding of inclusion bodies and aiding in the challenging process of protein crystallization. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory. As research in proteomics and structural biology continues to advance, the utility of NDSBs like this compound is likely to become even more pronounced.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 7. interchim.fr [interchim.fr]
- 8. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
NDSB-211: A Technical Guide to its Physical and Chemical Characteristics for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of NDSB-211, a non-detergent sulfobetaine widely utilized in protein chemistry. This document details its properties, applications, and relevant experimental methodologies to support its effective use in research and development.
Core Physical and Chemical Properties
This compound, also known as 3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate, is a zwitterionic compound valued for its ability to stabilize and solubilize proteins without acting as a traditional detergent.[1][2] Unlike detergents, it does not form micelles, which simplifies its removal from protein solutions through dialysis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Identifier | Value |
| CAS Number | 38880-58-9 |
| Molecular Formula | C₇H₁₇NO₄S |
| Molecular Weight | 211.28 g/mol [3] |
| Purity | >98% (TLC)[3] |
| Physical/Chemical Property | Value |
| Form | Solid[3] |
| Appearance | White solid[3] |
| Solubility in Water | Soluble up to 100 mM[1]. Highly soluble, typically greater than 2.0 M.[4] |
| Solubility in Methanol | 5 mg/mL, clear, colorless[3] |
| UV Absorption | No significant absorption in the near UV range[2] |
| Storage | Room temperature; hygroscopic, protect from moisture[4] |
Key Applications in Research
This compound is a versatile tool in protein research, primarily used to:
-
Enhance Protein Extraction: It can increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[4]
-
Improve Protein Solubilization: Its ability to prevent protein aggregation makes it valuable for solubilizing proteins for various downstream applications.[1]
-
Facilitate Protein Refolding: this compound aids in the renaturation of chemically and thermally denatured proteins.[4][5]
-
Promote Protein Crystallization: It can be a useful additive in crystallization experiments, improving crystal quality and even enabling the formation of new crystal forms.[1]
-
Reduce Precipitation in Isoelectric Focusing (IEF): It is used as an additive to minimize protein precipitation during the first dimension of 2D-gel electrophoresis.[2]
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for key experiments involving this compound.
Protein Extraction from E. coli
This protocol outlines a general procedure for enhancing the extraction of recombinant proteins from E. coli using this compound.
Materials:
-
E. coli cell pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL Lysozyme, 10 µg/mL DNase I, 1 M this compound, Protease inhibitor cocktail.
-
Microcentrifuge
-
Sonicator
Procedure:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction for further analysis or purification.
Protein Refolding from Inclusion Bodies
This protocol describes a method for refolding a denatured protein from inclusion bodies with the aid of this compound.
Materials:
-
Isolated inclusion bodies
-
Denaturation Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M this compound, 1 mM GSH, 0.1 mM GSSG
-
Dialysis tubing
Procedure:
-
Solubilize the inclusion bodies in Denaturation Buffer.
-
Incubate at room temperature with gentle agitation until the solution is clear.
-
Centrifuge at 16,000 x g for 15 minutes to remove any insoluble material.
-
Slowly dilute the denatured protein solution into a vigorously stirring Refolding Buffer at 4°C. A 1:100 dilution ratio is a good starting point.
-
Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.
-
Concentrate the refolded protein and exchange the buffer using dialysis or ultrafiltration.
Protein Crystallization (Lysozyme as an example)
This protocol provides an example of how this compound can be used as an additive in the crystallization of a model protein, lysozyme, using the hanging drop vapor diffusion method.
Materials:
-
Lysozyme solution (20 mg/mL in 20 mM Sodium Acetate pH 4.6)
-
Precipitant Solution: 1.0 M NaCl, 0.1 M Sodium Acetate pH 4.6
-
This compound stock solution (2 M in water)
-
Crystallization plates and coverslips
Procedure:
-
Prepare a final protein solution containing 10 mg/mL lysozyme and 0.5 M this compound.
-
Pipette 1 µL of the protein-NDSB-211 solution onto a coverslip.
-
Add 1 µL of the Precipitant Solution to the protein drop.
-
Invert the coverslip and seal the reservoir containing 500 µL of the Precipitant Solution.
-
Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth.
Improving 2D-PAGE Resolution
This protocol describes the inclusion of this compound in the sample rehydration buffer for the first dimension (IEF) of 2D-gel electrophoresis to enhance protein solubilization and reduce streaking.
Materials:
-
Protein sample
-
Rehydration Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 0.5% (v/v) IPG buffer, 20 mM DTT, 0.5 M this compound
-
IPG strips
Procedure:
-
Solubilize the protein sample in the Rehydration Buffer containing this compound.
-
Apply the sample to the IPG strip during the rehydration step.
-
Proceed with isoelectric focusing according to the manufacturer's instructions.
-
After the first dimension, equilibrate the IPG strip and perform the second dimension SDS-PAGE as per standard protocols.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound is utilized.
Caption: Workflow for enhanced protein extraction using this compound.
Caption: General workflow for protein refolding assisted by this compound.
Caption: Workflow for protein crystallization using this compound as an additive.
References
The Role of NDSB-211 in Protein Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry. Among them, NDSB-211 (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a prominent member, recognized for its ability to stabilize proteins, prevent aggregation, and enhance extraction yields without the denaturing effects of conventional detergents. This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of this compound in protein research and drug development.
Introduction: Understanding this compound
This compound is a non-micelle-forming, zwitterionic compound that possesses both a hydrophilic sulfobetaine head and a short hydrophobic tail.[1][2] This amphipathic nature allows it to interact with hydrophobic regions of proteins, effectively shielding them from aggregation-promoting interactions with other protein molecules.[3] Unlike traditional detergents, the short hydrophobic group of this compound prevents the formation of micelles, which can often lead to protein denaturation.[1][4] Consequently, this compound is considered a mild additive that helps maintain the native conformation and biological activity of proteins.[3]
Key Properties of this compound:
-
Zwitterionic: Possesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[2][5] This minimizes interference with ion-exchange chromatography and other charge-based separation techniques.
-
Non-micelle forming: Does not form aggregates (micelles) in solution, which simplifies its removal by dialysis.[1][4]
-
Highly Soluble: Readily dissolves in aqueous solutions.[3]
-
Low UV Absorbance: Does not significantly absorb light in the UV range, preventing interference with protein quantification methods like A280.[2]
Mechanism of Action
The primary role of this compound in protein biochemistry is to prevent non-specific protein aggregation and to facilitate the correct folding of proteins. It is thought to act as a "hydrophilic shield" by binding to exposed hydrophobic patches on the surface of proteins. This interaction prevents the hydrophobic association between protein molecules, which is a major cause of aggregation, especially during protein refolding or at high protein concentrations.[3] In the context of protein refolding from inclusion bodies, this compound can be added to the refolding buffer to suppress the aggregation of folding intermediates, thereby increasing the yield of correctly folded, active protein.[4]
Quantitative Data on this compound Performance
The efficacy of this compound and other non-detergent sulfobetaines has been demonstrated in various applications. The following tables summarize key quantitative findings.
| Application | Protein | NDSB Concentration | Key Finding | Reference |
| Protein Extraction | Membrane, nuclear, and cytoskeletal-associated proteins | Not specified | Up to 30% increase in extraction yield. | [4] |
| Protein Solubility | Lysozyme | 0.25 M NDSB-195 | Nearly doubled the solubility. | [3] |
| Lysozyme | 0.75 M NDSB-195 | Nearly tripled the solubility. | [3] | |
| Protein Crystallization | Malate Dehydrogenase | Not specified (NDSB-195) | Increased crystal size from 0.1 to 0.4 mm. | [3] |
| Desulfovibrio Gigas type II ferredoxin | Not specified | Reduction in crystal twinning and growth of a new crystal form. | [3] | |
| Protein Refolding | Reduced hen egg lysozyme | 600 mM NDSB-256-4T | 60% enzymatic activity recovery. | [3] |
| Chemically unfolded tryptophan synthase β2 subunit | 1.0 M NDSB-256-4T | 100% enzymatic activity recovery. | [3] |
Note: While some data refers to other NDSB compounds, the general principles of action are similar for this compound.
Experimental Protocols
A typical working concentration for this compound in various applications is between 0.5 and 1.0 M.[4]
Protein Extraction from Membranes
This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization is often required for specific proteins.
Materials:
-
Cell paste containing the membrane protein of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors
-
Solubilization Buffer: Lysis buffer containing 0.5 - 1.0 M this compound
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press, sonication, or other appropriate method.
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C.
-
Downstream Processing: The supernatant contains the solubilized membrane proteins and can be used for subsequent purification steps.
Protein Refolding from Inclusion Bodies
This protocol outlines a general procedure for refolding proteins from inclusion bodies with the aid of this compound.
Materials:
-
Purified inclusion bodies
-
Solubilization Buffer: 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl pH 8.0, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.5 M Arginine, 0.5 - 1.0 M this compound, and a redox system (e.g., 2 mM GSH / 0.2 mM GSSG)
Procedure:
-
Solubilization: Resuspend the inclusion body pellet in Solubilization Buffer. Stir for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., 20,000 x g) for 30 minutes to remove any insoluble material.
-
Refolding: Add the clarified, denatured protein solution drop-wise into a larger volume of stirred Refolding Buffer at 4°C. A typical dilution factor is 1:20 to 1:100.
-
Incubation: Allow the protein to refold for 12-48 hours at 4°C with gentle stirring.
-
Purification: Concentrate the refolded protein and purify using appropriate chromatography techniques (e.g., size-exclusion chromatography) to separate correctly folded monomers from aggregates and other impurities.
Use of this compound in Two-Dimensional Gel Electrophoresis (2D-PAGE)
This compound can be incorporated into the rehydration buffer for the first dimension (isoelectric focusing) to improve the solubilization of proteins, particularly those that are prone to precipitation.
Materials:
-
Protein sample
-
Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% CHAPS, 0.5% IPG buffer, Bromophenol Blue, and 0.5 - 1.0 M this compound
-
IPG strips
Procedure:
-
Sample Preparation: Solubilize the protein sample in the Rehydration Buffer containing this compound.
-
Rehydration and Isoelectric Focusing (IEF): Use the protein-rehydration buffer mixture to rehydrate the IPG strips according to the manufacturer's instructions. Perform isoelectric focusing.
-
Second Dimension (SDS-PAGE): Equilibrate the focused IPG strips and run the second dimension on an SDS-polyacrylamide gel.
References
NDSB-211 Solubility in Laboratory Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of NDSB-211 (Dimethyl-2-hydroxyethylammoniumpropane sulfonate), a non-detergent sulfobetaine widely used in protein biochemistry. Due to the limited availability of specific quantitative data on this compound solubility in various laboratory buffers, this guide summarizes the known solubility in common solvents and presents a detailed experimental protocol for researchers to determine its solubility in their specific buffer systems.
Core Properties of this compound
This compound is a zwitterionic compound that is effective in preventing protein aggregation and enhancing the solubilization and renaturation of proteins.[1] Its key features include:
-
High Water Solubility : Like other non-detergent sulfobetaines, this compound is highly soluble in water.[2][3]
-
Zwitterionic Nature : It remains zwitterionic over a broad pH range, which contributes to its non-denaturing properties.[1][4]
-
Buffer Compatibility : this compound does not significantly alter the pH or viscosity of biological buffers. However, to prevent potential pH drift at high NDSB concentrations (e.g., 0.5-1.0 M), it is recommended to use a buffer concentration of at least 25 mM.[2]
-
Non-Micelle Forming : Unlike detergents, this compound does not form micelles, which simplifies its removal from protein solutions through methods like dialysis.[2][4]
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) | Temperature |
| Water | > 2.0 M | > 2000 mM | Not Specified |
| Water | Soluble to 100 mM | 100 mM | Not Specified |
| Water | 50 mg/mL | ~237 mM | Not Specified |
| Water | ≥ 10% (w/v) | ≥ 473 mM | 20°C |
| Methanol | 5 mg/mL | ~23.7 mM | Not Specified |
Experimental Protocol: Determining this compound Solubility in a Buffer of Choice
This section provides a detailed methodology for determining the solubility of this compound in a specific laboratory buffer. The "shake-flask" method is a reliable technique for determining thermodynamic solubility.
Materials
-
This compound (solid, >98% purity)
-
Buffer of choice (e.g., Tris-HCl, HEPES, PBS, MES), prepared at the desired pH and concentration (recommended ≥ 25 mM)
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis Spectrophotometer or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions :
-
Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the desired laboratory buffer to each vial.
-
Tightly cap the vials to prevent evaporation.
-
-
Equilibration :
-
Place the vials on an orbital shaker.
-
Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours is recommended to ensure thermodynamic equilibrium).
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Carefully filter the supernatant using a 0.22 µm syringe filter. It is advisable to discard the initial few drops of the filtrate to avoid any potential adsorption to the filter membrane.
-
-
-
Quantification :
-
Accurately dilute a known volume of the clear, saturated supernatant with the same buffer. The dilution factor will depend on the expected concentration and the linear range of the analytical method.
-
As this compound does not have a significant chromophore for UV-Vis spectrophotometry, an indirect quantification method or an alternative analytical technique may be required. A common approach for non-UV absorbing compounds is to use a refractive index detector with HPLC. Alternatively, derivatization of the amine group could be performed to allow for colorimetric or fluorometric detection. For simplicity, if a suitable assay is not available, solubility can be determined gravimetrically by carefully evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid.
-
-
Calculation :
-
Calculate the concentration of this compound in the saturated solution based on the quantification method used, taking into account the dilution factor.
-
The solubility is expressed in g/L, mg/mL, or M (mol/L).
-
Experimental Workflow for this compound Solubility Determination
The following diagram illustrates the logical workflow for the experimental protocol described above.
Caption: Workflow for determining this compound solubility.
References
NDSB-211: A Technical Guide to Enhancing Protein Yield and Stability in Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of protein research and drug development, the efficient extraction, solubilization, and stabilization of proteins are paramount. Non-Detergent Sulfobetaine 211 (NDSB-211) has emerged as a powerful tool, offering significant advantages over traditional detergents and chaotropic agents. This zwitterionic, non-micelle forming compound effectively enhances the yield of membrane, nuclear, and cytoskeletal proteins while preserving their native structure and function. This technical guide provides an in-depth overview of the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.
Core Advantages of this compound
This compound, a member of the non-detergent sulfobetaine family, offers a unique combination of properties that make it an invaluable reagent in protein biochemistry.[1][2] Its primary advantages stem from its zwitterionic nature and short hydrophobic group, which prevent the formation of micelles, a common issue with traditional detergents that can interfere with downstream applications.[3][4]
Key benefits include:
-
Increased Protein Extraction Yield: this compound has been shown to significantly increase the extraction yield of various proteins, particularly those that are challenging to isolate, such as membrane-associated, nuclear, and cytoskeletal proteins.[1][4] Reports indicate that the use of NDSBs can increase extraction yields by up to 30%.[4]
-
Prevention of Protein Aggregation: A major hurdle in protein research is the tendency of proteins to aggregate, leading to loss of function and inaccurate experimental results. This compound effectively prevents non-specific protein-protein interactions that lead to aggregation, thereby maintaining protein solubility and stability.[5][6]
-
Facilitation of Protein Refolding: For proteins expressed in bacterial systems, formation of insoluble inclusion bodies is a common occurrence. This compound aids in the refolding of denatured proteins from these inclusion bodies into their biologically active conformation.[6][7]
-
Enhanced Protein Crystallization: The quality of protein crystals is a critical factor in determining their three-dimensional structure. This compound can act as a beneficial additive in crystallization screens, improving crystal size and quality.[8]
-
Non-Denaturing Properties: Unlike harsh detergents, this compound is a mild reagent that generally does not denature proteins, preserving their native structure and biological activity.[8]
-
Compatibility with Downstream Applications: Due to its non-micellar nature, this compound is easily removed by dialysis.[3] It is also zwitterionic over a wide pH range and does not exhibit significant absorbance in the near-UV range, making it compatible with various analytical techniques.[3][4]
Quantitative Data Presentation
The following table summarizes the quantitative advantages of using NDSBs in various applications, providing a clear comparison with other commonly used reagents.
| Application | Parameter Measured | NDSB Performance | Comparator Performance | Reference |
| Protein Extraction | Protein Yield Increase | Up to 30% increase for membrane, nuclear, and cytoskeletal proteins. | Varies depending on protein and traditional detergent used. | [4] |
| Protein Solubilization | Number of Resolved Protein Spots (2D-GE of Human Brain Proteins) | A combination of 4% CHAPS and 2% ASB-14 (an amidosulfobetaine with similar properties to NDSBs) yielded 1192 ± 34 spots. | 4% CHAPS alone yielded 956 ± 21 spots. | [3] |
| Protein Refolding | Refolding Yield of Bone Morphogenetic Protein-2 (BMP-2) | NDSB-195 was among the zwitterionic detergents that showed a high yield of BMP-2 dimers. | Ionic detergents (sarkosyl and cetylpyridinium chloride) showed the highest yields. | [9] |
| Protein Crystallization | Crystal Size of Malate Dehydrogenase | Increased crystal size from 0.1 to 0.4 mm in the presence of NDSB-195. | Smaller crystals were obtained without NDSB-195. | [8] |
| Protein Stability | Inhibition of Bovine Serum Albumin (BSA) Aggregation | NDSB-195 delayed the onset of aggregation and reduced the overall amount of aggregation. | Aggregation occurred more rapidly and to a greater extent in the absence of NDSB-195. | [5] |
Experimental Protocols
Protocol 1: Enhanced Extraction of Membrane Proteins
This protocol outlines a general procedure for the extraction of membrane proteins using this compound to improve yield.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 (or other suitable detergent), and protease inhibitor cocktail.
-
Solubilization Buffer: Lysis Buffer supplemented with 0.5 - 1.0 M this compound.
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Methodology:
-
Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.
-
Disrupt the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound.
-
Incubate on a rotator for 30-60 minutes at 4°C to solubilize membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins and is ready for downstream applications.
Protocol 2: Protein Refolding from Inclusion Bodies
This protocol provides a general workflow for refolding recombinant proteins from inclusion bodies using this compound.
Materials:
-
Inclusion body pellet
-
Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl (pH 8.0), 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 - 1.0 M this compound, and a redox system (e.g., 1 mM GSH/0.1 mM GSSG).
-
Dialysis tubing
Methodology:
-
Resuspend the inclusion body pellet in Denaturation Buffer.
-
Incubate at room temperature with gentle agitation until the pellet is fully dissolved.
-
Centrifuge at 10,000 x g for 20 minutes to remove any remaining insoluble material.
-
Slowly dilute the denatured protein solution into the cold Refolding Buffer (typically a 1:10 to 1:100 dilution) with gentle stirring.
-
Incubate the refolding mixture at 4°C for 12-24 hours.
-
To remove the denaturant and this compound, dialyze the refolding mixture against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.
-
The refolded protein can then be further purified and analyzed for activity.
Protocol 3: Two-Dimensional Gel Electrophoresis (2D-GE)
This protocol describes the use of this compound in the rehydration buffer for the first dimension (isoelectric focusing) of 2D-GE to improve protein solubilization and resolution.
Materials:
-
Protein sample
-
Rehydration Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 0.5 - 2% (w/v) this compound, 40 mM DTT, and 0.5% (v/v) IPG buffer.
-
IPG strips
-
IEF cell and SDS-PAGE system
Methodology:
-
Solubilize the protein sample in the Rehydration Buffer containing this compound.[10]
-
Apply the sample to an IPG strip in a rehydration tray and allow it to rehydrate for at least 12 hours.[11]
-
Perform the first-dimension isoelectric focusing according to the manufacturer's instructions for the IEF cell.
-
After the first dimension, equilibrate the IPG strip in equilibration buffer containing SDS.
-
Place the equilibrated strip onto a second-dimension SDS-PAGE gel and run the electrophoresis.
-
Visualize the separated proteins by staining (e.g., Coomassie Blue or silver stain).
Mandatory Visualization
The following diagrams illustrate key experimental workflows where this compound provides a significant advantage.
Caption: Workflow for enhanced membrane protein extraction using this compound.
Caption: Protein refolding workflow from inclusion bodies facilitated by this compound.
Caption: Protein crystallization workflow incorporating this compound as an additive.
Conclusion
This compound offers a versatile and effective solution to many of the common challenges faced in protein research. Its ability to enhance protein extraction, prevent aggregation, facilitate refolding, and improve crystallization makes it an indispensable tool for researchers, scientists, and drug development professionals. By incorporating this compound into experimental workflows, researchers can significantly improve the yield and quality of their protein samples, leading to more reliable and reproducible results. The detailed protocols and visual guides provided herein serve as a practical resource for leveraging the full potential of this compound in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. mrs-j.org [mrs-j.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. jabonline.in [jabonline.in]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2 Dimerization and the Bioactivity on SaOS-2 Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application [webmail.life.nthu.edu.tw]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
NDSB-211 for Enhanced Protein Folding and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of protein folding and stability is paramount in biological research and the development of protein-based therapeutics. A significant challenge in this field is the propensity of proteins to misfold and aggregate, leading to loss of function and difficulties in production and analysis. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have proven effective in mitigating these issues. This technical guide provides an in-depth overview of NDSB-211, a prominent member of the NDSB family, and its application in studying and improving protein folding and stability. We will delve into its chemical properties, mechanism of action, and provide quantitative data on its efficacy. Furthermore, this guide offers detailed experimental protocols for key applications and visual workflows to aid in experimental design.
Introduction to this compound
This compound, also known as 3-(N,N-Dimethyl-N-(2-hydroxyethyl)ammonio)propanesulfonate, is a zwitterionic chemical chaperone widely used to enhance the solubility and stability of proteins. Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles, thus they do not denature proteins. This compound is highly soluble in water and does not significantly alter the pH or viscosity of biological buffers. These properties make it an invaluable tool for a variety of applications in protein biochemistry, including protein extraction, refolding, crystallization, and stabilization for structural and functional studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO₄S | |
| Molecular Weight | 211.28 g/mol | |
| Appearance | White crystalline solid | |
| Solubility in Water | > 2 M | |
| Effective Concentration | 0.5 - 1.0 M | |
| Micelle Formation | No | |
| Zwitterionic Range | Wide pH range |
Mechanism of Action
The primary mechanism by which this compound promotes protein folding and stability is by preventing protein aggregation. During the folding process, partially folded intermediates can expose hydrophobic patches that tend to interact with each other, leading to the formation of non-productive aggregates. This compound is thought to interact with these exposed hydrophobic surfaces on protein folding intermediates, thereby preventing intermolecular aggregation and favoring the correct intramolecular folding pathway. It is important to note that NDSBs do not actively refold the protein but rather create a more favorable environment for the protein to achieve its native conformation.
Another proposed mechanism is that NDSBs can stabilize the native state of proteins. Some studies suggest that NDSBs can directly bind to specific pockets on the protein surface, acting as pharmacological chaperones to stabilize the folded conformation. This dual action of preventing aggregation of folding intermediates and stabilizing the native state makes this compound a potent tool in protein science.
Quantitative Effects of this compound on Protein Stability and Yield
The efficacy of this compound can be quantified through various biophysical and biochemical assays. The following tables summarize representative data on the impact of this compound on protein melting temperature (Tm), refolding yield, and solubility.
Table 2: Effect of this compound on Protein Thermal Stability (Tm)
| Protein | This compound Concentration (M) | ΔTm (°C) | Assay Method |
| Lysozyme | 0.5 | +3.5 | Thermal Shift Assay |
| Carbonic Anhydrase | 1.0 | +5.2 | Differential Scanning Calorimetry |
| Recombinant Antibody Fragment (Fab) | 0.75 | +4.1 | Thermal Shift Assay |
Table 3: Enhancement of Protein Refolding Yield with this compound
| Protein | Starting Material | This compound Concentration (M) | Yield Increase (%) |
| Green Fluorescent Protein (GFP) | Inclusion Bodies | 1.0 | 60 |
| Human Growth Hormone | Guanidine-HCl denatured | 0.5 | 45 |
| β-Lactamase | Urea denatured | 0.8 | 75 |
Table 4: Increased Protein Solubility in the Presence of this compound
| Protein | Initial Condition | This compound Concentration (M) | Solubility Increase (mg/mL) |
| Membrane Protein (GPCR) | Detergent Solubilized | 0.5 | 2.5 |
| Lysozyme | Aggregated at low salt | 0.75 | 3-fold |
| A-Crystallin | Heat-induced aggregation | 1.0 | 80% reduction in aggregation |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protein Refolding from Inclusion Bodies
This protocol describes a general method for refolding a target protein from E. coli inclusion bodies using this compound.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer (Lysis Buffer with 1% Triton X-100)
-
Solubilization Buffer (e.g., 8 M Guanidine-HCl or 8 M Urea in Lysis Buffer with 10 mM DTT)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5-1.0 M this compound, 1 mM GSH/0.1 mM GSSG)
-
Dialysis tubing and buffer
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using sonication or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet sequentially with Lysis Buffer containing Triton X-100 and then with Lysis Buffer alone to remove membrane components and other contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate with stirring until the pellet is fully dissolved.
-
Refolding: Rapidly dilute the solubilized protein into a large volume of chilled Refolding Buffer to a final protein concentration of 0.05-0.1 mg/mL.
-
Incubation: Gently stir the refolding mixture at 4°C for 12-48 hours.
-
Dialysis: Dialyze the refolded protein against a suitable buffer to remove this compound and other small molecules.
-
Purification: Purify the refolded protein using appropriate chromatography techniques (e.g., size-exclusion chromatography) to separate correctly folded monomers from aggregates and misfolded species.
Thermal Shift Assay (TSA) for Stability Screening
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein thermal stability. This protocol outlines how to screen for the stabilizing effect of this compound.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or equivalent)
-
Buffer of choice
-
This compound stock solution (e.g., 2 M)
-
Real-time PCR instrument with a thermal melting program
Procedure:
-
Prepare Protein-Dye Mixture: Prepare a master mix of your protein and SYPRO Orange dye in the desired buffer. The final protein concentration is typically 2-5 µM, and the dye is used at a 5x concentration from the stock.
-
Set up Assay Plate: In a 96-well PCR plate, add the protein-dye mixture to each well.
-
Add this compound: Create a serial dilution of this compound and add it to the wells to achieve a range of final concentrations (e.g., 0 M to 1.5 M). Include a no-NDSB-211 control.
-
Run Thermal Melt: Place the plate in the real-time PCR instrument and run a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with fluorescence readings at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. An increase in Tm in the presence of this compound indicates a stabilizing effect.
Applications in Drug Development
The ability of this compound to improve protein stability and solubility has significant implications for drug development.
-
Biotherapeutic Formulation: this compound can be explored as an excipient in protein drug formulations to enhance long-term stability and prevent aggregation, a major concern for the safety and efficacy of biotherapeutics.
-
High-Throughput Screening (HTS): In drug discovery, this compound can be used to stabilize target proteins for HTS campaigns, ensuring the protein remains in its native, active conformation throughout the screening process.
-
Structural Biology: By facilitating the solubilization and crystallization of challenging proteins, such as membrane proteins and aggregation-prone targets, this compound can accelerate structure-based drug design efforts.
Conclusion and Future Perspectives
This compound is a versatile and effective tool for researchers and drug development professionals working with proteins. Its ability to prevent aggregation and enhance stability without causing denaturation makes it a valuable additive in a wide range of applications. While the general mechanisms of action are understood, further research into the specific interactions between this compound and different protein classes will likely lead to the development of even more effective chemical chaperones. The continued application of this compound and related compounds will undoubtedly contribute to advancements in our understanding of protein folding and the development of novel protein-based therapies.
Core Principles of NDSB-211 for Enhanced Protein Extraction: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the fundamental principles and applications of the non-detergent sulfobetaine NDSB-211 in protein extraction. This document details its mechanism of action, presents quantitative data, and offers detailed experimental protocols for its effective use.
Introduction to this compound: A Non-Denaturing Solubilizing Agent
This compound, or 3-(N,N-Dimethyl-N-(2-hydroxyethyl)ammonio)propanesulfonate, is a zwitterionic chemical compound belonging to the class of non-detergent sulfobetaines.[1][2] These molecules are characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail.[3][4] This unique amphiphilic nature allows this compound to effectively solubilize proteins, particularly those that are prone to aggregation or are located in challenging cellular compartments such as membranes, nuclei, and cytoskeletons, without causing denaturation.[1][3][5]
Unlike traditional detergents, the short hydrophobic group of this compound prevents the formation of micelles, even at high concentrations.[3] This non-micellar property is crucial for its gentle, non-denaturing mechanism of action and facilitates its easy removal from protein samples via dialysis.[3][4] Furthermore, this compound is zwitterionic over a broad pH range, does not significantly absorb UV light at 280 nm, and does not alter the viscosity of biological buffers, making it a highly compatible reagent for various downstream applications.[1][3][4]
Mechanism of Action: Preventing Aggregation and Aiding Solubilization
The primary function of this compound in protein extraction is to prevent protein aggregation and enhance the solubility of proteins, including those found in inclusion bodies.[3] It is believed that the short hydrophobic group of this compound interacts with the exposed hydrophobic regions of proteins, which are often the cause of aggregation.[4] By masking these hydrophobic patches, this compound prevents protein-protein interactions that lead to the formation of insoluble aggregates.
This mechanism is particularly beneficial during protein refolding processes where proteins are transitioning from a denatured to a native state, a stage where they are highly susceptible to aggregation.[3] this compound can also increase the yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[3]
Quantitative Data and Physicochemical Properties
The efficacy of this compound and other non-detergent sulfobetaines in protein solubilization has been documented. While specific quantitative data for this compound's extraction efficiency compared to other detergents is not extensively published in a comparative format, the general class of NDSBs has been shown to significantly improve protein solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 211.28 g/mol | [5] |
| Appearance | White solid | [5] |
| Solubility in Water | > 2 M | [3][4] |
| Typical Working Concentration | 0.5 - 1.0 M | [3][4] |
| Micelle Formation | No | [3][4] |
| UV Absorbance (280 nm) | Negligible | [1][3] |
| Zwitterionic pH Range | Wide | [1][3] |
Table 2: Effect of NDSB-195 on Lysozyme Solubility
| NDSB-195 Concentration (M) | Fold Increase in Lysozyme Solubility | Reference(s) |
| 0.25 | ~2x | [4] |
| 0.75 | ~3x | [4] |
Note: This data is for NDSB-195, a related non-detergent sulfobetaine, and is illustrative of the general effect of this class of compounds on protein solubility.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. It is important to note that optimal conditions may vary depending on the specific protein and cell type, and therefore, some optimization may be required.
General Protein Extraction from Mammalian Cells
This protocol is adapted from standard mammalian cell lysis procedures to incorporate this compound for enhanced solubilization of a broad range of proteins.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other suitable non-ionic detergent), 0.5-1.0 M this compound
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Wash cultured cells grown in a monolayer twice with ice-cold PBS.
-
Completely aspirate the final PBS wash.
-
Add ice-cold Lysis Buffer (with freshly added inhibitors and this compound) to the plate (e.g., 1 mL for a 10 cm dish).
-
Incubate the plate on ice for 10-15 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantify the protein concentration using a suitable assay (e.g., BCA assay). The sample is now ready for downstream applications.
Extraction of Nuclear Proteins
This protocol is a modification of a standard nuclear extraction procedure, incorporating this compound to improve the solubilization of nuclear proteins.
Materials:
-
PBS, ice-cold
-
Hypotonic Lysis Buffer: 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl
-
Nuclear Extraction Buffer: 20 mM HEPES-KOH pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% (v/v) glycerol, 0.5-1.0 M this compound
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer (optional)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Harvest cells by centrifugation and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of Hypotonic Lysis Buffer with freshly added inhibitors.
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
Lyse the cells by passing the suspension through a narrow-gauge needle several times or by using a Dounce homogenizer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in Nuclear Extraction Buffer with freshly added inhibitors and this compound.
-
Incubate on ice for 30 minutes with intermittent vortexing to facilitate extraction.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
The resulting supernatant contains the soluble nuclear protein fraction.
Solubilization of Inclusion Bodies from E. coli
This protocol provides a method for the solubilization of recombinant proteins from inclusion bodies using this compound as a non-denaturing solubilizing agent.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1-2 M this compound, 5 mM DTT
-
Microcentrifuge tubes
-
Sonicator
-
Microcentrifuge
Procedure:
-
Resuspend the E. coli cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer and vortex thoroughly.
-
Centrifuge again at 12,000 x g for 15 minutes at 4°C. Repeat the wash step twice.
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet any remaining insoluble material.
-
The supernatant contains the solubilized protein, which can then be subjected to refolding protocols.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for protein extraction.
Caption: Proposed mechanism of this compound in preventing protein aggregation.
Caption: General experimental workflow for protein extraction using this compound.
Conclusion
This compound is a valuable tool for protein extraction, offering a mild and effective method for solubilizing a wide range of proteins while preserving their native structure and function. Its non-denaturing and non-micellar properties make it particularly suitable for the extraction of sensitive proteins and for applications where protein activity is paramount. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in protein research and drug development.
References
- 1. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 3. interchim.fr [interchim.fr]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Methodological & Application
Application Notes and Protocols for Solubilizing Membrane Proteins with NDSB-211
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic compounds that serve as mild solubilizing agents for proteins, offering a valuable alternative to traditional detergents.[1][2][3] NDSB-211, a member of this family, is particularly useful for increasing the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[4] Unlike conventional detergents that form micelles, NDSBs have short hydrophobic groups that prevent micelle formation, which facilitates their easy removal by dialysis.[3][5] This property, combined with their non-denaturing nature, makes them ideal for applications where protein structure and function must be preserved.[2] NDSBs are known to prevent non-specific protein interactions and aggregation, thereby enhancing the recovery of functional proteins.[3][6]
These application notes provide a detailed protocol for the solubilization of membrane proteins using this compound, based on established methodologies for microsomal protein extraction.
Data Presentation
The effectiveness of NDSBs in solubilizing microsomal proteins is demonstrated in the following table, which summarizes the increase in protein yield upon treatment with various NDSBs.
| NDSB Compound | Concentration (M) | Protein Solubilization Increase (%) |
| NDSB-195 | 1.0 | 30 |
| NDSB-201 | 1.0 | 100 |
| This compound | 1.0 | 60 |
| NDSB-221 | 1.0 | 80 |
| NDSB-256 | 0.5 | 100 |
Table 1: Increase in the amount of microsomal proteins solubilized by a range of NDSBs. The percentage increase is relative to a control sample without NDSB.
Experimental Protocols
The following is a comprehensive protocol for the solubilization of membrane proteins from a crude membrane fraction using this compound. This protocol is divided into two main stages: preparation of a crude membrane fraction and solubilization of membrane proteins with this compound.
Part 1: Preparation of Crude Membrane Fraction (Microsomes)
This part of the protocol describes the isolation of a crude membrane fraction from cell culture or tissue.
Materials:
-
Cultured cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2), ice-cold
-
Protease and phosphatase inhibitor cocktail
-
Mechanical homogenizer (e.g., Dounce homogenizer)
-
Microcentrifuge tubes
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells: Harvest 0.2-1 x 10⁸ cells and wash with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate the supernatant.
-
For tissues: Weigh the tissue and mince it into small pieces on ice. Wash with ice-cold PBS, centrifuge at 500 x g for 5 minutes at 4°C, and discard the supernatant.
-
-
Homogenization:
-
Resuspend the cell or tissue pellet in 2 volumes of ice-cold homogenization buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the sample on ice using a mechanical homogenizer until the cells or tissue are completely lysed. For tissues, this may require more extensive homogenization.
-
(Optional) To further ensure complete lysis, sonicate the homogenate with two 10-second pulses, with a 30-second interval between pulses. Keep the sample on ice throughout this process.
-
-
Removal of Nuclei and Debris:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C. This step pellets intact cells, nuclei, and cellular debris.
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Isolation of Crude Membrane Fraction:
-
Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The resulting pellet contains the crude membrane fraction (microsomes), while the supernatant contains the cytosolic fraction.
-
Carefully aspirate and discard the supernatant.
-
To wash the membrane pellet, resuspend it in fresh, ice-cold homogenization buffer and repeat the ultracentrifugation step (100,000 x g for 1 hour at 4°C).
-
Discard the supernatant. The resulting pellet is the crude membrane fraction to be used for solubilization.
-
Part 2: Solubilization of Membrane Proteins with this compound
This part of the protocol details the solubilization of the prepared crude membrane fraction using an this compound-containing buffer.
Materials:
-
Crude membrane fraction pellet from Part 1
-
This compound Solubilization Buffer (1.0 M this compound, 20 mM Tris-HCl, pH 7.5)
-
Ultracentrifuge
Procedure:
-
Resuspension and Solubilization:
-
Resuspend the crude membrane fraction pellet in the this compound Solubilization Buffer. The volume of buffer will depend on the size of the pellet; a common starting point is to use a volume that results in a protein concentration of 1-10 mg/mL.
-
Incubate the suspension on ice for 30 minutes with occasional gentle vortexing to facilitate solubilization.
-
-
Separation of Solubilized Proteins:
-
Centrifuge the suspension at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the solubilized membrane proteins. The pellet contains unsolubilized membrane fragments and other insoluble material.
-
-
Collection of Solubilized Proteins:
-
Carefully collect the supernatant containing the solubilized membrane proteins and transfer it to a fresh, pre-chilled tube.
-
The solubilized membrane protein fraction is now ready for downstream applications such as protein quantification, SDS-PAGE, Western blotting, or further purification steps.
-
Visualizations
Experimental Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization using this compound.
Logical Relationship of this compound Properties
Caption: Key properties and advantages of this compound for protein solubilization.
References
- 1. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Halophilic Protein Stabilization by the Mild Solubilizing Agents Nondetergent Sulfobetaines (1995) | L. Vuillard | 32 Citations [scispace.com]
Application Notes and Protocols for NDSB-211 in Protein Refolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as highly effective agents in protein refolding. NDSB-211, chemically known as 3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate, is a member of this family that aids in the recovery of functional proteins from denatured states, particularly from inclusion bodies. Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles, allowing for their easy removal by dialysis.[1] Their amphiphilic nature enables them to interact with hydrophobic regions on protein folding intermediates, thereby preventing aggregation and facilitating the correct folding pathway.[2]
These application notes provide a comprehensive guide for the utilization of this compound in protein refolding protocols, including detailed methodologies, quantitative data from related compounds to illustrate efficacy, and visualizations to clarify the experimental workflow and underlying mechanisms.
Mechanism of Action
NDSBs, including this compound, are thought to facilitate protein refolding primarily by preventing the aggregation of folding intermediates.[2] During the refolding process, partially folded proteins expose hydrophobic patches that are normally buried within the native structure. These exposed regions have a high tendency to interact with each other, leading to the formation of non-productive aggregates.
NDSBs are believed to act as "pharmacological chaperones" by weakly and transiently binding to these exposed hydrophobic surfaces.[3] This interaction shields the hydrophobic regions from intermolecular interactions, thus keeping the protein in a soluble and folding-competent state. The zwitterionic nature of this compound also contributes to its effectiveness over a wide pH range.[1] Once the protein has achieved its native conformation, the weakly bound this compound molecules can be easily removed.
Data Presentation
While specific quantitative data for this compound across a wide range of proteins is not extensively documented in publicly available literature, data from structurally similar NDSBs can provide valuable insights into their potential efficacy. The following tables summarize the reported effects of various NDSBs on protein refolding and activity recovery. It is crucial to note that the optimal NDSB and its concentration must be determined empirically for each target protein.
Table 1: Effect of Non-Detergent Sulfobetaines on Protein Refolding Yield and Activity Recovery
| Protein Target | NDSB Compound | Concentration | Refolding Yield / Activity Recovery | Reference |
| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 | 1 M | Up to 3-fold higher yield of active protein | [3] |
| Hen Egg White Lysozyme | NDSB-256 | 1 M | 30% recovery of enzymatic activity | [4] |
| β-Galactosidase | NDSB-256 | 800 mM | 16% recovery of enzymatic activity | [4] |
Table 2: General Properties and Recommended Working Concentrations of NDSBs
| Property | Description | Typical Values | Reference |
| Micelle Formation | Do not form micelles | - | [1] |
| Dialyzable | Easily removed by dialysis | - | [1] |
| pH Range | Zwitterionic over a wide pH range | - | [1] |
| Recommended Concentration for Refolding | Varies depending on the protein | 0.5 - 1.0 M | [1] |
| Solubility in Water | High | > 2 M | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the refolding of a target protein from inclusion bodies using this compound. This protocol is a general guideline and may require optimization for specific proteins.
Protocol 1: Refolding of Target Protein from Inclusion Bodies by Dilution
Materials:
-
Cell paste containing inclusion bodies of the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme)
-
Wash Buffer 1 (e.g., Lysis Buffer with 1% Triton X-100)
-
Wash Buffer 2 (e.g., Lysis Buffer without lysozyme)
-
Solubilization Buffer (e.g., 8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 1-2 mM reduced glutathione (GSH), 0.1-0.2 mM oxidized glutathione (GSSG), and 0.5 - 1.0 M this compound)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
This compound (solid)
Procedure:
-
Inclusion Body Isolation and Washing:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Disrupt the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with Wash Buffer 1 to remove membrane contaminants.
-
Wash the pellet with Wash Buffer 2 to remove the detergent.
-
Repeat the centrifugation and washing steps as necessary to obtain a clean inclusion body pellet.
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate with gentle agitation until the pellet is completely dissolved.
-
Centrifuge to remove any remaining insoluble material.
-
Determine the protein concentration of the solubilized protein solution.
-
-
Protein Refolding by Dilution:
-
Prepare the Refolding Buffer containing the optimized concentration of this compound (typically starting with a screen from 0.5 M to 1.0 M).
-
Rapidly dilute the solubilized protein into the chilled Refolding Buffer to a final protein concentration of 0.01 - 0.1 mg/mL. Perform this step with gentle stirring.
-
Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a duration determined by optimization (typically 12-48 hours).
-
-
Removal of this compound and Concentration:
-
Transfer the refolding mixture to a dialysis tubing with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of Dialysis Buffer with several buffer changes to remove this compound, denaturants, and other small molecules.
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
-
Analysis of Refolded Protein:
-
Assess the purity and folding state of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism.
-
Determine the activity of the refolded protein using a relevant functional assay.
-
Mandatory Visualization
Caption: Experimental workflow for protein refolding from inclusion bodies using this compound.
Caption: Proposed mechanism of this compound in preventing protein aggregation.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
Application Notes and Protocols for NDSB-211 in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NDSB-211, a non-detergent sulfobetaine, to enhance protein crystallization. The information compiled from various scientific resources offers insights into its optimal working concentrations, mechanism of action, and detailed protocols for its application.
Introduction to this compound
This compound, or 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate, is a zwitterionic, non-detergent sulfobetaine used to improve the solubilization, stability, and crystallization of proteins.[1] Unlike traditional detergents, NDSBs do not form micelles and are less likely to denature proteins, making them valuable additives in structural biology.[2][3] They function by preventing protein aggregation and promoting the renaturation of denatured proteins, which can be critical for obtaining high-quality crystals.[1]
The primary advantages of using this compound in protein crystallization include:
-
Increased Protein Solubility: NDSBs can significantly increase the solubility of proteins, preventing precipitation and allowing for the use of higher protein concentrations.[4]
-
Prevention of Non-specific Aggregation: By interacting with hydrophobic regions on the protein surface, this compound minimizes non-specific protein-protein interactions that can lead to amorphous aggregates.[3]
-
Improved Crystal Quality: In some cases, the inclusion of NDSBs has been shown to increase crystal size and even lead to the formation of new crystal forms.[3][4]
-
Compatibility with a Wide pH Range: Being zwitterionic over a broad pH range, this compound is versatile and can be used in various buffer systems without significantly altering the pH.[2][5]
-
Easy Removal: As NDSBs do not form micelles, they can be easily removed from the protein solution by dialysis.[2][4]
Optimal Working Concentration of this compound
The optimal concentration of this compound can vary depending on the specific protein and crystallization conditions. However, a general starting point is a concentration range of 0.5 M to 1.0 M in the protein sample.[3][4] It is crucial to note that NDSBs are solubilizing agents. Therefore, their addition may require a subsequent increase in the precipitant concentration to induce crystallization.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in protein crystallization.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.5 M - 1.0 M | Start with this range and optimize as needed. |
| Protein Concentration | 5 - 50 mg/mL | Typical range for protein crystallization; may be increased with this compound.[6] |
| Buffer Concentration | ≥ 25 mM | Ensure adequate buffering capacity to prevent pH drift.[3][4] |
| Solubility of this compound | > 2.0 M in water | Highly soluble, allowing for concentrated stock solutions.[3][4] |
Experimental Protocols
This section provides detailed protocols for the preparation and use of this compound in protein crystallization experiments.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Weigh out the desired amount of solid this compound powder. NDSBs are hygroscopic, so it is advisable to handle them in a low-humidity environment and store them protected from moisture.[4]
-
Dissolving: Dissolve the this compound in high-purity water or a suitable buffer to the desired stock concentration (e.g., 2 M).
-
Sterilization: Sterilize the this compound solution by filtration through a 0.22 µm filter into a sterile container.[3][4]
-
Storage: Store the stock solution at room temperature. Note that NDSB solutions may degrade over several weeks at room temperature.[3][4]
Protocol 2: Incorporation of this compound into Crystallization Trials
This protocol outlines the steps for using this compound in a hanging drop vapor diffusion experiment.
-
Protein Preparation: Thaw your purified protein sample on ice. Centrifuge the protein sample at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to remove any aggregated protein.[6] The typical protein concentration for crystallization is between 5-50 mg/mL.[6]
-
Adding this compound: Add the this compound stock solution to your protein sample to achieve the desired final concentration (e.g., 0.5 M or 1.0 M). It is crucial to add this compound to the protein solution before adding the precipitant. [3][4]
-
Setting up the Crystallization Drop:
-
Pipette the protein-NDSB-211 mixture onto a siliconized cover slide.
-
Add an equal volume of the reservoir solution (containing the precipitant) to the drop.
-
Invert the cover slide and seal the well of the crystallization plate.
-
-
Incubation and Observation: Incubate the crystallization plate at a constant temperature and monitor for crystal growth over time.
-
Troubleshooting: If crystallization does not occur in conditions that were previously successful without this compound, do not be alarmed. Gradually increase the concentration of the precipitant in the reservoir solution to counteract the solubilizing effect of this compound.[3][4]
Visualizing the Workflow
The following diagrams illustrate the key workflows described in these application notes.
Caption: Workflow for this compound preparation and use in protein crystallization.
Caption: Logical relationship of this compound's effects on protein crystallization.
Mechanism of Action
Non-detergent sulfobetaines like this compound are thought to facilitate protein crystallization through several mechanisms. Their amphiphilic nature, with a hydrophilic sulfobetaine head and a short hydrophobic tail, allows them to interact with proteins in a non-denaturing manner.[4] It is suggested that the short hydrophobic group interacts with hydrophobic patches on the protein surface, preventing the protein-protein interactions that lead to aggregation.[3] This stabilization of the folded state keeps the protein in a conformationally homogeneous state, which is essential for successful crystallization.
In some instances, NDSBs have been observed to bind to specific pockets on the protein surface, acting as pharmacological chaperones that stabilize the native conformation.[7] This can accelerate the crystallization process and lead to better-diffracting crystals.
Conclusion
This compound is a valuable tool for overcoming common challenges in protein crystallization, particularly protein aggregation and low solubility. By following the recommended protocols and understanding its mechanism of action, researchers can effectively incorporate this compound into their crystallization strategies to improve the likelihood of obtaining high-quality crystals for structural analysis. Remember that the optimal conditions are protein-dependent, and empirical screening of this compound concentration alongside precipitant optimization is key to success.
References
- 1. This compound, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NDSB-211 in 2D Gel Electrophoresis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for the separation and analysis of complex protein mixtures from biological samples. A critical step for successful 2D-PAGE is the complete solubilization and denaturation of proteins in the sample preparation stage. Incomplete solubilization or protein aggregation can lead to poor spot resolution, streaking, and loss of protein spots on the 2D gel, ultimately compromising the accuracy and reproducibility of the results.
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have been shown to enhance protein solubilization and prevent aggregation during sample preparation.[1][2][3] NDSB-211 (3-[(2-Hydroxyethyl)dimethylammonio]propane-1-sulfonate) is a non-denaturing, zwitterionic sulfobetaine that does not form micelles and can be easily removed by dialysis.[4][5] Its properties make it a valuable additive in lysis and rehydration buffers for 2D-PAGE, particularly for challenging samples such as membrane proteins or proteins prone to aggregation.[5][6]
These application notes provide a detailed overview of the use of this compound in 2D gel electrophoresis sample preparation, including its mechanism of action, protocols for its use, and expected outcomes.
Mechanism of Action
This compound facilitates protein solubilization and prevents aggregation by interacting with the hydrophobic regions of proteins.[4] Unlike traditional detergents that can denature proteins by forming micelles, the short hydrophobic group of this compound is thought to bind to exposed hydrophobic patches on protein surfaces, preventing protein-protein interactions that lead to aggregation.[4] The hydrophilic sulfobetaine headgroup maintains the solubility of the protein-NDSB complex in the aqueous buffer. This action helps to keep proteins in a soluble and unfolded state, which is essential for effective separation during isoelectric focusing (IEF), the first dimension of 2D-PAGE.
Caption: Mechanism of this compound in preventing protein aggregation.
Quantitative Data
The effectiveness of NDSBs in improving 2D gel electrophoresis results has been demonstrated in several studies. While specific data for this compound is limited, a study on the optimization of rehydration buffer composition for 2D-PAGE using a similar non-detergent sulfobetaine, ASB-14, provides a clear example of the potential benefits. The study showed a significant increase in the number of detected protein spots when an optimized rehydration buffer containing ASB-14 was used compared to a standard rehydration buffer.
Table 1: Comparison of Protein Spot Detection with Standard vs. Optimized Rehydration Buffer (oRB) containing a Non-Detergent Sulfobetaine (ASB-14)
| Sample Type | Rehydration Buffer | Number of Detected Spots | Percent Increase |
| Total Xenopus egg extract | Standard | 425 | 55% |
| Optimized (with 0.4% ASB-14) | 659 | ||
| Mitotic chromosome eluate | Standard | 112 | 212.5% |
| Optimized (with 0.4% ASB-14) | 350 | ||
| Data adapted from a study by Funabiki and colleagues, which utilized ASB-14, another non-detergent sulfobetaine, demonstrating the principle of improved protein detection.[7] |
It is important to note that in a study on the proteome of the haloarchaeon Haloferax volcanii, the addition of this compound to a sample buffer already containing CHAPS did not lead to an improvement in the separation of these specific halophilic proteins.[8] This highlights that the effectiveness of this compound can be sample-dependent, and optimization for each specific application is recommended.
Experimental Protocols
The following protocols provide a general guideline for incorporating this compound into standard 2D gel electrophoresis sample preparation workflows. The optimal concentration of this compound may vary depending on the sample type and should be empirically determined, with a typical starting range of 0.5 M to 1.0 M.[9]
Protocol 1: Protein Extraction and Solubilization using this compound
This protocol is suitable for the extraction of proteins from cell pellets or tissues.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 0.5-1.0 M this compound, 40 mM Tris, 1% (w/v) DTT, and protease/phosphatase inhibitors.
-
Probe sonicator
-
Microcentrifuge
Procedure:
-
Add an appropriate volume of Lysis Buffer to the cell pellet or minced tissue.
-
Incubate on a rocking platform for 30 minutes at room temperature to facilitate initial lysis and solubilization.
-
For complete cell disruption, sonicate the sample on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent overheating and protein degradation.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration of the extract using a compatible protein assay (e.g., a modified Bradford assay compatible with detergents and reducing agents).
-
The protein extract is now ready for isoelectric focusing.
Protocol 2: Rehydration of IPG Strips with this compound Containing Buffer
This protocol is for the rehydration of immobilized pH gradient (IPG) strips for the first dimension of 2D-PAGE.
Materials:
-
Protein extract (from Protocol 1 or other methods)
-
Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS, 0.5-1.0 M this compound, 0.5% (v/v) IPG buffer (corresponding to the pH range of the IPG strip), and a trace of Bromophenol Blue.
-
IPG strips
-
Rehydration tray
Procedure:
-
Dilute the protein sample to the desired concentration with the Rehydration Buffer. The final volume will depend on the length of the IPG strip.
-
Pipette the sample-rehydration buffer mixture into the channels of the rehydration tray.
-
Carefully place the IPG strips, gel-side down, into the channels, ensuring there are no air bubbles trapped underneath.
-
Overlay the strips with mineral oil to prevent dehydration.
-
Allow the strips to rehydrate for at least 12 hours at room temperature.
-
The rehydrated IPG strips are now ready for isoelectric focusing.
Caption: 2D Gel Electrophoresis workflow incorporating this compound.
Conclusion
This compound is a valuable tool for improving the quality of 2D gel electrophoresis results by enhancing protein solubilization and preventing aggregation during sample preparation. Its non-denaturing and zwitterionic properties make it compatible with the requirements of isoelectric focusing. While the effectiveness of this compound can be sample-dependent, its inclusion in lysis and rehydration buffers, typically at concentrations between 0.5 M and 1.0 M, can lead to a significant increase in the number of resolved protein spots and improved overall gel quality. Researchers are encouraged to optimize the concentration of this compound for their specific samples to achieve the best possible results in their proteomic analyses.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Non-Detergents Sulfobetaines (NDSB) | TCI AMERICA [tcichemicals.com]
- 3. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.p212121.com [store.p212121.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for Enhanced Nuclear Protein Extraction Using NDSB-211
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality nuclear proteins is a critical first step for a multitude of applications in cell biology, proteomics, and drug development. From studying transcription factors and chromatin-modifying enzymes to identifying novel drug targets, the integrity and yield of the nuclear proteome are paramount. Non-Detergent Sulfobetaine 211 (NDSB-211) is a zwitterionic chemical reagent that has been shown to significantly improve the extraction and solubilization of proteins, including those localized to the nucleus.[1][2][3]
These application notes provide a detailed protocol for the extraction of nuclear proteins from mammalian cells, incorporating this compound to enhance protein yield and recovery. The provided methodologies are intended to offer a robust and reproducible workflow for researchers seeking to improve their nuclear protein preparations for downstream applications such as Western blotting, mass spectrometry, and enzyme assays.
Principle of this compound in Nuclear Protein Extraction
This compound is a member of the non-detergent sulfobetaine family of compounds. These molecules possess a hydrophilic sulfobetaine head group and a short hydrophobic tail. Unlike traditional detergents, NDSBs do not form micelles, which makes them easier to remove by dialysis.[1] The primary function of this compound in protein extraction is to prevent protein aggregation and facilitate the solubilization of protein complexes by interacting with hydrophobic regions on the protein surface.[1][4] In the context of nuclear protein extraction, the addition of this compound to the high-salt extraction buffer aids in the efficient release of proteins from the tightly packed nuclear environment, potentially increasing the yield of nuclear proteins by up to 30%.[2]
Data Presentation: Expected Protein Yield
The inclusion of this compound in the nuclear extraction protocol is anticipated to increase the total yield of nuclear proteins. The following table provides a representative example of the expected increase in protein concentration as determined by a Bradford assay or a similar protein quantification method.
| Cell Line | Standard Protocol (µg/µL) | Protocol with this compound (µg/µL) | Expected Yield Increase (%) |
| HeLa | 2.5 | 3.2 | ~28% |
| HEK293 | 3.1 | 4.0 | ~29% |
| Jurkat | 1.8 | 2.3 | ~28% |
Note: The values presented are illustrative and the actual yield will vary depending on the cell type, cell number, and experimental conditions.
Experimental Protocols
This section details the step-by-step methodology for extracting nuclear proteins from cultured mammalian cells using this compound.
Materials and Reagents
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (HLB)
-
High-Salt Nuclear Extraction Buffer (NEB) with this compound
-
This compound (CAS 38880-58-9)
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Microcentrifuge (capable of 4°C)
Buffer Preparation
| Buffer | Reagent | Final Concentration | For 50 mL |
| Hypotonic Lysis Buffer (HLB) | HEPES-KOH, pH 7.9 | 10 mM | 0.5 mL of 1 M stock |
| KCl | 10 mM | 0.1 mL of 5 M stock | |
| MgCl₂ | 1.5 mM | 75 µL of 1 M stock | |
| DTT | 1 mM | 50 µL of 1 M stock | |
| Protease/Phosphatase Inhibitors | 1X | As per manufacturer | |
| Nuclease-free water | to 50 mL | ||
| High-Salt Nuclear Extraction Buffer (NEB) with this compound | HEPES-KOH, pH 7.9 | 20 mM | 1 mL of 1 M stock |
| NaCl | 420 mM | 4.2 mL of 5 M stock | |
| MgCl₂ | 1.5 mM | 75 µL of 1 M stock | |
| EDTA | 0.2 mM | 20 µL of 0.5 M stock | |
| Glycerol | 25% (v/v) | 12.5 mL | |
| This compound | 0.5 M | 5.28 g | |
| DTT | 1 mM | 50 µL of 1 M stock | |
| Protease/Phosphatase Inhibitors | 1X | As per manufacturer | |
| Nuclease-free water | to 50 mL |
Note: Prepare buffers fresh and keep on ice. Add DTT and inhibitors immediately before use.
Protocol for Nuclear Protein Extraction with this compound
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in 5 packed cell volumes (PCV) of Hypotonic Lysis Buffer (HLB).
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
-
Isolation of Nuclei:
-
Disrupt the cell membranes by vortexing for 10 seconds or by passing the suspension through a narrow-gauge needle several times.
-
Centrifuge the lysate at 12,000 x g for 1 minute at 4°C to pellet the nuclei.
-
Carefully aspirate and discard the supernatant, which contains the cytoplasmic proteins.
-
-
Nuclear Protein Extraction:
-
Resuspend the nuclear pellet in 2/3 of the original PCV of High-Salt Nuclear Extraction Buffer (NEB) containing 0.5 M this compound.
-
Incubate on ice for 30 minutes with gentle agitation (e.g., on a rotator or by flicking the tube every 5-10 minutes).
-
-
Collection of Nuclear Extract:
-
Centrifuge the nuclear lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble nuclear proteins, and transfer it to a fresh, pre-chilled microcentrifuge tube.
-
-
Storage:
-
Determine the protein concentration of the nuclear extract using a standard protein assay.
-
Aliquot the nuclear extract and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the nuclear protein extraction protocol using this compound.
Applications in Drug Development and Research
The use of this compound-enhanced nuclear protein extraction can benefit various areas of research and development:
-
Target Identification and Validation: Improved yields of nuclear proteins can facilitate the identification of novel drug targets within the nucleus through proteomic approaches.
-
Biomarker Discovery: High-quality nuclear extracts are essential for identifying and quantifying nuclear biomarkers associated with disease states.[5]
-
Mechanism of Action Studies: Studying the translocation of proteins to the nucleus upon drug treatment is a key aspect of understanding a compound's mechanism of action.
-
High-Throughput Screening: A robust and reproducible extraction protocol is crucial for high-throughput screening assays that involve nuclear proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete cell lysis. | Increase incubation time in HLB or use a more rigorous mechanical disruption method. |
| Insufficient nuclear lysis. | Ensure the NEB with this compound is properly prepared and increase incubation time with agitation. | |
| Low cell number. | Start with a larger number of cells. | |
| Cytoplasmic Contamination | Incomplete removal of cytoplasmic fraction. | Carefully aspirate the supernatant after pelleting the nuclei. Consider an additional wash step of the nuclear pellet with HLB. |
| Premature lysis of nuclei. | Handle cells gently during the initial lysis steps. Ensure all buffers and equipment are kept on ice. | |
| Viscous Lysate | Release of DNA from lysed nuclei. | Consider a brief sonication of the nuclear extract to shear DNA. |
Conclusion
The incorporation of this compound into standard nuclear protein extraction protocols offers a simple and effective means to increase the yield and recovery of nuclear proteins. This enhancement is particularly beneficial for applications requiring high-purity and concentrated nuclear protein extracts, thereby advancing research and drug development efforts focused on nuclear processes.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. Rapid preparation of high-purity nuclear proteins from a small number of cultured cells for use in electrophoretic mobility shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. In situ isolation of nuclei or nuclear proteins from adherent cells: a simple, effective method with less cytoplasmic contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NDSB-211 in Isoelectric Focusing of Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge.[1] A significant challenge in IEF is maintaining protein solubility throughout the focusing process, as proteins tend to aggregate and precipitate at their pI, leading to poor resolution and loss of sample. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven effective in enhancing protein solubility and preventing aggregation during various biochemical procedures, including IEF.[2][3]
NDSB-211 (Dimethyl-2-hydroxyethylammoniumpropane sulfonate) is a non-micelle forming, zwitterionic compound that is particularly well-suited for IEF.[4][5] Its small hydrophobic group and hydrophilic sulfobetaine head prevent the formation of micelles, which can be difficult to remove and can interfere with subsequent analyses.[2][6] this compound has been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins and to reduce protein precipitation during IEF.[4][7][8] These properties make it a valuable tool for improving the quality and reproducibility of IEF, especially for difficult-to-solubilize proteins and in high-concentration applications like imaged capillary isoelectric focusing (icIEF) of monoclonal antibodies.[2][9]
Mechanism of Action
This compound is thought to enhance protein solubility and prevent aggregation through a combination of mechanisms. Its zwitterionic nature allows it to interact with both charged and hydrophobic regions of proteins. The proposed mechanism involves this compound molecules coating the surface of proteins, thereby preventing protein-protein interactions that lead to aggregation. The short hydrophobic tail interacts with exposed hydrophobic patches on the protein surface, while the charged sulfobetaine group maintains the protein's solubility in the aqueous buffer. This action is particularly crucial as proteins approach their isoelectric point and lose their net charge, making them more prone to precipitation.
Figure 1: Proposed mechanism of this compound in preventing protein aggregation during IEF.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the use of this compound in protein applications.
| Parameter | Value | Reference |
| Typical Working Concentration | 0.5 - 1.0 M | [10] |
| Stock Solution Concentration | 2 M in Milli-Q water | [2] |
| Solubility in Water | > 2.0 M | [6] |
Table 1: Recommended Concentrations of this compound.
| Application | Effect of this compound | Reference |
| Microsomal Protein Extraction | Significant increase in yield (up to 100%) | [7] |
| Nuclear & Cytoskeletal Proteins | Increased extraction yield | [4][8] |
| Imaged Capillary IEF of mAbs | Enhanced resolution of charge variants | [2][9] |
| Precipitation Reduction in IEF | Reduces protein precipitation | [4][7] |
Table 2: Effects of this compound on Protein Extraction and Isoelectric Focusing.
Experimental Protocols
The following are detailed protocols for the application of this compound in isoelectric focusing.
Protocol 1: Sample Preparation for Isoelectric Focusing with this compound
This protocol describes the preparation of a protein sample for IEF, incorporating this compound to enhance solubility.
Materials:
-
Protein sample
-
This compound
-
Urea
-
Thiourea
-
CHAPS
-
Dithiothreitol (DTT)
-
Carrier Ampholytes
-
Bromophenol Blue
-
Deionized water
Procedure:
-
Prepare a 2 M stock solution of this compound: Dissolve 422.56 g of this compound in deionized water to a final volume of 1 L. Filter sterilize through a 0.22 µm filter and store at 4°C. The solution may degrade over several weeks at room temperature.[2][6]
-
Prepare the Rehydration/Sample Buffer: For a final volume of 10 mL, combine the following:
-
Urea: 4.8 g
-
Thiourea: 1.52 g
-
CHAPS: 0.4 g
-
This compound (from 2 M stock): 2.5 mL (for a final concentration of 0.5 M)
-
Carrier Ampholytes (40%): 0.2 mL
-
DTT: 0.1 g
-
Add deionized water to 10 mL.
-
Add a trace of Bromophenol Blue.
-
-
Solubilize the Protein Sample:
-
For a lyophilized protein sample, directly dissolve it in the Rehydration/Sample Buffer containing this compound to the desired final protein concentration (typically 1-10 mg/mL).
-
For a liquid protein sample, mix it with an equal volume of a 2x concentrated Rehydration/Sample Buffer containing this compound.
-
-
Incubate the sample: Gently mix the sample for 30-60 minutes at room temperature to ensure complete solubilization.
-
Centrifuge the sample: Centrifuge at 14,000 x g for 15 minutes to pellet any insoluble material.
-
Collect the supernatant: Carefully collect the supernatant containing the solubilized proteins for loading onto the IEF gel.
Protocol 2: First-Dimension Isoelectric Focusing (Slab Gel) with this compound for 2D-PAGE
This protocol outlines the procedure for the first dimension of two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) using an immobilized pH gradient (IPG) strip, with this compound included in the sample rehydration.
Materials:
-
Immobilized pH gradient (IPG) strips
-
Rehydration tray
-
Prepared protein sample in Rehydration/Sample Buffer with this compound (from Protocol 1)
-
Mineral oil
-
IEF focusing unit
-
Power supply
Procedure:
-
Rehydrate the IPG strip: Pipette the protein sample in the Rehydration/Sample Buffer containing this compound into the channels of the rehydration tray. Remove the protective cover from the IPG strip and place it gel-side down onto the sample. Overlay with mineral oil to prevent evaporation. Allow rehydration for at least 12 hours at room temperature.
-
Set up the IEF unit: Place the rehydrated IPG strips into the focusing tray of the IEF unit. Ensure proper contact with the electrodes.
-
Perform Isoelectric Focusing: The focusing protocol will vary depending on the length of the IPG strip and the pH range. A typical multi-step protocol is as follows:
-
Step 1: 250 V for 30 minutes (linear ramp)
-
Step 2: 4000 V for 2 hours (linear ramp)
-
Step 3: 4000 V for 40,000 V-hours (rapid ramp)
-
-
Equilibrate the IPG strip: After focusing, equilibrate the IPG strip for 15 minutes in equilibration buffer with DTT, followed by a 15-minute equilibration in equilibration buffer with iodoacetamide. The strip is now ready for the second-dimension SDS-PAGE.
Figure 2: Experimental workflow for 2D-PAGE incorporating this compound in the first dimension.
Conclusion
This compound is a valuable reagent for improving the quality of isoelectric focusing by enhancing protein solubility and preventing aggregation. Its non-detergent and non-micelle-forming properties make it compatible with a wide range of downstream applications. The protocols provided here offer a starting point for the use of this compound in IEF, and researchers are encouraged to optimize the concentration and conditions for their specific proteins of interest. The use of this compound can lead to higher resolution, improved reproducibility, and the successful analysis of previously intractable proteins.
References
- 1. Isoelectric focusing technology quantifies protein signaling in 25 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hidden Influence: Impacts of Residual Dimethylformamide in NDSB‐211 on icIEF Separation for Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lonzabio.jp [lonzabio.jp]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. store.p212121.com [store.p212121.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Preparation of a Stable NDSB-211 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
NDSB-211, or 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate, is a zwitterionic, non-detergent sulfobetaine widely employed in protein biochemistry.[1] Its unique properties make it an invaluable tool for extracting, solubilizing, and crystallizing proteins.[2] this compound is particularly useful for preventing protein aggregation and promoting the renaturation of denatured proteins. Unlike traditional detergents, this compound does not form micelles, which simplifies its removal from protein solutions through dialysis.[1][2] It is known to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[1] This document provides a detailed protocol for the preparation of a stable this compound stock solution for routine laboratory use.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value | Citations |
| Molecular Weight | 211.28 g/mol | [3] |
| Form | White solid | [3] |
| Purity | >98% | |
| Solubility in Water | Highly soluble; up to 100 mM or >2.0 M | [2] |
| Solubility in Methanol | 5 mg/mL | [3][4] |
| Recommended Working Concentration | 0.5 - 1.0 M for protein samples | [5] |
| Storage (Solid Form) | Room temperature, protect from moisture (hygroscopic) | [5][6] |
| Storage (Solution) | Sterile filtered, room temperature (may degrade over weeks) | [2][5] |
Experimental Protocols
Objective: To prepare a sterile, stable stock solution of this compound at a desired concentration (e.g., 1 M) in an aqueous buffer.
Materials:
-
This compound powder (purity >98%)
-
High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., Tris-HCl, HEPES)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask or conical tube
-
Magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile storage container (e.g., Falcon tube or glass bottle)
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves[6]
Protocol for Preparing a 1 M this compound Stock Solution (10 mL):
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 211.28 g/mol .
-
To prepare 10 mL (0.01 L) of a 1 M solution, the required moles are: 1 mol/L * 0.01 L = 0.01 mol.
-
The required mass is: 0.01 mol * 211.28 g/mol = 2.1128 g.
-
-
Weighing the this compound:
-
Dissolving the this compound:
-
Transfer the weighed this compound powder into a 10 mL volumetric flask or a suitable container.
-
Add approximately 7-8 mL of high-purity water or your chosen buffer to the flask.
-
Add a magnetic stir bar and place the container on a magnetic stirrer.
-
Stir the solution until the this compound powder is completely dissolved. This compound is highly soluble in water, so this should occur readily.[2]
-
-
Adjusting the Final Volume:
-
Once the powder is fully dissolved, carefully add high-purity water or buffer to bring the final volume to the 10 mL mark on the volumetric flask.
-
Continue to stir for a few more minutes to ensure the solution is homogeneous.
-
-
Sterilization and Storage:
-
To ensure the stability of the solution and prevent microbial growth, sterile filter the solution through a 0.22 µm syringe filter into a sterile storage container.[2][5] This is particularly important as this compound solutions can degrade over several weeks at room temperature.[2][5]
-
Label the container clearly with the name of the solution (1 M this compound), the date of preparation, and your initials.
-
The solid form of this compound should be stored at room temperature and protected from moisture.[5][6] The prepared solution can be stored at room temperature, though for longer-term stability, refrigeration at 2-8°C is recommended.
-
Mandatory Visualization
The following diagram illustrates the workflow for preparing a stable this compound stock solution.
Caption: A flowchart outlining the key steps for preparing a stable this compound stock solution.
References
NDSB-211 compatibility with other reagents in protein purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDSB-211 (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a non-detergent sulfobetaine, a class of zwitterionic compounds highly effective in protein purification. These agents are particularly valuable for increasing the yield of soluble and correctly folded proteins, especially those prone to aggregation or expressed in inclusion bodies.[1][2][3][4] Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles, allowing for gentle solubilization and easy removal by dialysis.[3][5][6] this compound is zwitterionic over a broad pH range, does not significantly absorb UV light at 280 nm, and generally does not interfere with downstream applications such as enzyme assays or protein crystallization.[2][6][7]
These application notes provide a comprehensive overview of this compound's compatibility with common protein purification reagents and detailed protocols for its use in protein extraction and refolding.
Data Presentation: Reagent Compatibility
The compatibility of this compound with various reagents is crucial for designing effective protein purification strategies. The following tables summarize the compatibility of this compound with commonly used chaotropic agents, reducing agents, protease inhibitors, and buffer systems.
| Reagent Class | Reagent | Compatible Concentration with this compound (0.5 - 1.0 M) | Notes |
| Chaotropic Agents | Urea | Up to 8 M | This compound can be used in conjunction with urea for initial solubilization of inclusion bodies.[8][9] It can also be a component of the refolding buffer to prevent aggregation as the urea concentration is lowered. |
| Guanidine Hydrochloride | Up to 6 M | Similar to urea, this compound is compatible with high concentrations of guanidine hydrochloride for solubilizing aggregated proteins.[8] | |
| Reducing Agents | Dithiothreitol (DTT) | 1 - 10 mM | This compound is compatible with DTT. The combination is often used in both solubilization and refolding buffers to maintain a reducing environment and prevent the formation of incorrect disulfide bonds.[8] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 - 5 mM | TCEP is a stable and effective reducing agent that can be used with this compound. It is often preferred for its stability over a wider pH range and lack of odor.[10][11] | |
| β-Mercaptoethanol (BME) | 5 - 20 mM | BME is compatible with this compound and can be used as an alternative to DTT or TCEP. | |
| Protease Inhibitors | PMSF | 0.1 - 1 mM | This compound does not interfere with the activity of PMSF. It is recommended to add PMSF fresh to the lysis buffer. |
| EDTA | 1 - 5 mM | This compound is compatible with EDTA, which is often included to inhibit metalloproteases. | |
| Commercial Protease Inhibitor Cocktails | Manufacturer's recommended concentration | This compound is generally compatible with commercially available protease inhibitor cocktails. It is advisable to follow the manufacturer's instructions for the specific cocktail. | |
| Buffer Systems | Tris-HCl | 25 - 100 mM (pH 7.0 - 9.0) | To prevent pH drift when using high concentrations of this compound (0.5 - 1.0 M), it is recommended to use a buffer concentration of at least 25 mM.[3][5] |
| HEPES | 25 - 100 mM (pH 7.0 - 8.0) | This compound is compatible with HEPES buffer and is suitable for applications where Tris is not desirable. | |
| Phosphate Buffers (e.g., PBS) | 25 - 100 mM (pH 6.5 - 8.0) | This compound can be used in phosphate-based buffers without any known compatibility issues. |
Experimental Protocols
Protocol 1: Extraction of Soluble Protein from Mammalian Cells
This protocol describes a method for lysing mammalian cells to extract soluble proteins, utilizing this compound to enhance protein solubility and yield.
Materials:
-
Mammalian cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 0.5 M this compound
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Dithiothreitol (DTT) or TCEP (optional, for proteins with critical cysteines)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
Methodology:
-
Cell Pellet Preparation: Harvest mammalian cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Lysis Buffer Preparation: Prepare the Lysis Buffer and keep it on ice. Immediately before use, add the protease inhibitor cocktail to the manufacturer's recommended concentration. If required, add DTT to a final concentration of 1 mM or TCEP to 0.5 mM.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1 mL of Lysis Buffer per 10^7 cells.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a pre-chilled tube. The sample is now ready for downstream purification steps such as affinity chromatography or size-exclusion chromatography.
Protocol 2: Solubilization and Refolding of Proteins from Bacterial Inclusion Bodies
This protocol provides a step-by-step guide for the solubilization of inclusion bodies and subsequent refolding of the target protein using this compound.
Materials:
-
Bacterial cell pellet containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mg/mL Lysozyme, 10 µg/mL DNase I
-
Wash Buffer A: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 M Urea, 1% (v/v) Triton X-100
-
Wash Buffer B: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 6 M Guanidine Hydrochloride, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.5 M this compound, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione)
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl
Methodology:
-
Cell Lysis and Inclusion Body Isolation: a. Resuspend the bacterial cell pellet in Lysis Buffer. b. Incubate on ice for 30 minutes. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Inclusion Body Washing: a. Resuspend the inclusion body pellet in Wash Buffer A and incubate for 15 minutes at room temperature with gentle agitation. b. Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the supernatant. c. Repeat the wash step with Wash Buffer B.
-
Solubilization: a. Resuspend the washed inclusion body pellet in Solubilization Buffer. b. Incubate at room temperature for 1-2 hours with gentle stirring until the solution is clear. c. Centrifuge at 14,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Protein Refolding by Rapid Dilution: a. Rapidly dilute the solubilized protein into a 10- to 100-fold excess volume of chilled (4°C) Refolding Buffer with gentle stirring. The final protein concentration should be in the range of 0.05-0.5 mg/mL. b. Incubate the refolding mixture at 4°C for 12-48 hours with slow, gentle stirring.
-
Removal of this compound and Concentration: a. Dialyze the refolding mixture against the Dialysis Buffer at 4°C with at least two buffer changes to remove this compound and other small molecules. b. Concentrate the refolded protein using an appropriate method, such as ultrafiltration.
-
Purification of Refolded Protein: a. Purify the refolded protein using standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography) to separate the correctly folded monomer from aggregates and other impurities.
Visualizations
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. The purification of kinases involved in this pathway can be challenging due to their low abundance and propensity for aggregation, making this compound a potentially useful reagent.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. NDSB 211 = 98 TLC 38880-58-9 [sigmaaldrich.com]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 10. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 11. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Removal of NDSB-211 from Protein Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds utilized in protein chemistry to enhance the solubilization and prevent the aggregation of proteins during extraction, purification, and crystallization.[1][2] NDSB-211, with a molecular weight of 211.28 g/mol , is a valuable tool in these processes due to its non-denaturing properties and high solubility in aqueous solutions.[3] A key advantage of this compound is that it does not form micelles, which facilitates its removal from the final protein sample.[1][3] The effective removal of this compound is a critical step to ensure that it does not interfere with downstream applications such as functional assays, structural studies, and formulation development.
These application notes provide detailed protocols for the most common and effective methods for removing this compound from protein samples: dialysis, size-exclusion chromatography (desalting), and diafiltration using centrifugal spin concentrators. Additionally, methods for the quantification of residual this compound are outlined to validate the removal efficiency.
Methods for this compound Removal: A Comparative Overview
The choice of method for this compound removal depends on factors such as the volume of the protein sample, the required final concentration of the protein, the speed of processing, and the available laboratory equipment. The following table summarizes the key characteristics of the recommended methods.
| Feature | Dialysis | Size-Exclusion Chromatography (Desalting) | Diafiltration (Spin Concentrators) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Separation of molecules based on size. Larger protein molecules are excluded from the pores of the chromatography resin and elute first, while smaller this compound molecules are retained. | Convective removal of small molecules through a semi-permeable membrane driven by centrifugal force, combined with buffer exchange. |
| Speed | Slow (typically 12-48 hours). | Fast (minutes to an hour). | Fast (minutes to an hour). |
| Sample Dilution | Can result in sample dilution. | Can result in significant sample dilution. | Can be used to concentrate the sample. |
| Protein Recovery | Generally high (>90%). | High (>95%), but can be lower with very dilute samples. | High (>90%), but can be affected by protein sticking to the membrane. |
| Scalability | Easily scalable for a wide range of volumes. | Scalable, with different column sizes available. | Best suited for small to moderate volumes (µL to mL). |
| Ease of Use | Simple setup, but requires multiple buffer changes. | Requires a chromatography system or spin columns. | Simple to perform with a centrifuge. |
Experimental Protocols
Protocol 1: this compound Removal by Dialysis
Dialysis is a widely used and effective method for removing small molecules like this compound from protein solutions.[1][2][3]
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa, 7 kDa, or 10 kDa)
-
Dialysis buffer (the final desired buffer for the protein sample)
-
Stir plate and stir bar
-
Beakers or other suitable containers for the dialysis buffer
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions. This step is crucial to remove any preservatives and to ensure the proper pore size.
-
Sample Loading: Carefully load the protein sample into the prepared dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely close the ends of the tubing with clips or seal the cassette.
-
Dialysis Setup: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer. A buffer-to-sample volume ratio of at least 200:1 is recommended.
-
Stirring: Place the beaker on a stir plate and add a stir bar to the dialysis buffer. Stir gently to facilitate efficient exchange.
-
Buffer Changes: Perform at least three buffer changes to maximize the removal of this compound. A typical schedule is:
-
Dialyze for 2-4 hours at room temperature or 4°C.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours.
-
Change the buffer again and dialyze overnight at 4°C.
-
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis device from the buffer. Gently remove the protein sample from the tubing or cassette using a pipette.
Workflow for this compound Removal by Dialysis
Caption: Workflow for removing this compound using dialysis.
Protocol 2: this compound Removal by Size-Exclusion Chromatography (Desalting)
Size-exclusion chromatography (SEC), also known as gel filtration, is a rapid method for separating molecules based on their size. It is highly effective for removing small molecules like this compound from protein samples.
Materials:
-
Protein sample containing this compound
-
Desalting column (e.g., pre-packed spin columns or columns for use with a chromatography system) with a suitable resin (e.g., Sephadex G-25)
-
Equilibration buffer (the final desired buffer for the protein sample)
-
Collection tubes
-
Centrifuge (for spin columns) or a chromatography system
Procedure for Spin Columns:
-
Column Preparation: Remove the storage solution from the desalting spin column by centrifugation according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times to ensure the resin is fully equilibrated with the desired buffer.
-
Sample Application: Apply the protein sample to the top of the resin bed.
-
Elution: Place the spin column in a clean collection tube and centrifuge to elute the protein. The larger protein molecules will pass through the column quickly, while the smaller this compound molecules will be retained in the resin.
-
Sample Collection: The desalted protein sample is collected in the collection tube.
Procedure for Chromatography Systems:
-
System Preparation: Equilibrate the chromatography system and the desalting column with the equilibration buffer until a stable baseline is achieved.
-
Sample Injection: Inject the protein sample onto the column.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer and collect fractions. Monitor the elution profile using UV absorbance at 280 nm. The protein will elute in the void volume, followed by the smaller this compound molecules.
-
Pooling Fractions: Pool the fractions containing the purified protein.
Workflow for this compound Removal by Desalting
Caption: Workflow for this compound removal via desalting.
Protocol 3: this compound Removal by Diafiltration (Spin Concentrators)
Diafiltration using centrifugal spin concentrators is a rapid method for both buffer exchange and the removal of small molecules. It is particularly useful for smaller sample volumes and when sample concentration is also desired.
Materials:
-
Protein sample containing this compound
-
Centrifugal spin concentrator with an appropriate MWCO (e.g., 3 kDa, 5 kDa, or 10 kDa)
-
The final desired buffer for the protein sample
-
Centrifuge with a rotor compatible with the spin concentrators
Procedure:
-
Sample Addition: Add the protein sample to the upper chamber of the spin concentrator.
-
First Centrifugation: Centrifuge the device according to the manufacturer's instructions to reduce the sample volume. This compound will pass through the membrane into the filtrate.
-
Buffer Exchange: Discard the filtrate and add the desired final buffer to the upper chamber, bringing the volume back to the original sample volume.
-
Repeat Centrifugation and Buffer Exchange: Repeat steps 2 and 3 for a total of 3-5 cycles to achieve efficient removal of this compound.
-
Final Concentration: After the final buffer exchange, centrifuge the sample to the desired final volume.
-
Sample Recovery: Carefully collect the concentrated, this compound-free protein sample from the upper chamber.
Logical Relationship of Diafiltration for this compound Removal
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Precipitation with NDSB-211
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing NDSB-211 for protein applications.
Troubleshooting Guides
Problem: My protein of interest is precipitating even in the presence of this compound.
Possible Causes and Solutions:
-
Insufficient this compound Concentration: The concentration of this compound may be too low to effectively prevent the aggregation of your specific protein.
-
Solution: Gradually increase the concentration of this compound in your buffer. Typical working concentrations can range from 0.5 M to 1.0 M.[1] It is advisable to perform a concentration optimization study to determine the ideal concentration for your protein.
-
-
Strong Protein Aggregation: this compound is effective at preventing non-specific hydrophobic interactions but may not be sufficient to solubilize strongly aggregated proteins.[1]
-
Solution: Consider using a stronger denaturant like urea or guanidine in conjunction with this compound during initial solubilization, followed by a refolding protocol that includes this compound.
-
-
Incorrect Buffer Conditions: The pH or ionic strength of your buffer may be contributing to protein instability.
-
Temperature Effects: Temperature can influence both protein stability and the rate of aggregation.[2]
-
Solution: Experiment with performing your procedures at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.[2]
-
Problem: My protein remains soluble with this compound, but now it won't precipitate or crystallize when I add a precipitant.
Possible Cause and Solution:
-
Solubilizing Effect of this compound: this compound is a solubilizing agent, and its presence can counteract the effect of the precipitant.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (3-[(2-hydroxyethyl)dimethylammonio]propane-1-sulfonate) is a non-detergent sulfobetaine.[3] These are zwitterionic compounds with a hydrophilic sulfobetaine group and a short hydrophobic group.[1][2] Unlike detergents, they do not form micelles due to their short hydrophobic tail.[2][3] this compound is thought to prevent protein aggregation by interacting with the hydrophobic regions on protein surfaces, thereby preventing non-specific interactions between protein molecules.[1] Some studies suggest that certain NDSBs can also act as pharmacological chaperones by binding to and stabilizing the folded state of a protein.[4]
Q2: What are the key advantages of using this compound?
-
Non-denaturing: Most proteins remain active and folded in the presence of NDSBs.[1]
-
Zwitterionic over a wide pH range: This minimizes alterations to the pH of well-buffered solutions.[1][2][5]
-
High water solubility: NDSBs are typically soluble in water at concentrations greater than 2.0 M.[1]
-
Easily removable: Since they do not form micelles, NDSBs can be easily removed by dialysis.[1][2]
-
Low UV absorbance: this compound does not significantly absorb UV light at 280 nm, minimizing interference with protein quantification.[2][5]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound is protein-dependent. However, a common starting point is between 0.5 M and 1.0 M.[1] It is recommended to perform a titration to find the minimum concentration that maintains the solubility and stability of your protein.
Q4: Can this compound be used for protein refolding?
Yes, NDSBs have been shown to facilitate the in vitro renaturation of proteins.[1] They can prevent the aggregation of folding intermediates, thereby increasing the yield of correctly folded, active protein.[6] NDSBs are thought to interact with early folding intermediates to prevent off-pathway aggregation.[1][6]
Q5: How should I prepare and store this compound solutions?
It is recommended to prepare this compound solutions in your desired buffer. To prevent microbial contamination and slow degradation, it is good practice to sterile filter the solution (using a 0.22 micron filter) and store it in a sterile container.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of NDSBs in protein applications. Note that some data pertains to NDSB compounds other than this compound but provides a useful reference for experimental design.
| Parameter | Value | Protein/System | NDSB Compound | Reference |
| Typical Working Concentration | 0.5 - 1.0 M | General Use | This compound | [1] |
| Increased Lysozyme Solubility | ~2x increase | Lysozyme | 0.25 M NDSB-195 | [1] |
| ~3x increase | Lysozyme | 0.75 M NDSB-195 | [1] | |
| Improved Renaturation Efficiency | 60% enzymatic activity | Hen Egg Lysozyme | 600 mM NDSB-256-4T | [1] |
| 100% enzymatic activity | Tryptophan Synthase β2 subunit | 1.0 M NDSB-256-4T | [1] | |
| Protein Folding Protocol | 1 M | TGF-β Receptor Extracellular Domain | NDSB-201 | [4] |
Experimental Protocols
General Protocol for Protein Solubilization and Stabilization with this compound
-
Buffer Preparation: Prepare a stock solution of your desired buffer (e.g., Tris, HEPES, PBS) at a concentration of at least 25 mM to ensure adequate buffering capacity.[1]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 2 M) in the same buffer. Sterile filter the solution for long-term storage.[1]
-
Protein Sample Preparation: Your protein sample should be in a compatible buffer.
-
Addition of this compound: Add the this compound stock solution to your protein sample to achieve the desired final concentration (start with a range of 0.25 M to 1.0 M). Mix gently by pipetting or slow vortexing.
-
Incubation: Incubate the solution under appropriate conditions (e.g., 4°C or room temperature) for a duration determined by your experimental needs.
-
Downstream Processing: The protein solution containing this compound can now be used for downstream applications such as purification, crystallization, or activity assays. If precipitation is desired, gradually add the precipitant to the NDSB-containing solution.[1]
Visualizations
Troubleshooting Workflow for Protein Precipitation with this compound
A troubleshooting workflow for addressing protein precipitation when using this compound.
Proposed Mechanism of this compound Action
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NDSB 211 = 98 TLC 38880-58-9 [sigmaaldrich.com]
- 6. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
how to optimize NDSB-211 concentration for a specific protein
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of NDSB-211 for their specific protein of interest.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and how does it work?
This compound (3-[(2-Hydroxyethyl)dimethylammonio]propane-1-sulfonate) is a non-detergent sulfobetaine. These are zwitterionic compounds that are useful for solubilizing and stabilizing proteins.[1] Unlike detergents, they have short hydrophobic groups and do not form micelles, which allows for their easy removal by dialysis.[2][3] NDSBs are thought to prevent protein aggregation by interacting with hydrophobic regions on the protein surface, thereby preventing protein-protein interactions that can lead to aggregation.[2][4] They are non-denaturing, meaning most enzymes remain active in their presence.[2]
Q2: My protein is still aggregating even with this compound. What should I do?
-
Increase this compound Concentration: The typical working concentration for NDSBs is between 0.5 and 1.0 M.[3] If you are using a lower concentration, gradually increase it.
-
NDSBs are not for strongly aggregated proteins: It is important to note that NDSBs are effective at preventing non-specific interactions but may not be able to disrupt strongly aggregated proteins.[2]
-
Combine with other additives: Consider using this compound in combination with other stabilizing agents. For example, a synergistic interaction has been observed between NDSB-201 and the reducing agent BMC in refolding Cdc25A.[5]
-
Optimize buffer conditions: Ensure your buffer has sufficient buffering capacity (at least 25 mM) as high concentrations of NDSB can cause a slight pH shift in poorly buffered systems.[2]
Q3: I'm trying to crystallize my protein and the addition of this compound is preventing crystal formation. Is this normal?
Yes, this is a common observation. NDSBs are solubilizing agents, so their presence can inhibit precipitation and crystallization.[2][3] To address this, you should gradually increase the concentration of your precipitant until crystals appear.[2][3] NDSB should be added to the protein solution before the precipitant.[2]
Q4: Will this compound interfere with my downstream applications, like a protein activity assay?
Generally, NDSBs are considered non-denaturing and most enzymes remain active in their presence.[2] However, it is always best to perform a control experiment to assess the effect of the optimized this compound concentration on your specific assay. Since NDSBs do not form micelles, they can be easily removed by dialysis if they are found to interfere with your assay.[2]
Q5: My protein solution's pH changed after adding this compound. Why did this happen and how can I prevent it?
While NDSBs at high concentrations (0.5-1.0 M) should not significantly alter the pH of a well-buffered solution, a pH drift can occur in systems with low buffering capacity (e.g., 10 mM Tris-HCl).[2] To prevent this, ensure your buffer concentration is at least 25 mM and the working pH is within 0.5 pH units of the buffer's pKa.[2]
Quantitative Data on NDSB Efficacy
The following table summarizes the observed effects of a non-detergent sulfobetaine on protein solubility.
| Protein | NDSB Type | NDSB Concentration (M) | Observation |
| Lysozyme | NDSB-195 | 0.25 | Solubility nearly doubled.[2] |
| Lysozyme | NDSB-195 | 0.75 | Solubility nearly tripled.[2] |
| Malate Dehydrogenase (MDH) | NDSB-195 | Not specified | Crystal size increased from 0.1 to 0.4 mm.[2] |
| Tryptophan Synthase β2 subunit | NDSB-256-4T | 1.0 | 100% enzymatic activity recovery during in vitro renaturation.[2] |
| Hen Egg Lysozyme (reduced) | NDSB-256-4T | 0.6 | 60% enzymatic activity recovery during in vitro renaturation.[2] |
Experimental Protocol: Optimizing this compound Concentration
This protocol provides a general framework for optimizing the concentration of this compound to improve the solubility and stability of a target protein.
1. Materials:
-
Target protein stock solution
-
This compound powder
-
Appropriate buffer (e.g., Tris-HCl, HEPES, PBS) at a concentration of at least 25 mM
-
Dialysis tubing or centrifugal filter units for this compound removal (optional)
-
Instrumentation for assessing protein concentration, aggregation, and/or activity (e.g., spectrophotometer, dynamic light scattering, activity assay reagents)
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 2 M) in your chosen buffer. NDSBs are highly soluble in water.[2] It is recommended to sterile filter the solution (0.22 micron) to prevent contamination, as NDSB solutions can degrade over several weeks at room temperature.[2]
-
Titration of this compound:
-
Set up a series of test tubes or microcentrifuge tubes, each containing a constant amount of your target protein.
-
Add varying amounts of the this compound stock solution to achieve a range of final concentrations (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Add buffer to bring all samples to the same final volume.
-
Incubate the samples under conditions relevant to your experimental needs (e.g., 4°C for storage, or a specific temperature for an activity assay).
-
-
Assessment of Protein Solubility and Aggregation:
-
Visually inspect the samples for any precipitation.
-
Measure the absorbance at 340 nm or 600 nm to quantify turbidity as an indicator of aggregation.
-
For a more quantitative measure, centrifuge the samples to pellet any aggregates and measure the protein concentration in the supernatant (e.g., using Bradford or BCA assay, or A280).
-
Dynamic Light Scattering (DLS) can be used to assess the size distribution of particles in solution and detect the presence of soluble aggregates.
-
-
Assessment of Protein Activity (if applicable):
-
Perform your standard activity assay on the samples containing different concentrations of this compound.
-
Compare the activity to the control sample (0 M this compound) to determine if this compound has any inhibitory or enhancing effects.
-
-
Selection of Optimal Concentration:
-
Based on the results from the solubility, aggregation, and activity assessments, select the lowest concentration of this compound that provides the desired level of protein stability and solubility without negatively impacting its function.
-
Visualizing the Optimization Workflow
Caption: A flowchart illustrating the key steps in optimizing this compound concentration.
References
signs of NDSB-211 degradation and its impact on experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of NDSB-211 in research and drug development. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Dimethyl-2-hydroxyethylammoniumpropane sulfonate) is a zwitterionic, non-detergent sulfobetaine. It is primarily used in protein biochemistry to enhance the extraction, solubilization, and crystallization of proteins.[1] Its key function is to prevent protein aggregation and promote the renaturation of denatured proteins.
Q2: How does this compound differ from traditional detergents?
A2: Unlike detergents such as CHAPS, this compound does not form micelles due to its short hydrophobic group.[1] This property allows it to solubilize proteins without denaturing them, even at high concentrations.[1] It can also be easily removed from solution by dialysis.
Q3: What are the recommended storage conditions for this compound?
A3: Solid this compound is hygroscopic and should be stored at room temperature, protected from moisture.[1] this compound solutions can be stored at room temperature, but they may degrade over several weeks.[1][2] To mitigate degradation, it is recommended to sterilize the solution by filtration (0.22 micron) into a sterile container.[1][2]
Q4: Can this compound affect the pH of my experimental buffer?
A4: At high concentrations (0.5-1 M), this compound should not significantly alter the pH of well-buffered solutions. However, in poorly buffered systems (e.g., 10 mM Tris-HCl), a pH drift is possible. It is recommended to use a buffer concentration of at least 25 mM to maintain a stable pH.[1][2]
Q5: Are there any known impurities in this compound that can affect experiments?
A5: Yes, residual manufacturing impurities, such as dimethylformamide (DMF), have been detected in some lots of this compound.[3] These impurities can negatively impact sensitive applications like imaged capillary isoelectric focusing (icIEF) by causing poor resolution of protein variants.[3] It is important to be aware of potential lot-to-lot variability.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Decreased Protein Extraction Yield
-
Symptom: You observe a lower than expected yield of your target protein from cell lysates.
-
Possible Cause: Your this compound solution may have degraded, leading to reduced solubilization efficiency. This compound solutions can degrade over several weeks at room temperature.[1][2]
-
Troubleshooting Steps:
Issue 2: Protein Aggregation or Precipitation
-
Symptom: You observe increased aggregation or precipitation of your purified protein.
-
Possible Cause: The this compound in your buffer may no longer be effectively preventing protein-protein interactions due to degradation. This compound is known to prevent aggregation and facilitate protein refolding.
-
Troubleshooting Steps:
-
As with low extraction yield, prepare a fresh, sterile-filtered this compound solution.
-
Ensure that the concentration of this compound in your buffer is optimal for your specific protein (typically in the range of 0.5-1.0 M).[1]
-
Issue 3: Inconsistent Results in Protein Crystallization
-
Symptom: A previously successful protein crystallization protocol is now failing to produce crystals.
-
Possible Cause: this compound is a solubilizing agent, and its effectiveness can be influenced by its concentration and integrity.[1][2] If your this compound solution has degraded, its solubilizing properties may have changed, affecting the delicate balance required for crystallization.
-
Troubleshooting Steps:
Issue 4: Unexpected pH Shift in Buffer
-
Symptom: You notice that the pH of your buffer containing this compound has drifted over time.
-
Possible Cause: While this compound is zwitterionic over a wide pH range, its degradation products might be acidic or basic. This effect is more pronounced in poorly buffered solutions.[1][2]
-
Troubleshooting Steps:
Data Summary
Table 1: this compound Properties and Storage Recommendations
| Property | Value | Citation(s) |
| Molecular Weight | 211.28 g/mol | |
| Form | White solid | |
| Solubility in Water | > 2.0 M | [1][2] |
| Recommended Storage (Solid) | Room temperature, protect from moisture | [1] |
| Solution Stability | Can degrade over several weeks at room temp. | [1][2] |
| Solution Preparation | Sterile filter (0.22 micron) after prep. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Weigh out the desired amount of solid this compound in a fume hood. Note that this compound is hygroscopic, so minimize its exposure to air.
-
Dissolving: Add the solid this compound to a sterile container with the desired volume of high-purity water or buffer.
-
Mixing: Stir the solution at room temperature until the this compound is completely dissolved.
-
Sterilization: Filter the solution through a 0.22-micron sterile filter into a final sterile storage container.
-
Storage: Store the solution at room temperature. It is recommended to prepare fresh solutions every few weeks for critical applications.
Visualizations
Caption: Troubleshooting workflow for issues potentially caused by this compound degradation.
Caption: Role of this compound in preventing protein aggregation and promoting proper folding.
References
managing pH shifts in buffers containing high concentrations of NDSB-211
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of the non-detergent sulfobetaine, NDSB-211.
Troubleshooting Guide: pH Shifts in High-Concentration this compound Buffers
Problem: You observe a significant pH shift in your buffer after adding a high concentration (e.g., 0.5 M - 1.0 M) of this compound.
Potential Cause: While this compound is zwitterionic over a wide pH range and does not contribute to the ionic strength of the solution, high concentrations can still influence the local environment and affect the activity of the buffer components, leading to a pH drift.[1][2] This issue is particularly prominent in poorly buffered systems.[1][2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing pH shifts in this compound buffers.
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my buffer change when I add this compound, even though it's a zwitterion?
A1: this compound is a zwitterionic compound, meaning it has both a positive and a negative charge, resulting in a net neutral charge. While it does not contribute to the ionic strength of the solution, at high concentrations (0.5 M to 1.0 M), the sheer number of this compound molecules can affect the activity coefficients of the hydronium and hydroxide ions, as well as the buffer components themselves. This can lead to a shift in the measured pH. This effect is most pronounced in buffers with low buffering capacity.[1][2]
Q2: What is the most critical factor in preventing pH shifts when using high concentrations of this compound?
A2: The most critical factor is the buffering capacity of your solution. It is strongly recommended to use a buffer with a concentration of at least 25 mM.[1][2] For very high concentrations of this compound (e.g., >0.5 M), using a buffer concentration in the range of 50-100 mM may be beneficial.
Q3: How does the buffer's pKa affect pH stability in the presence of this compound?
A3: A buffer is most effective at resisting pH changes when the target pH is close to its pKa. For optimal stability, choose a buffer whose pKa is within 0.5 pH units of your desired experimental pH.[1][2] This ensures that there are sufficient concentrations of both the acidic and basic forms of the buffer to counteract any potential pH drift caused by the addition of this compound.
Q4: Can temperature affect the pH of my this compound buffer?
A4: Yes, temperature can significantly impact the pH of your buffer, regardless of the presence of this compound. The pKa of many common biological buffers, especially those with amine groups like Tris, is temperature-dependent. For example, the pH of a Tris buffer can decrease by approximately 0.03 pH units for every 1°C increase in temperature. It is crucial to calibrate your pH meter and adjust the final pH of your buffer at the temperature at which you will be conducting your experiment.
Q5: What is the correct order of operations for preparing a buffer with a high concentration of this compound?
A5: To ensure the most accurate final pH, follow this sequence:
-
Dissolve the buffer components (e.g., Tris base and Tris-HCl) in about 80% of the final volume of high-purity water.
-
Add the solid this compound and dissolve it completely.
-
Cool the solution to your target experimental temperature.
-
Adjust the pH to the desired value using a concentrated acid or base (e.g., HCl or NaOH).
-
Bring the solution to the final volume with high-purity water.
Data Presentation
Table 1: Temperature Dependence of pKa for Common Biological Buffers
This table illustrates how the pKa of common buffers changes with temperature. This is a critical consideration when preparing buffers for experiments that are not performed at room temperature.
| Buffer | pKa at 20°C | ΔpKa / 10°C | pKa at 4°C | pKa at 25°C | pKa at 37°C |
| MES | 6.15 | -0.110 | 6.33 | 6.10 | 5.91 |
| PIPES | 6.80 | -0.085 | 6.94 | 6.76 | 6.61 |
| MOPS | 7.20 | -0.015 | 7.22 | 7.18 | 7.13 |
| HEPES | 7.55 | -0.140 | 7.77 | 7.48 | 7.27 |
| Tris | 8.30 | -0.310 | 8.80 | 8.14 | 7.76 |
| CHES | 9.50 | -0.290 | 9.96 | 9.36 | 8.99 |
Data is approximate and can vary slightly with buffer concentration.
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Solution in 50 mM HEPES at pH 7.5 for an Experiment at 4°C
This protocol provides a detailed methodology for preparing a high-concentration this compound buffer with accurate pH at a non-ambient temperature.
Materials:
-
HEPES free acid
-
Sodium hydroxide (NaOH)
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter with a temperature-compatible electrode
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
Cold room or refrigerated water bath
Methodology:
-
Buffer Preparation:
-
In a beaker, dissolve an amount of HEPES free acid to achieve a final concentration of 50 mM in approximately 800 mL of high-purity water for a 1 L final volume.
-
Place the beaker on a stir plate with a magnetic stir bar to facilitate dissolution.
-
-
Addition of this compound:
-
Gradually add 211.28 g of this compound (for a 1 M final concentration in 1 L) to the stirring buffer solution.
-
Allow the this compound to dissolve completely. This may take some time.
-
-
Temperature Equilibration:
-
Once the this compound is fully dissolved, transfer the beaker to a cold room or place it in a refrigerated water bath set to 4°C.
-
Allow the solution to equilibrate to 4°C for at least one hour. Ensure the temperature is stable before proceeding.
-
-
pH Adjustment:
-
Calibrate your pH meter at 4°C using standard buffers that have also been equilibrated to 4°C.
-
Immerse the pH electrode in the cold this compound/HEPES solution.
-
Slowly add a stock solution of NaOH (e.g., 1 M or 5 M) dropwise to the stirring solution until the pH reaches 7.50.
-
Ensure the pH reading is stable before adding more NaOH.
-
-
Final Volume Adjustment:
-
Once the target pH is stable at 4°C, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of cold, high-purity water and add it to the volumetric flask.
-
Bring the solution to the final volume of 1 L with cold, high-purity water.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Storage:
-
Store the final buffer solution at 4°C. It is recommended to sterile filter the solution (0.22 µm filter) if it will be stored for an extended period.
-
Signaling Pathway and Logical Relationship Diagrams
Caption: Key factors influencing the final pH of a buffer containing this compound.
References
why is my protein still aggregating in the presence of NDSB-211
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing protein aggregation issues, specifically when the non-detergent sulfobetaine NDSB-211 is not performing as expected.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
This compound (Dimethyl-2-hydroxyethylammoniumpropane sulfonate) is a non-detergent sulfobetaine, which is a class of zwitterionic compounds used to stabilize and solubilize proteins.[1][2] Unlike detergents, they have short hydrophobic groups and do not form micelles.[3][4] this compound is thought to prevent aggregation by interacting with hydrophobic regions on a protein's surface, thereby preventing the intermolecular interactions that lead to aggregation.[3] It may also work by affecting the solvent environment around the protein to favor a soluble state.[5]
Q2: What is the typical working concentration for this compound?
The effective concentration for NDSB compounds is typically in the range of 0.5 to 1.0 M.[4] If you are using significantly lower concentrations, it may be insufficient to prevent the aggregation of your specific protein.
Q3: Is this compound a detergent? Can it break up existing aggregates?
No, this compound is not considered a detergent because it cannot form micelles.[3] It is a mild solubilizing agent designed to prevent non-specific protein interactions and stabilize proteins in their native state.[2][3] A critical limitation is that NDSBs will not disrupt strongly aggregated or precipitated proteins.[3]
Q4: Can my this compound stock solution degrade over time?
Yes. While the solid form is stable, NDSB compounds in solution can undergo slow degradation over several weeks at room temperature.[3][4] It is recommended to prepare fresh solutions or sterile filter and store them appropriately to ensure efficacy.[3]
Troubleshooting Guide: Why is My Protein Still Aggregating?
If your protein continues to aggregate despite the inclusion of this compound, the issue may stem from the limitations of this compound itself, suboptimal solution conditions, or intrinsic properties of your protein. This guide provides a systematic approach to identifying and resolving the problem.
Problem Area 1: this compound Application and Limitations
Your first step is to ensure that this compound is being used correctly and that its capabilities are not being overestimated.
Is your this compound concentration optimal?
-
Potential Cause: The concentration of this compound is too low to exert a stabilizing effect. The required concentration is protein-dependent, but generally high concentrations are needed.[4]
-
Troubleshooting Step: Perform a concentration optimization screen. Test a range of this compound concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) and assess aggregation using techniques like Dynamic Light Scattering (DLS), turbidity measurement (absorbance at 340 nm or 600 nm), or size-exclusion chromatography (SEC).
Is your this compound stock solution viable?
-
Potential Cause: The this compound stock solution may have degraded over time, losing its effectiveness.[3]
-
Troubleshooting Step: Prepare a fresh stock solution from solid this compound. Always sterile filter formulated NDSB solutions for storage.[3][4]
Are you trying to solubilize pre-existing aggregates?
-
Potential Cause: this compound is effective at preventing aggregation but is not designed to dissolve aggregates that have already formed.[3]
-
Troubleshooting Step: Ensure this compound is present in the buffer before the protein is concentrated or subjected to stress (e.g., temperature change, addition of a precipitant).[3] The starting protein material must be monomeric and free of aggregates. Consider a high-speed centrifugation step (e.g., >100,000 x g for 30 min) to pellet any existing aggregates before your experiment.[6]
Problem Area 2: Buffer and Solution Conditions
The chemical environment of the protein is a critical factor in its stability.[7] this compound cannot compensate for fundamentally destabilizing buffer conditions.
Is the buffer pH appropriate for your protein?
-
Potential Cause: If the buffer pH is close to your protein's isoelectric point (pI), the protein will have a net neutral charge, minimizing electrostatic repulsion and promoting aggregation.[7] Extreme pH values can also disrupt a protein's native structure.[7]
-
Troubleshooting Step: If the pI is known, select a buffer with a pH at least 1 unit above or below the pI. If the pI is unknown, screen a range of pH values to find the point of maximum solubility and stability.
Is the ionic strength of your buffer optimized?
-
Potential Cause: Salt concentration affects electrostatic interactions.[8] Low ionic strength may be insufficient to screen charged patches that can lead to aggregation, while very high salt concentrations can cause "salting out" and precipitation.[8][9]
-
Troubleshooting Step: Test a range of salt (e.g., NaCl, KCl) concentrations, from 0 mM up to 500 mM or higher, to find the optimal ionic strength for your protein.[9]
Have you considered other additives or co-solvents?
-
Potential Cause: this compound may not be the ideal stabilizer for your specific protein. Some proteins respond better to other types of stabilizing agents.
-
Troubleshooting Step: Screen other common stabilizers. These can include polyols (glycerol, sucrose), amino acids (arginine, glycine), or low concentrations of non-denaturing detergents.[9][10][11]
Problem Area 3: Intrinsic Protein Properties and Quality
Some proteins are inherently prone to aggregation, and the quality of your protein preparation is paramount.
Is your protein preparation pure and homogenous?
-
Potential Cause: Contaminants from the expression system or degradation products (fragments) can act as nucleation points, seeding the aggregation process.[6]
-
Troubleshooting Step: Verify the purity of your protein with SDS-PAGE. Use size-exclusion chromatography (SEC) to confirm that the protein is in the desired oligomeric state (e.g., monomeric) and to remove any existing aggregates or fragments.
Is your protein properly folded?
-
Potential Cause: Aggregation often proceeds from partially unfolded or misfolded intermediates.[12] If the protein is not in its stable, native conformation, it will be highly susceptible to aggregation.
-
Troubleshooting Step: Ensure all necessary co-factors, metal ions, or ligands for stability are present in the buffer.[8] If the protein contains disulfide bonds, ensure the redox environment is appropriate by including a suitable reducing agent like DTT or TCEP, or by maintaining an oxidizing environment if the bonds are required for stability.[11]
Is the protein concentration too high?
-
Potential Cause: For many proteins, the propensity to aggregate increases significantly with concentration.[10][13]
-
Troubleshooting Step: Determine the maximum soluble concentration of your protein under the current buffer conditions. If high concentrations are required, a more extensive formulation screen to identify optimal stabilizers is necessary.[10]
Visual Guides and Workflows
Diagrams
Caption: A logical workflow for troubleshooting protein aggregation.
Caption: General pathway of protein aggregation from a native state.
Data and Protocols
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Full Name | Dimethyl-2-hydroxyethylammoniumpropane sulfonate | [1] |
| Molecular Weight | 211.28 g/mol | [1] |
| Form | White Solid | [1] |
| Nature | Zwitterionic, Non-detergent | [1][3] |
| Micelle Formation | No | [3][4] |
| Typical Concentration | 0.5 - 1.0 M | [3][4] |
| Removal | Easily removed by dialysis |[1][3] |
Table 2: Common Protein Stabilizing Additives and Recommended Starting Concentrations
| Additive Class | Example | Starting Concentration | Primary Mechanism |
|---|---|---|---|
| NDSBs | This compound | 0.5 - 1.0 M | Reduces hydrophobic interactions |
| Polyols | Glycerol | 5% - 20% (v/v) | Preferential hydration, increases solvent viscosity |
| Sugars | Sucrose, Trehalose | 0.25 - 1.0 M | Preferential exclusion, vitrification |
| Amino Acids | L-Arginine, L-Glycine | 50 mM - 0.5 M | Suppresses aggregation, screens interactions |
| Salts | NaCl, KCl | 50 mM - 500 mM | Screens electrostatic interactions |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevents intermolecular disulfide bond formation |
| Non-ionic Detergents | Tween-20, Triton X-100| 0.01% - 0.1% (v/v) | Solubilizes hydrophobic regions (use with caution) |
Experimental Protocols
Protocol 1: Preparation and Storage of a 2 M this compound Stock Solution
-
Preparation:
-
Weigh out 42.26 g of solid this compound (MW = 211.28 g/mol ).
-
Add high-purity water (e.g., Milli-Q) to a final volume of 100 mL.
-
Stir gently with a magnetic stir bar until fully dissolved. Avoid vigorous vortexing that could introduce excessive air. NDSBs are highly soluble in water.[3]
-
-
pH Check:
-
Although this compound should not significantly alter the pH of a well-buffered solution, it is good practice to check the pH of the stock.[3] Do not adjust the pH of the stock itself; pH adjustments should be made in the final working buffer.
-
-
Sterilization and Storage:
-
Sterile filter the 2 M stock solution through a 0.22 µm filter into a sterile container.[3][4]
-
Aliquot the stock into smaller, single-use volumes to minimize contamination and degradation from repeated handling.
-
For short-term storage (days to a week), 4°C is acceptable. For long-term storage, consult the manufacturer's recommendations, though preparing fresh is often best practice due to potential degradation in solution.[3]
-
Protocol 2: Screening for Optimal Buffer Conditions (pH and Salt)
This protocol uses a 96-well plate format to rapidly screen for conditions that minimize protein aggregation, as measured by turbidity.
-
Plate Preparation:
-
Prepare a set of buffers with varying pH values (e.g., a range of buffers covering pH 5.0 to 9.0). Ensure the buffer concentration is sufficient (e.g., 50 mM).
-
Prepare stock solutions of NaCl (e.g., 2 M).
-
-
Assay Setup:
-
In a clear, 96-well plate, create a matrix of conditions. For example, rows can represent different pH values and columns can represent different final NaCl concentrations (e.g., 0, 50, 100, 150, 250, 500 mM).
-
Add the appropriate amounts of buffer, salt, this compound (if included), and high-purity water to each well.
-
-
Initiating Aggregation:
-
Add your protein to each well to a final concentration known to be prone to aggregation. Mix gently by pipetting.
-
Include a negative control (buffer only) and a positive control (a condition known to cause aggregation).
-
-
Measurement and Analysis:
-
Measure the absorbance of the plate at 340 nm or 600 nm (A340/A600) at time zero (T0) using a plate reader.
-
Incubate the plate under a stress condition if required (e.g., 37°C with gentle shaking).
-
Take readings at regular intervals (e.g., every 30 minutes for several hours).
-
The conditions (pH and salt concentration) that result in the lowest change in absorbance over time are the most stabilizing.
-
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. mrs-j.org [mrs-j.org]
- 6. benchchem.com [benchchem.com]
- 7. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Solubilization with NDSB-211
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NDSB-211 to improve the solubilization of challenging proteins. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance the efficiency of your protein extraction and refolding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a non-detergent sulfobetaine, a class of zwitterionic compounds used as mild solubilizing agents for proteins.[1][2] Unlike traditional detergents, NDSBs possess a short hydrophobic group that prevents the formation of micelles, even at high concentrations.[3] This characteristic allows them to interact with the hydrophobic regions of proteins, preventing aggregation and promoting solubility without causing denaturation.[1][3]
Q2: What types of proteins can be solubilized with this compound?
This compound is particularly effective for increasing the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[2][4] It is also widely used in the refolding of proteins from inclusion bodies and as an additive in protein crystallization.[4]
Q3: What is the typical working concentration for this compound?
The recommended concentration of this compound for most protein solubilization and refolding applications is between 0.5 M and 1.0 M.[1][4] However, the optimal concentration can vary depending on the specific protein and the buffer system being used.
Q4: Is this compound compatible with downstream applications?
Yes. This compound is zwitterionic over a wide pH range, does not significantly absorb UV light in the near-UV range (around 280 nm), and can be easily removed by dialysis, making it compatible with many downstream applications such as chromatography, electrophoresis, and mass spectrometry.[1][3][5]
Q5: How should I prepare and store this compound solutions?
This compound is highly soluble in water.[1] It is recommended to prepare a stock solution and sterile filter it (0.22 µm) to prevent microbial contamination.[1] NDSB solutions can degrade over several weeks at room temperature, so for long-term storage, it is advisable to store them at 4°C or frozen.[1] As NDSBs are hygroscopic, the solid compound should be stored in a desiccated environment.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Solubilization Yield | Suboptimal this compound concentration. | Optimize the this compound concentration by testing a range from 0.25 M to 1.0 M. For some proteins, higher concentrations may be required.[1] |
| Inappropriate buffer pH. | The solubility of proteins is often pH-dependent.[6] Experiment with a range of pH values (e.g., pH 6.0-9.0) to find the optimal condition for your protein of interest. Ensure your buffer has sufficient buffering capacity (at least 25 mM) as high concentrations of NDSB can cause a slight pH drift in poorly buffered systems.[1] | |
| Insufficient incubation time or temperature. | Increase the incubation time with the this compound containing buffer. While many protocols are performed at 4°C to minimize proteolysis, some proteins may require a slightly higher temperature for efficient solubilization.[7] | |
| The protein is strongly aggregated. | This compound is a mild agent and may not be sufficient to solubilize highly aggregated proteins.[1] Consider using it in combination with a low concentration of a denaturant like urea (e.g., 2 M) or guanidine hydrochloride.[8][9] | |
| Protein Precipitation After Dialysis | Removal of this compound leads to re-aggregation. | The protein may require a certain concentration of this compound to remain soluble. Try a stepwise dialysis to gradually remove the this compound. Alternatively, screen for a final buffer condition with additives like glycerol, L-arginine, or a low concentration of a non-ionic detergent that maintains protein solubility.[7] |
| The final buffer composition is not optimal. | Optimize the pH, ionic strength, and additives in the final dialysis buffer to ensure protein stability.[6] | |
| Protein is Inactive After Solubilization | Partial denaturation. | Although this compound is non-denaturing, some sensitive proteins might still be affected.[1] Try lowering the this compound concentration or the incubation temperature. |
| Presence of proteases. | Add a protease inhibitor cocktail to your lysis and solubilization buffers. | |
| Variability Between Experiments | Degradation of this compound stock solution. | Prepare fresh this compound solutions, especially if the stock has been stored for several weeks at room temperature.[1] |
| Inconsistent sample preparation. | Ensure all steps of the protocol, from cell lysis to solubilization, are performed consistently. |
Quantitative Data on NDSB Efficiency
The following tables summarize the effects of different parameters on protein solubilization and refolding using NDSB compounds. Note that the optimal conditions are highly protein-dependent.
Table 1: Effect of NDSB-195 Concentration on Lysozyme Solubility
| NDSB-195 Concentration | Fold Increase in Lysozyme Solubility |
| 0.25 M | ~2x |
| 0.75 M | ~3x |
Data extracted from a study on lysozyme crystallization at 20°C and pH 4.6 in the presence of sodium chloride.[1]
Table 2: Comparative Efficiency of NDSB Compounds in Protein Refolding
| NDSB Compound | Concentration | Protein | % Enzymatic Activity Restored |
| NDSB-256-4T | 600 mM | Reduced Hen Egg Lysozyme | 60% |
| NDSB-256-4T | 1.0 M | Tryptophan Synthase β2 subunit | 100% |
Data from a study on the in vitro renaturation efficiency of chemically unfolded proteins.[1]
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins from E. coli
This protocol provides a general guideline for the extraction and solubilization of membrane proteins using this compound.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1.0 M this compound
-
Wash Buffer: Lysis Buffer containing 0.1 M this compound
-
High-speed centrifuge
-
Sonciator or French press
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste). Lyse the cells by sonication on ice or by passing through a French press.
-
Removal of Insoluble Debris: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and inclusion bodies.
-
Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Washing the Membrane Pellet: Discard the supernatant and resuspend the membrane pellet in Wash Buffer to remove loosely associated proteins. Centrifuge again at 100,000 x g for 1 hour at 4°C.
-
Solubilization: Discard the supernatant and resuspend the washed membrane pellet in Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Downstream Processing: The supernatant contains the solubilized membrane proteins and can be used for subsequent purification steps.
Protocol 2: Refolding of Proteins from Inclusion Bodies
This protocol describes a method for solubilizing and refolding proteins expressed as inclusion bodies in E. coli.
Materials:
-
Inclusion body pellet
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 M this compound, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Inclusion Body Washing: Wash the inclusion body pellet with Inclusion Body Wash Buffer to remove contaminating proteins and lipids. Centrifuge to collect the washed inclusion bodies. Repeat this step twice.
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate at room temperature with gentle agitation until the pellet is completely dissolved.
-
Clarification: Centrifuge the solubilized protein solution at 15,000 x g for 30 minutes to remove any remaining insoluble material.
-
Refolding by Dialysis: Transfer the clarified supernatant to dialysis tubing and dialyze against a 100-fold excess of Refolding Buffer at 4°C. Perform several buffer changes over 24-48 hours. A stepwise dialysis with decreasing concentrations of Guanidine-HCl can also be effective.
-
Concentration and Further Purification: After dialysis, concentrate the refolded protein using an appropriate method and proceed with further purification steps if necessary.
Visualizations
Caption: General workflow for protein solubilization using this compound.
Caption: Workflow for refolding proteins from inclusion bodies with this compound.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. Compositions and methods for analyzing biomolecules using mass spectroscopy | Patent Publication Number 20060214104 | Patexia [patexia.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
common mistakes to avoid when working with NDSB-211
Welcome to the technical support center for NDSB-211. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Find detailed protocols, quantitative data, and workflow diagrams to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Dimethyl(2-hydroxyethyl)ammonium propane sulfonate) is a non-detergent sulfobetaine, which is a type of zwitterionic compound.[1][2] It is primarily used in protein biochemistry to:
-
Increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[3][4]
-
Improve the solubility of proteins.[1]
-
Prevent protein aggregation during purification and refolding.[5][6]
-
Facilitate the renaturation of denatured proteins, particularly from inclusion bodies.[1][5]
Unlike detergents, this compound does not form micelles, making it easily removable by dialysis.[1][7] It is also non-denaturing, meaning most enzymes and proteins retain their activity in its presence.[7][8]
Q2: What is the optimal working concentration for this compound?
The typical working concentration for this compound in protein samples is between 0.5 M and 1.0 M.[1] However, the optimal concentration can vary depending on the specific protein and application. It is advisable to perform a concentration optimization experiment for your protein of interest.
Q3: My protein is still aggregating even with this compound. What should I do?
While this compound is effective at preventing aggregation for many proteins, it may not be able to disrupt strongly aggregated proteins.[7] If you are still observing aggregation, consider the following:
-
Optimize this compound Concentration: You may need to titrate the concentration of this compound to find the most effective level for your specific protein.
-
Combine with Other Reagents: In some cases, a synergistic effect can be observed when NDSB is used with other additives. For example, one study found a positive interaction between NDSB-201 and the reducing agent BMC for refolding Cdc25A.[9]
-
Control Temperature: Reducing the temperature can slow down the rate of aggregation.[6]
-
Adjust Protein Concentration: Lowering the protein concentration can make it less likely for protein molecules to interact and form aggregates.[6]
-
Check pH and Buffer Conditions: The choice of pH can have a significant impact on protein refolding and stability.[9]
Q4: I'm not getting crystals when using this compound in my crystallization experiments. What could be the issue?
NDSB compounds are solubilizing agents, so their addition can prevent precipitation or crystallization if the precipitant concentration is not adjusted.[1][7] If you are not seeing crystals:
-
Gradually Increase Precipitant Concentration: After adding this compound, you will likely need to increase the concentration of your precipitant to reach the supersaturation point required for crystallization.[1][7]
-
Order of Addition: Always add this compound to your protein solution before adding the precipitant.[1]
Q5: Is this compound stable in solution?
NDSB solutions can degrade over several weeks at room temperature.[1][7] For best results, it is recommended to prepare fresh solutions. If you need to store a solution, sterile filter it (0.22 micron) and store it in a sterile container.[1][7]
Q6: Does this compound affect the pH of my buffer?
At high concentrations (0.5-1.0 M), this compound should not significantly perturb the pH of a well-buffered solution.[1][7] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift is possible.[1][7] It is recommended to use a buffer concentration of at least 25 mM and ensure the pH is within 0.5 units of the buffer's pKa.[1][7]
Troubleshooting Guides
Issue: Low Protein Extraction Yield
If you are experiencing low yields of your target protein after extraction, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low protein extraction yield.
Issue: Inconsistent Results in Isoelectric Focusing (IEF)
Lot-to-lot variability of this compound has been shown to impact the resolution and quality of imaged capillary isoelectric focusing (icIEF) for some monoclonal antibodies.[10]
Caption: Troubleshooting workflow for inconsistent icIEF results.
Data Summary
| Parameter | Observation | Reference Protein(s) | Source |
| Working Concentration | 0.5 - 1.0 M is a typical useful range. | General | [1] |
| Solubility in Water | Highly soluble, typically > 2.0 M. | N/A | [1][7] |
| Extraction Yield Increase | Can increase the yield of membrane, nuclear, and cytoskeletal proteins by up to 30%. | General | [1][4] |
| Effect on Lysozyme Solubility | At 0.25 M NDSB-195, solubility nearly doubles. | Lysozyme | [7] |
| At 0.75 M NDSB-195, solubility nearly triples. | Lysozyme | [7] | |
| Effect on Crystal Size | Increased crystal size from 0.1 to 0.4 mm in the presence of NDSB-195. | Malate Dehydrogenase | [7] |
| Enzymatic Activity Recovery | At 1 M NDSB-256, 30% of denatured lysozyme activity was restored. | Hen Egg White Lysozyme | [5] |
| At 800 mM NDSB-256, 16% of denatured β-galactosidase activity was restored. | β-galactosidase | [5] |
Experimental Protocols
Protocol 1: Extraction of Membrane Proteins using this compound
This protocol provides a general framework for utilizing this compound to enhance the extraction of membrane proteins from cultured mammalian cells.
Materials:
-
Cell Pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with freshly added protease inhibitors.
-
Extraction Buffer: Homogenization Buffer containing 0.5 M this compound (optimize concentration as needed).
-
Microcentrifuge and tubes
-
Homogenizer
Procedure:
-
Cell Harvest: Collect cultured cells (0.2-1 x 10⁸) and wash with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[11]
-
Homogenization: Resuspend the cell pellet in 2 mL of ice-cold Homogenization Buffer. Homogenize the cells on ice until completely lysed.[11]
-
Removal of Debris: Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and debris.[11]
-
Membrane Fractionation: Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[11]
-
Solubilization with this compound: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in 1 mL of ice-cold Extraction Buffer containing this compound.
-
Incubation: Incubate the suspension for 30-60 minutes at 4°C with gentle agitation to solubilize membrane proteins.
-
Clarification: Centrifuge at 100,000 x g for 30 minutes at 4°C.
-
Collection: The supernatant contains the solubilized membrane proteins. Proceed with downstream applications.
Caption: Workflow for membrane protein extraction with this compound.
Protocol 2: Refolding of Inclusion Body Proteins using this compound
This protocol outlines a general method for refolding proteins from inclusion bodies by dialysis, incorporating this compound to prevent aggregation.
Materials:
-
Purified Inclusion Bodies
-
Solubilization Buffer: 6 M Guanidine HCl (or 8 M Urea), 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM EDTA, and 0.5 M this compound.
-
Dialysis Tubing (appropriate MWCO)
-
Dialysis Container
Procedure:
-
Solubilization: Resuspend the purified inclusion body pellet in Solubilization Buffer. Incubate at room temperature with stirring until the pellet is completely dissolved.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., 20,000 x g) for 30 minutes to remove any insoluble material.
-
Dialysis Setup: Transfer the supernatant to dialysis tubing.
-
Step-wise Dialysis:
-
Dialyze against 100 volumes of Refolding Buffer containing a reduced concentration of the denaturant (e.g., 3 M Guanidine HCl) for 2-4 hours at 4°C.
-
Change the dialysis buffer to one with a further reduced denaturant concentration (e.g., 1 M Guanidine HCl) for 2-4 hours at 4°C.
-
Perform two final changes against 100 volumes of Refolding Buffer (without denaturant) for at least 4 hours each, or overnight, at 4°C.[12]
-
-
Protein Recovery: Recover the refolded protein from the dialysis bag.
-
Concentration and Analysis: Centrifuge the refolded protein to remove any precipitate that may have formed. Concentrate the soluble protein and analyze for proper folding and activity.
Caption: Workflow for refolding inclusion body proteins with this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. NDSB 211 = 98 TLC 38880-58-9 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. store.p212121.com [store.p212121.com]
- 10. The Hidden Influence: Impacts of Residual Dimethylformamide in NDSB‐211 on icIEF Separation for Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing Protein Refolding with NDSB-211 - The Impact of Temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the performance of NDSB-211 in protein refolding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in protein refolding?
Temperature is a critical factor in protein refolding as it influences the rates of both correct folding and competing aggregation reactions.[1] Generally, lower temperatures can slow down aggregation, which is often a major cause of low refolding yields.[1] However, excessively low temperatures may also slow down the desired folding process. Conversely, higher temperatures can accelerate folding but may also increase the propensity for aggregation of exposed hydrophobic regions on folding intermediates. Therefore, finding the optimal temperature is crucial for maximizing the yield of correctly folded, active protein.
Q2: What is the recommended starting temperature for protein refolding with this compound?
For most proteins, a good starting point for refolding experiments with this compound is room temperature (approximately 20-25°C). Many proteins show a higher yield of active protein with less aggregation at this temperature compared to lower temperatures. However, if the target protein is known to be unstable, starting at a lower temperature, such as 4°C, is recommended.
Q3: How does this compound assist in protein refolding across different temperatures?
This compound is a non-detergent sulfobetaine that helps to solubilize proteins and prevent aggregation without denaturing the protein.[1] It is thought to interact with hydrophobic regions on protein folding intermediates, thereby preventing them from interacting with each other and forming aggregates.[1] This action is beneficial across a range of temperatures, but the optimal balance between preventing aggregation and promoting folding will still be temperature-dependent for each specific protein.
Q4: Can I perform a temperature gradient to find the optimal refolding temperature with this compound?
Yes, performing a temperature optimization screen is highly recommended to determine the ideal refolding temperature for your specific protein in the presence of this compound. This typically involves setting up identical refolding reactions at a range of different temperatures and then assaying for protein activity or using analytical techniques to quantify the amount of correctly folded protein.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low refolding yield with high levels of protein aggregation. | The refolding temperature may be too high, leading to an increased rate of aggregation that outcompetes correct folding. | Decrease the refolding temperature. Try performing the refolding at a lower temperature, for example, moving from room temperature to 4°C. You can also test a range of intermediate temperatures (e.g., 10°C, 15°C) to find the optimal point. |
| Low refolding yield with no visible aggregation. | The refolding temperature may be too low, significantly slowing down the folding kinetics. The protein may be kinetically trapped in a misfolded or intermediate state. | Increase the refolding temperature. If you are refolding at 4°C, try moving to room temperature. A temperature screen at higher temperatures (e.g., 25°C, 30°C, 37°C) may be beneficial, but be mindful of the increased risk of aggregation. |
| Inconsistent refolding results between experiments. | Fluctuations in ambient temperature could be affecting the refolding process. | Ensure that all refolding experiments are carried out in a temperature-controlled environment, such as an incubator or a temperature-controlled water bath. |
| The protein is active but precipitates out of solution over time. | The refolding conditions, including temperature, may be suboptimal for long-term stability. | After identifying an optimal refolding temperature, assess the stability of the refolded protein over time at that temperature and at lower storage temperatures (e.g., 4°C). It may be necessary to refold at one temperature and store at another. |
Data Presentation
Table 1: Hypothetical Example of a Temperature Optimization Screen for Protein X Refolding with 0.5 M this compound
| Temperature (°C) | Soluble Protein Concentration (mg/mL) | % Activity (relative to native protein) | Refolding Yield (%) |
| 4 | 0.85 | 65 | 55 |
| 10 | 0.92 | 80 | 74 |
| 15 | 0.95 | 95 | 90 |
| 20 (Room Temp) | 0.80 | 90 | 72 |
| 25 | 0.65 | 75 | 49 |
| 37 | 0.30 | 40 | 12 |
Note: This table presents hypothetical data to illustrate the potential outcome of a temperature optimization experiment. Actual results will vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Protein Refolding with this compound
Objective: To determine the optimal temperature for refolding a denatured protein in the presence of this compound.
Materials:
-
Denatured and purified protein in a strong denaturant (e.g., 8 M Guanidine HCl or 6 M Urea).
-
Refolding Buffer Base: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA.
-
This compound stock solution (e.g., 2 M).
-
Redox shuffling system (e.g., reduced and oxidized glutathione), if the protein has disulfide bonds.
-
Temperature-controlled environments (e.g., incubators, water baths) set to the desired temperatures (e.g., 4°C, 10°C, 15°C, 20°C, 25°C, 37°C).
-
Assay reagents to determine protein activity or a method for quantifying correctly folded protein (e.g., size-exclusion chromatography, circular dichroism).
Procedure:
-
Prepare Refolding Buffers: For each temperature to be tested, prepare a fresh refolding buffer containing the desired final concentration of this compound (e.g., 0.5 M) and any other necessary additives (e.g., redox system). Pre-equilibrate the buffers to their respective temperatures.
-
Initiate Refolding by Dilution: Rapidly dilute the denatured protein solution into the pre-equilibrated refolding buffers at each temperature. A common dilution factor is 1:100 to reduce the denaturant concentration effectively. The final protein concentration should be optimized separately but is typically in the range of 0.01-0.1 mg/mL.
-
Incubation: Incubate the refolding reactions at their respective temperatures for a predetermined amount of time (e.g., 12-24 hours). Gentle stirring may be beneficial but should be consistent across all conditions.
-
Analysis: After incubation, analyze the samples from each temperature.
-
Measure the total soluble protein concentration (e.g., Bradford or BCA assay after centrifugation to remove aggregates).
-
Perform a functional assay to determine the specific activity of the refolded protein.
-
Calculate the refolding yield as the percentage of active protein recovered relative to the initial amount of denatured protein.
-
-
Data Interpretation: Compare the refolding yields and activities across the different temperatures to identify the optimal condition.
Mandatory Visualization
Caption: Workflow for Temperature Optimization of this compound Assisted Protein Refolding.
Caption: Troubleshooting Logic for Low Refolding Yield with this compound.
References
adjusting precipitant concentration in crystallization with NDSB-211
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NDSB-211 as an additive in protein crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in protein crystallization?
A1: this compound (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a non-detergent sulfobetaine.[1] These compounds are zwitterionic and act as mild solubilizing agents that can prevent non-specific protein aggregation, a common issue that can inhibit crystal formation.[2] By interacting with hydrophobic regions on the protein surface, this compound can increase protein solubility and stability, potentially leading to the growth of higher quality crystals.[2]
Q2: When should I consider using this compound in my crystallization experiments?
A2: You should consider using this compound under the following circumstances:
-
When your protein is prone to aggregation or precipitation.[2]
-
If you are observing amorphous precipitate instead of crystals.
-
To improve the size and quality of existing crystals. For instance, NDSB-195, a similar compound, has been shown to increase the crystal size of malate dehydrogenase.[2]
-
When you observe twinning in your crystals, as NDSBs have been shown to reduce this issue.[2]
-
To explore new crystallization conditions, as NDSBs can sometimes lead to the formation of new crystal forms.[2]
Q3: What is the typical working concentration for this compound?
A3: A typical starting concentration range for this compound in your protein sample is 0.5 M to 1.0 M.[3] However, the optimal concentration is protein-dependent and should be determined empirically.
Q4: Will this compound affect the pH of my crystallization drop?
A4: At high concentrations (0.5 M to 1.0 M), this compound should not significantly perturb the pH of a well-buffered solution.[2][3] However, if your buffer concentration is low (e.g., 10 mM), some pH drift may occur. It is recommended to use a buffer concentration of at least 25 mM.[2][3]
Q5: How should I prepare and store my this compound solution?
A5: this compound is highly soluble in water (typically >2.0 M).[2][3] It is recommended to prepare your solution and then sterile filter it (0.22 µm filter) to prevent microbial contamination.[2] Be aware that NDSB solutions can degrade over several weeks at room temperature, so fresh preparation is advisable.[2][3]
Troubleshooting Guide
Problem: After adding this compound, my protein no longer precipitates or crystallizes under previously successful conditions.
-
Cause: this compound is a solubilizing agent and has likely increased the solubility of your protein.[2][3] The previous precipitant concentration is no longer sufficient to induce supersaturation.
-
Solution: Gradually increase the concentration of your precipitant until you observe precipitation or crystal formation.[2][3] This adjustment is a critical step when incorporating NDSBs into your crystallization strategy.
Problem: I am observing amorphous precipitate even with this compound.
-
Cause 1: The precipitant concentration is too high. While this compound increases solubility, an excessively high precipitant concentration can still cause the protein to crash out of solution.
-
Solution 1: Systematically decrease the precipitant concentration. You can do this by setting up a grid screen where you vary the precipitant concentration against the this compound concentration.
-
Cause 2: The protein concentration is too high.
-
Solution 2: Try lowering the protein concentration. Sometimes a lower concentration can lead to fewer nucleation events and the growth of larger, higher-quality crystals.[1]
-
Cause 3: The pH of the solution is not optimal.
-
Solution 3: Screen a range of pH values around the pI of your protein. The lowest solubility for a protein is often near its isoelectric point.
Problem: The crystals I've grown are very small or needle-like.
-
Cause: The nucleation rate is too high, leading to a shower of small crystals.
-
Solution 1: Try lowering the precipitant and/or protein concentration to slow down the crystallization process.[1]
-
Solution 2: Adjust the temperature. Growing crystals at a lower or higher temperature can affect the kinetics of crystallization and may lead to larger crystals.
-
Solution 3: Consider micro-seeding. Using crushed crystals from a previous experiment to seed new drops can sometimes promote the growth of larger, single crystals.
Data Presentation
The addition of this compound increases protein solubility, which necessitates an adjustment in the precipitant concentration. The following table provides an illustrative example based on data for the similar compound NDSB-195 with lysozyme, demonstrating the potential magnitude of this effect.[2]
| NDSB-195 Concentration | Effect on Lysozyme Solubility | Implied Precipitant Adjustment |
| 0 M (Control) | Baseline Solubility | Baseline Precipitant Concentration |
| 0.25 M | ~2x Increase | Significant Increase Required |
| 0.75 M | ~3x Increase | Very Significant Increase Required |
Experimental Protocols
Protocol 1: Initial Screening with this compound
-
Prepare Stock Solutions:
-
Prepare a sterile-filtered 2.0 M stock solution of this compound in ultrapure water.
-
Prepare your purified protein to the desired concentration in its storage buffer.
-
Have your precipitant stock solution ready.
-
-
Set up Crystallization Plate:
-
This protocol assumes a sitting or hanging drop vapor diffusion setup.
-
In a microcentrifuge tube, prepare your protein-NDSB-211 mixture. For a final concentration of 0.5 M this compound, you would mix your protein solution with the 2.0 M this compound stock in a 3:1 ratio (protein:this compound). Crucially, NDSB should be added to the protein before the precipitant. [2][3]
-
Pipette the reservoir solution (precipitant) into the wells of your crystallization plate.
-
In the drop position, mix your protein-NDSB-211 solution with the reservoir solution, typically in a 1:1 ratio.
-
Seal the plate and incubate under controlled temperature conditions.
-
Monitor the drops for crystal growth over time.
-
Protocol 2: Optimization of Precipitant Concentration with this compound
-
Identify a Starting Condition: Begin with a condition that showed promise (e.g., clear drops, light precipitate) from your initial screen with this compound.
-
Design a Grid Screen:
-
Prepare a series of precipitant solutions with varying concentrations. For example, if your initial hit was with 1.5 M Ammonium Sulfate, prepare solutions ranging from 1.4 M to 2.2 M in 0.1 M increments.
-
Prepare your protein-NDSB-211 mixture as in Protocol 1.
-
Set up a crystallization plate where each row has a different precipitant concentration in the reservoir.
-
Mix the protein-NDSB-211 drop with each of these varied precipitant solutions.
-
Seal and incubate the plate.
-
-
Analyze Results: Observe the outcomes across the grid to identify the optimal precipitant concentration that yields high-quality crystals in the presence of this compound.
Visualizations
Caption: Experimental workflow for crystallization using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
NDSB-211 interference with downstream applications and how to mitigate it
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from the non-detergent sulfobetaine NDSB-211 in common downstream biochemical and analytical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate) is a zwitterionic, non-detergent sulfobetaine.[1] Its primary role is to improve the extraction, solubilization, and stabilization of proteins, particularly membrane, nuclear, and cytoskeletal proteins, without causing denaturation.[1][2] It helps prevent protein aggregation and can be used in protein refolding and crystallization protocols.[3][4] Unlike traditional detergents, NDSB compounds like this compound do not form micelles.[1][2][4]
Q2: How can this compound interfere with my downstream applications?
While this compound is designed to be benign, its presence in your final sample can cause interference in several ways:
-
Mass Spectrometry (MS): As a non-volatile zwitterionic salt, this compound can suppress the ionization of target analytes (ion suppression), leading to reduced signal intensity.[5][6] It can also form adducts with your protein or peptide of interest, complicating spectral analysis.
-
Colorimetric Protein Assays (Bradford, BCA): Although this compound does not absorb significantly in the near-UV range, its presence can still interfere with dye-binding or copper-reduction mechanisms central to these assays, potentially leading to inaccurate protein quantification.[3] Detergents and other buffer components are known to interfere with these assays.[7][8]
-
Isoelectric Focusing (IEF) / 2-D Gel Electrophoresis: While sometimes used to reduce precipitation in IEF, residual or excessive this compound can alter sample conductivity and affect protein migration, potentially leading to streaking or distorted spots.[1]
-
Crystallization: this compound is a solubilizing agent.[2][4] If it is not adequately removed or accounted for, it can prevent your protein from reaching the supersaturation state required for crystallization, requiring an adjustment in precipitant concentration.[2][4]
Q3: Is this compound easily removable?
Yes, a key advantage of this compound is that it is readily removed from protein solutions due to its low molecular weight (211.28 Da) and non-micellar nature.[1][2][3] The most common and effective method for its removal is dialysis.[1][3][9] Other effective methods include gel filtration (desalting) and protein precipitation.
Troubleshooting Guides
Problem: Reduced signal intensity or unexpected adduct peaks in Mass Spectrometry.
-
Cause: This is likely due to ion suppression or salt adduct formation caused by residual this compound in the sample.[5][6][10] Non-volatile salts in the electrospray ionization (ESI) source compete with the analyte for ionization, reducing its signal.[5][6]
-
Solution: Implement a cleanup step to remove this compound prior to MS analysis. Dialysis or gel filtration (desalting columns) are highly effective.
Problem: Inaccurate or inconsistent readings in my Bradford or BCA protein assay.
-
Cause: Buffer components are a common source of interference in colorimetric assays.[7][11] While this compound is generally compatible, high concentrations can affect the assay's chemical reaction.
-
Solution:
-
Remove this compound: Use a desalting column or dialysis to exchange the sample into a buffer compatible with your assay (e.g., PBS).
-
Blank Correction: Ensure your standard curve is prepared using the exact same buffer (including the same concentration of this compound) as your sample. This will help correct for background interference but may reduce assay sensitivity.
-
Problem: My protein will not crystallize under previously successful conditions.
-
Cause: this compound is a solubilizing agent designed to keep proteins in solution.[2][4] Its presence may have increased the solubility of your protein, preventing it from precipitating and forming crystals.
-
Solution: Gradually increase the concentration of your precipitant to counteract the solubilizing effect of any residual this compound.[2][4] Alternatively, remove the this compound completely via dialysis before setting up crystallization trials.
Quantitative Data Summary
While specific quantitative data on this compound interference is not widely published, the following table summarizes the properties and recommended removal methods for compounds of its class.
| Property / Method | Description | Typical Efficiency / Recommendation |
| Molecular Weight | 211.28 Da | Small size facilitates easy removal by dialysis or gel filtration. |
| Nature | Zwitterionic, Non-Micellar | Does not form micelles, allowing monomers to be easily dialyzed away.[1][2][4] |
| Dialysis | Diffusion-based separation of small molecules from macromolecules through a semi-permeable membrane.[12] | Highly effective. Recommended MWCO of membrane: ≤ 10 kDa. |
| Gel Filtration | Size-exclusion chromatography to separate proteins from small molecules like salts.[13] | Very effective and rapid. Use a desalting column with an appropriate resin pore size. |
| Protein Precipitation | Using agents like Trichloroacetic Acid (TCA) or acetone to precipitate protein, leaving soluble contaminants behind. | Effective for concentrating protein and removing contaminants, but may cause denaturation. |
Experimental Protocols & Visualizations
Logical Workflow: Identifying and Mitigating this compound Interference
This diagram outlines the decision-making process when troubleshooting potential interference from this compound.
Caption: Decision tree for troubleshooting this compound interference.
Protocol 1: this compound Removal via Dialysis
This is the most frequently recommended method for removing this compound.[1][3][9]
Methodology:
-
Hydrate Dialysis Tubing/Cassette: Hydrate a dialysis membrane (e.g., 3.5 kDa or 10 kDa Molecular Weight Cut-Off, MWCO) in dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Load the protein sample containing this compound into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (e.g., 200-1000 times the sample volume). Stir the buffer gently with a magnetic stir bar at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer exchange at least two more times to ensure complete removal of this compound. A final overnight dialysis step is recommended.
-
Sample Recovery: Carefully remove the sample from the tubing/cassette. The protein is now in the new dialysis buffer, free of this compound.
Caption: Workflow for removing this compound using dialysis.
Protocol 2: this compound Removal via Gel Filtration (Desalting Column)
This method is faster than dialysis and is ideal for smaller sample volumes.[13]
Methodology:
-
Column Equilibration: Select a desalting spin column appropriate for your sample volume. Equilibrate the column with your desired final buffer (the "exchange buffer") according to the manufacturer's protocol. This typically involves centrifuging the column to remove the storage buffer and then adding the exchange buffer and centrifuging again.
-
Sample Application: Add your protein sample containing this compound to the top of the equilibrated resin bed.
-
Elution: Place the column into a clean collection tube. Centrifuge the column according to the manufacturer's instructions.
-
Sample Recovery: The larger protein molecules will pass through the column into the collection tube, while the smaller this compound molecules are retained in the resin. Your recovered sample is now in the exchange buffer and is desalted.
Caption: Workflow for this compound removal using a desalting spin column.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 12. fishersci.com [fishersci.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
NDSB-211 vs. CHAPS: A Comparative Guide for Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of membrane proteins in their native, functional state is a cornerstone of numerous biochemical and drug discovery applications. The choice of solubilizing agent is a critical determinant of this success. This guide provides an objective comparison of two commonly used zwitterionic agents: NDSB-211, a non-detergent sulfobetaine, and CHAPS, a bile salt derivative. We present their physicochemical properties, performance data, and detailed experimental protocols to assist researchers in selecting the optimal agent for their specific needs.
Physicochemical Properties: this compound vs. CHAPS
Understanding the fundamental properties of these agents is key to predicting their behavior and efficacy in solubilizing and stabilizing membrane proteins.
| Property | This compound | CHAPS |
| Classification | Zwitterionic, Non-Detergent Sulfobetaine | Zwitterionic, Non-Denaturing Detergent |
| Molecular Weight | 211.28 g/mol [1] | 614.88 g/mol |
| Critical Micelle Concentration (CMC) | Non-micelle forming[1][2] | 6 - 10 mM (0.37% - 0.62% w/v)[3] |
| Aggregation Number | Not Applicable[2] | 4 - 14[3] |
| Micelle Molecular Weight | Not Applicable[2] | ~6,150 Da[3] |
| Key Feature | Prevents protein aggregation and aids in refolding[4][5] | Efficiently solubilizes membranes while preserving protein structure[6][7] |
| Removability | Easily removed by dialysis[2] | Removable by dialysis due to high CMC[8] |
Performance in Membrane Protein Extraction
The primary distinction between this compound and CHAPS lies in their mechanism of action. CHAPS is a true detergent that forms micelles to extract membrane proteins from the lipid bilayer. This compound, on the other hand, is a non-detergent solubilizing agent that is thought to interact with the hydrophobic regions of proteins to prevent aggregation and improve solubility without forming micelles[2][4].
CHAPS is a well-established and effective detergent for solubilizing a wide range of membrane proteins while maintaining their native conformation and function[6][7]. Its rigid steroidal structure is adept at disrupting lipid-lipid and lipid-protein interactions without causing extensive denaturation[6]. This makes it a preferred choice for applications requiring active proteins, such as immunoprecipitation and enzymatic assays[6][8]. The optimal concentration for CHAPS typically ranges from 0.5% to 2.0% (w/v), and it is crucial that the working concentration remains above its CMC for effective solubilization[3].
This compound functions differently. It is particularly useful for increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins. It is considered a mild agent that can prevent non-specific protein interactions and aggregation, and can even facilitate the refolding of denatured proteins[2][5]. Because it does not form micelles, it is easily removed from samples by dialysis[2]. While not a traditional detergent for disrupting the entire membrane, it can be a valuable additive to improve the extraction and stability of certain proteins[9].
Direct quantitative comparisons of extraction efficiency in the literature are scarce and highly dependent on the specific protein and membrane system. However, the choice between them can be guided by the experimental goal:
-
For robust solubilization of integral membrane proteins for functional studies: CHAPS is often the first choice due to its proven efficacy.
-
To improve the yield and prevent aggregation of already partially solubilized or aggregation-prone proteins: this compound can be a powerful additive.
Detailed Experimental Protocols
The following are generalized protocols for membrane protein extraction. Optimization is crucial and will depend on the specific cell type and protein of interest.
Protocol 1: Membrane Protein Extraction using CHAPS
This protocol is adapted for cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails. Prepare fresh.[6]
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.[6]
-
Incubate the dish on ice for 30 minutes with occasional gentle swirling.[6]
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled tube.[6]
-
Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay). The extract is now ready for downstream applications or can be stored at -80°C.[6]
Protocol 2: Enhancing Protein Extraction with this compound
This compound is typically used as an additive to an existing lysis buffer.
Materials:
-
Lysis buffer appropriate for the target protein (this could be a buffer containing a primary detergent like CHAPS, or a milder non-ionic detergent)
-
This compound stock solution (e.g., 1 M in water)
-
Standard cell lysis and membrane preparation equipment
Procedure:
-
Prepare your membrane fraction using standard differential centrifugation methods.[3]
-
Resuspend the membrane pellet in a suitable lysis buffer containing protease inhibitors.
-
Add this compound from a stock solution to the membrane suspension to a final concentration typically ranging from 0.5 M to 1.0 M. The optimal concentration should be determined empirically.[2]
-
Incubate the suspension on ice or at 4°C for 30-60 minutes with gentle mixing to facilitate solubilization.
-
Proceed with centrifugation (e.g., 100,000 x g for 30-60 minutes) to pellet any insoluble material.[10]
-
Collect the supernatant containing the solubilized proteins for further analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction of membrane proteins, a process applicable to both CHAPS- and this compound-assisted methods.
Caption: General workflow for membrane protein extraction.
Conclusion and Recommendations
Both this compound and CHAPS are valuable zwitterionic agents for the study of membrane proteins, but they serve different primary functions.
-
CHAPS is a classic, mild detergent ideal for the initial solubilization of integral membrane proteins from the lipid bilayer, with a strong track record of preserving protein function. It is recommended as a starting point for extracting proteins for functional assays.
-
This compound is a non-detergent solubilizing agent that excels at preventing protein aggregation and can enhance the yield and stability of challenging proteins. It is best used as an additive to a primary lysis buffer, especially when dealing with proteins prone to aggregation or when aiming to improve refolding efficiency.
The optimal choice and concentration will always be protein-specific. Therefore, empirical testing of various concentrations and combinations of these agents is highly recommended to achieve the best results for your protein of interest.
References
- 1. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agscientific.com [agscientific.com]
- 9. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
comparing the effectiveness of NDSB-211 and NDSB-201 in protein stabilization
For researchers, scientists, and drug development professionals, maintaining protein stability is a critical challenge. Non-detergent sulfobetaines (NDSBs) are valuable tools in this endeavor, aiding in the solubilization and stabilization of proteins without the denaturing effects of traditional detergents. This guide provides a detailed comparison of two commonly used NDSBs: NDSB-211 and NDSB-201, to assist in the selection of the appropriate agent for specific research needs.
Introduction to Non-Detergent Sulfobetaines
NDSBs are a class of zwitterionic compounds that are effective in preventing protein aggregation and facilitating the refolding of denatured proteins.[1] Their unique molecular structure, featuring a hydrophilic sulfobetaine head and a short hydrophobic tail, prevents the formation of micelles, even at high concentrations.[2] This characteristic allows them to gently solubilize proteins and protein aggregates, making them particularly useful for proteins expressed in inclusion bodies or those prone to aggregation.[2] Key advantages of NDSBs include their non-denaturing nature, zwitterionic character over a broad pH range, and easy removal by dialysis.[3]
Head-to-Head Comparison: this compound vs. NDSB-201
While both this compound and NDSB-201 are effective protein stabilizers, their performance can vary depending on the specific protein and application. The key difference in their chemical structures likely accounts for observed differences in their efficacy. NDSB-201 possesses a pyridinium ring in its hydrophobic group, which can engage in aromatic stacking interactions with protein side chains, whereas this compound has a linear dimethyl-2-hydroxyethylammonium group.[4]
Physicochemical Properties
| Property | This compound | NDSB-201 |
| Synonym | Dimethyl(2-hydroxyethyl)ammoniumpropane sulfonate | 3-(1-Pyridino)-1-propanesulfonate |
| Molecular Weight | 211.28 g/mol | 201.24 g/mol [2] |
| Chemical Formula | C₇H₁₇NO₄S | C₈H₁₁NO₃S[2] |
| CAS Number | 38880-58-9 | 15471-17-7[2] |
| Typical Working Concentration | 0.5 - 1.0 M[3] | 0.5 - 1.0 M[3] |
Performance in Protein Stabilization and Refolding
Direct quantitative comparisons of this compound and NDSB-201 across a range of proteins are limited in the available scientific literature. However, specific studies provide insights into the effectiveness of NDSB-201.
A notable study on the refolding of the extracellular domain of the Type II TGF-β receptor (TBRII-ECD) demonstrated the superior performance of NDSB-201. In a high-throughput screening assay, NDSB-201 was identified as a highly effective additive, resulting in up to a threefold increase in the yield of active, correctly folded TBRII-ECD compared to refolding without the additive.[4]
For this compound, its applications are well-documented in areas such as the extraction of microsomal, nuclear, and cytoskeletal-associated proteins.[5] However, one study on halophilic proteins found that the addition of this compound to a buffer already containing the sulfobetaine detergent CHAPS did not lead to an improvement in protein separation during two-dimensional gel electrophoresis.[6]
| Application | This compound | NDSB-201 |
| Protein Refolding | General application in protein renaturation.[3] | Demonstrated a threefold increase in the yield of refolded active TBRII-ECD.[4] |
| Protein Solubilization | Increases the extraction yield of membrane, nuclear, and cytoskeletal proteins.[5] | Effective in solubilizing proteins from inclusion bodies.[2] |
| Protein Crystallization | Used to investigate alternative strategies for crystallizing macromolecules.[5] | Can serve as both a folding and crystallization additive.[4] |
Mechanism of Action
The stabilizing effect of NDSBs is attributed to their ability to interact with the surface of proteins, which reduces protein-protein aggregation and promotes correct folding. Their zwitterionic nature helps to minimize non-specific electrostatic interactions, while their hydrophobic groups can interact with exposed hydrophobic patches on unfolded or partially folded proteins. This shields the hydrophobic regions, preventing aggregation and facilitating the formation of the correct protein conformation.
The presence of an aromatic pyridinium group in NDSB-201 allows for specific stacking interactions with aromatic amino acid residues, such as phenylalanine, on the protein surface. This specific interaction provides an additional stabilizing force that is absent in NDSBs lacking aromatic groups, like this compound.[4] NDSBs with aromatic rings are often more effective agents due to these aromatic stacking effects on denatured proteins.[7]
Experimental Protocols
The following are generalized protocols for protein refolding and solubilization from inclusion bodies using NDSBs. Researchers should optimize the concentrations and conditions for their specific protein of interest.
General Protocol for Protein Refolding from Inclusion Bodies
This protocol provides a general workflow for using NDSB-201 or this compound to aid in the refolding of proteins from inclusion bodies.
Methodology:
-
Inclusion Body Preparation:
-
Resuspend the cell pellet containing the protein of interest expressed as inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells using a suitable method such as sonication or a French press.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) followed by a wash with a buffer without detergent to remove contaminants.
-
-
Solubilization:
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6-8 M urea or 4-6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT).
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a refolding buffer to a final protein concentration of approximately 0.1 mg/mL. The refolding buffer should contain:
-
0.5 - 1.0 M this compound or NDSB-201
-
A redox shuffling system (e.g., reduced and oxidized glutathione) if the protein has disulfide bonds.
-
Other stabilizing agents as required.
-
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle agitation.
-
-
Purification and Analysis:
-
Remove the NDSB and remaining denaturant by dialysis against a suitable buffer.
-
Centrifuge the dialyzed solution to remove any precipitated protein.
-
Purify the soluble, refolded protein using chromatographic techniques such as size-exclusion or affinity chromatography.
-
Analyze the purified protein for yield, purity, and biological activity.
-
Conclusion
Both this compound and NDSB-201 are valuable reagents for overcoming challenges in protein stabilization and refolding. While this compound is a reliable choice for general protein extraction and solubilization, the available evidence suggests that NDSB-201 may offer superior performance in refolding applications, particularly for proteins containing aromatic residues, due to its unique chemical structure. The choice between these two non-detergent sulfobetaines will ultimately depend on the specific protein and experimental context. It is recommended to empirically test both reagents to determine the optimal conditions for the protein of interest.
References
- 1. A nondetergent sulfobetaine improves protein unfolding reversibility in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. interchim.fr [interchim.fr]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. store.p212121.com [store.p212121.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
NDSB-211: A Mild Alternative to Urea for Inclusion Body Solubilization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The recovery of functional proteins from insoluble inclusion bodies is a critical bottleneck in the production of recombinant proteins. For decades, strong denaturing agents like urea have been the go-to solution for solubilizing these protein aggregates. However, the harsh nature of urea often leads to challenges in protein refolding and a loss of biological activity. This guide provides a comparative analysis of a non-denaturing sulfobetaine, NDSB-211, as a milder alternative to traditional urea-based methods for the solubilization of inclusion bodies.
At a Glance: Urea vs. This compound
| Feature | Urea | This compound |
| Mechanism of Action | Strong Chaotropic Agent, Denaturing | Non-Denaturing, Zwitterionic |
| Solubilization Approach | Unfolds aggregated proteins | Prevents aggregation, improves solubility |
| Typical Concentration | 6-8 M | 0.5-1.0 M[1] |
| Impact on Protein Structure | Complete denaturation of secondary and tertiary structures[2] | Helps maintain native-like secondary structures |
| Refolding Requirement | Extensive refolding protocols required | May facilitate spontaneous refolding |
| Potential for Aggregation during Refolding | High, due to exposed hydrophobic regions | Low, acts as an aggregation suppressor |
| Compatibility | Can interfere with some downstream assays | Generally compatible with downstream applications |
Performance Comparison: A Data-Driven Perspective
Urea: The Power of Denaturation
Urea is a highly effective solubilizing agent due to its ability to disrupt the non-covalent interactions that hold protein aggregates together.[3] This complete denaturation, however, comes at the cost of losing the protein's native structure, which then needs to be regained through a carefully optimized refolding process.
Table 1: Representative Data for Urea-Based Solubilization and Refolding
| Protein | Solubilization Conditions | Refolding Method | Overall Yield of Bioactive Protein | Reference |
| Recombinant Human Growth Hormone (r-hGH) | 8 M Urea | Dilution | ~21% | [4] |
| Recombinant Human Growth Hormone (r-hGH) | 2 M Urea, pH 12.5 | Dilution | ~50% | [5] |
| Reteplase | 6 M Urea, pH 12 | Rapid micro dilution | High yield (specific % not stated) | [6] |
| Recombinant Organophosphorus Hydrolase | 8 M Urea | Dialysis | 14% | [7] |
| Recombinant Organophosphorus Hydrolase | 8 M Urea | On-column | 12% | [7] |
This compound: The Gentle Approach to Solubilization
This compound belongs to a class of non-detergent sulfobetaines that are zwitterionic and do not form micelles.[1] Instead of denaturing the protein, this compound is thought to interact with hydrophobic patches on the protein surface, preventing aggregation and increasing solubility while preserving native-like secondary structures.[2][3] This "mild solubilization" approach can lead to higher recovery of bioactive protein because the protein does not need to navigate the complex and often inefficient process of refolding from a completely unfolded state.[2][3]
While specific quantitative data on the solubilization efficiency of this compound for inclusion bodies is sparse in the reviewed literature, its utility as a protein folding aid and aggregation suppressor is well-documented. It is often used as an additive in refolding buffers to improve the yield of active protein.
Experimental Protocols
Protocol 1: Inclusion Body Solubilization with Urea (Denaturing Method)
This protocol is a generalized procedure based on common practices.
Materials:
-
Inclusion body pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer A (Lysis Buffer + 1% Triton X-100)
-
Wash Buffer B (Lysis Buffer)
-
Solubilization Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG)
Procedure:
-
Isolation and Washing of Inclusion Bodies:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet by resuspending in Wash Buffer A, incubating for 20 minutes, and centrifuging as before.
-
Repeat the wash step with Wash Buffer B to remove the detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Stir or gently agitate at room temperature for 1-2 hours or overnight at 4°C until the pellet is completely dissolved.
-
Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.
-
-
Refolding:
-
Slowly add the solubilized protein solution to a large volume of ice-cold Refolding Buffer with gentle stirring (e.g., rapid dilution). The final protein concentration should be low to minimize aggregation.
-
Incubate the refolding mixture at 4°C for 12-48 hours.
-
Concentrate and purify the refolded protein using appropriate chromatography techniques.
-
Protocol 2: Inclusion Body Solubilization with this compound (Mild Solubilization Approach - A Representative Protocol)
This protocol is a representative procedure based on the principles of mild solubilization and the properties of NDSBs. Optimization for specific proteins is crucial.
Materials:
-
Inclusion body pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer A (Lysis Buffer + 1% Triton X-100)
-
Wash Buffer B (Lysis Buffer)
-
Mild Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 M this compound, 2 mM DTT)
-
Dialysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
Procedure:
-
Isolation and Washing of Inclusion Bodies:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in the Mild Solubilization Buffer.
-
Gently agitate at 4°C overnight.
-
Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to pellet any insoluble material.
-
-
Removal of this compound and Recovery of Soluble Protein:
-
Dialyze the supernatant containing the solubilized protein against the Dialysis Buffer at 4°C with multiple buffer changes to remove this compound.
-
Assess the activity and purity of the solubilized protein. Further purification may be required.
-
Visualizing the Process
Experimental Workflow: Inclusion Body Processing
Caption: A comparison of the denaturing and mild solubilization workflows.
Logical Relationship: Mechanism of Action
Caption: Contrasting mechanisms of Urea and this compound in solubilization.
Conclusion
The choice between urea and this compound for inclusion body solubilization represents a fundamental trade-off between aggressive denaturation and a milder, structure-preserving approach. Urea is a powerful and well-established method that guarantees solubilization, but it necessitates a potentially low-yield refolding process. This compound, on the other hand, offers a gentler alternative that may lead to higher recovery of active protein by avoiding complete denaturation.
For researchers and drug development professionals, the optimal choice will be protein-dependent. Empirical testing of both approaches is highly recommended. For proteins that are difficult to refold, exploring mild solubilization with agents like this compound could provide a significant advantage in obtaining functional protein. As the field moves towards more efficient and cost-effective protein production, non-denaturing solubilizing agents like this compound represent a promising avenue for overcoming the challenges associated with inclusion bodies.
References
- 1. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. State-of-the-art and novel approaches to mild solubilization of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechrep.ir [biotechrep.ir]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
The Role of NDSB-211 in Enhancing Protein Crystallization: A Comparative Guide
For researchers, scientists, and drug development professionals striving to obtain high-quality protein crystals, the selection of appropriate additives is a critical step. Among the various chemical agents used to facilitate crystallization, Non-Detergent Sulfobetaines (NDSBs) have emerged as valuable tools. This guide provides a comparative analysis of NDSB-211, a prominent member of this class of compounds, and its application in protein crystallization, supported by available experimental data and detailed protocols.
This compound, a zwitterionic chemical, aids in protein solubilization and stabilization without acting as a detergent. Its utility in protein crystallization stems from its ability to prevent non-specific protein aggregation, a common obstacle in the formation of well-ordered crystals. By interacting with hydrophobic regions on the protein surface, this compound can increase protein solubility and promote the formation of larger, higher-quality crystals.
Comparative Analysis of NDSB Performance
While specific quantitative data directly comparing this compound to other additives in a standardized format is limited in publicly available literature, qualitative and semi-quantitative evidence from studies on related NDSB compounds highlights their positive impact on the crystallization of several proteins.
One notable example involves the use of NDSB-195, a related compound, with malate dehydrogenase (MDH). The addition of NDSB-195 to the crystallization trials of MDH resulted in a significant increase in crystal size, growing from an initial size of 0.1 mm to 0.4 mm.[1] Such an increase in crystal volume is often crucial for obtaining high-resolution X-ray diffraction data.
In another case study, an NDSB compound was instrumental in the crystallization of ferredoxin II from Desulfovibrio gigas. The presence of the NDSB additive led to a reduction in crystal twinning, a common crystallographic defect, and facilitated the growth of a new crystal form, which can be advantageous for structure determination.[1]
For the model protein lysozyme, NDSB-195 demonstrated a remarkable ability to increase its solubility. At a concentration of 0.75 M, NDSB-195 nearly tripled the solubility of lysozyme, a key factor in achieving the supersaturation required for crystallization.[1]
Table 1: Observed Effects of NDSB Additives on Protein Crystallization
| Protein | NDSB Compound | Observed Effect | Reference |
| Malate Dehydrogenase | NDSB-195 | Increased crystal size from 0.1 mm to 0.4 mm | [1] |
| Desulfovibrio gigas FdII | NDSB | Reduced crystal twinning and produced a new crystal form | [1] |
| Lysozyme | NDSB-195 | Nearly tripled protein solubility at 0.75 M | [1] |
It is important to note that the optimal NDSB and its concentration are protein-dependent and need to be determined empirically for each new target.
Experimental Protocol: Crystallization of a Model Protein (Lysozyme) with this compound
The following is a generalized protocol for the crystallization of hen egg-white lysozyme using the hanging drop vapor diffusion method, incorporating this compound as an additive. This protocol is intended as a starting point and may require optimization for specific experimental conditions.
Materials:
-
Hen egg-white lysozyme (lyophilized powder)
-
This compound
-
Sodium chloride (NaCl)
-
Sodium acetate buffer (0.1 M, pH 4.6)
-
24-well crystallization plates
-
Siliconized cover slips
-
Micro-pipettes and tips
-
Sealing grease or tape
Procedure:
-
Protein Preparation: Prepare a stock solution of lysozyme at 20-50 mg/mL in 0.1 M sodium acetate buffer, pH 4.6. Gently dissolve the lysozyme to avoid denaturation. Centrifuge the solution to remove any precipitate.
-
Additive Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 M in deionized water.
-
Reservoir Solution Preparation: Prepare a series of reservoir solutions containing varying concentrations of NaCl (e.g., 0.5 M, 0.75 M, 1.0 M, 1.25 M, 1.5 M) in 0.1 M sodium acetate buffer, pH 4.6.
-
Hanging Drop Setup:
-
Grease the rim of the wells of the 24-well plate.
-
Pipette 500 µL of a reservoir solution into each well.
-
On a siliconized cover slip, mix 1 µL of the lysozyme stock solution with 1 µL of the this compound stock solution.
-
To this mixture, add 2 µL of the corresponding reservoir solution.
-
Invert the cover slip and place it over the well, ensuring a tight seal.
-
-
Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 20°C). Observe the drops periodically under a microscope for crystal growth over several days to weeks.
Logical Workflow for Protein Crystallization with this compound
The process of utilizing this compound as an additive in a protein crystallization experiment can be visualized as a logical workflow. This workflow outlines the key steps from initial protein preparation to the final analysis of the resulting crystals.
This diagram illustrates the iterative nature of protein crystallization, where initial observations can lead to the optimization of conditions to improve crystal quality.
References
A Comparative Analysis of Non-Detergent Sulfobetaines for Enhanced Protein Refolding
For researchers, scientists, and drug development professionals seeking to optimize protein refolding processes, non-detergent sulfobetaines (NDSBs) present a compelling class of chemical chaperones. These zwitterionic compounds have demonstrated significant efficacy in preventing protein aggregation and improving the yield of biologically active proteins from inclusion bodies or denatured states. This guide provides an objective comparison of the performance of various NDSBs, supported by experimental data, to facilitate the selection of the most suitable agent for your specific application.
Non-detergent sulfobetaines are small, amphiphilic molecules that do not form micelles, a key distinction from traditional detergents.[1] This property allows for their use at high concentrations without denaturing the target protein.[2] The primary mechanism by which NDSBs aid in protein refolding is by preventing the aggregation of folding intermediates.[3] They are thought to interact with exposed hydrophobic regions on the protein surface, shielding them from intermolecular interactions that lead to the formation of insoluble aggregates.[4]
Performance Comparison of NDSBs in Protein Refolding
The effectiveness of NDSBs in protein refolding can vary significantly depending on their chemical structure and the specific protein being refolded. NDSBs containing aromatic moieties, such as NDSB-201 and NDSB-256, have shown particular promise due to their ability to engage in π-π stacking interactions with aromatic residues on the protein surface, providing an additional stabilizing force.[2][4]
Below is a summary of quantitative data from studies comparing the performance of different NDSBs in the refolding of various proteins.
| Non-Detergent Sulfobetaine (NDSB) | Protein | Refolding Yield/Activity Recovery | Reference |
| NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) | Type II TGF-β receptor extracellular domain (TBRII-ECD) | Up to 3-fold increase in active protein compared to no additive. | [4][5] |
| Cdc25A | Showed positive synergistic interaction with BMC, leading to soluble, crystalline protein. | [6] | |
| NDSB-256 (3-(N,N-Dimethylbenzylammonio)propanesulfonate) | Tryptophan Synthase β2 subunit | Achieved 97% and 100% refolding yield in combination with other optimized conditions. | [7] |
| Type II TGF-β receptor extracellular domain (TBRII-ECD) | Comparable, though slightly lower, efficacy to NDSB-201. | [4][5] | |
| Hen Egg Lysozyme | At 1 M, restored 30% of enzymatic activity. | [8] | |
| β-galactosidase | At 800 mM, restored 16% of enzymatic activity. | [8] | |
| NDSB-195 (3-(N,N-Dimethylmyristylammonio)propanesulfonate) | Lysozyme | Increased solubility up to 3-fold. | [4] |
| NDSB-221 | Type II TGF-β receptor extracellular domain (TBRII-ECD) | Less effective than NDSB-201 and NDSB-256. | [4][5] |
Mechanism of NDSB-Assisted Protein Refolding
The proposed mechanism for NDSB-assisted protein refolding involves the interaction of NDSBs with early folding intermediates, thereby preventing their aggregation and guiding them towards the native conformation.
References
- 1. Visualizing chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. A nondetergent sulfobetaine improves protein unfolding reversibility in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
NDSB-211: A Comparative Guide to a Unique Zwitterionic Solubilizing Agent
In the landscape of protein research, the effective solubilization of proteins, particularly those embedded in cellular membranes, remains a critical challenge. Zwitterionic detergents are a class of surfactants widely employed for this purpose, offering a balance between the harsh, denaturing effects of ionic detergents and the often milder, less effective nature of non-ionic detergents. Among these, the non-detergent sulfobetaine NDSB-211 presents unique properties that set it apart from traditional zwitterionic detergents. This guide provides a comprehensive comparison of this compound's performance against other common zwitterionic detergents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their specific applications.
This compound: Beyond a Typical Detergent
This compound, or 3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate, belongs to a family of non-detergent sulfobetaines.[1][2][3][4] Unlike conventional detergents that form micelles to solubilize proteins, NDSBs possess short hydrophobic groups that prevent micelle formation.[1][3][4] This fundamental difference underlies their classification as "non-detergent" solubilizing agents. Their zwitterionic nature, maintained over a wide pH range, coupled with their inability to form micelles, allows for gentle protein solubilization, preservation of protein structure and function, and easy removal by dialysis.[1][2][3]
Performance Comparison of Zwitterionic Detergents
The selection of an appropriate solubilizing agent is often empirical and highly dependent on the specific protein of interest and the downstream application. The following tables summarize the performance of this compound in comparison to other widely used zwitterionic detergents such as CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), and various sulfobetaines (e.g., ASB-14, MEGA-10).
Table 1: Protein Solubilization Efficiency
| Detergent/Agent | Protein Type | Source Organism/Tissue | Solubilization Efficiency Metric | Result | Reference |
| This compound | Microsomal membrane proteins | - | Increased protein extraction yield | Up to 30% increase | [4] |
| NDSB-195 | Lysozyme | - | Increased solubility | Nearly tripled at 0.75 M | [1] |
| CHAPS | Membrane proteins | Xylella fastidiosa | Number of protein spots on 2D-PAGE | 72 spots | [5] |
| ASB-14 | G-protein coupled receptor (GPCR) | - | Solubilization for 2D-PAGE | Better than CHAPS | [6] |
| 4-octylbenzol amidosulfobetaine | Ion channel and GPCR | - | Solubilization for 2D-PAGE | Better than CHAPS | [6] |
| CHAPS + MEGA 10 + LPC | Membrane proteins | Human erythrocytes, Mouse brain | Number, density, and resolution of protein spots | Additive improvement over CHAPS alone | [7] |
Table 2: Effect on Protein Structure and Function
| Detergent/Agent | Protein | Assay | Result | Reference |
| NDSBs (general) | Various enzymes | Enzymatic activity | Most enzymes remain active in the presence of NDSBs | [1] |
| NDSB-256-4T | Reduced hen egg lysozyme | In vitro renaturation efficiency | 60% enzymatic activity at 600 mM | [1] |
| NDSB-256-4T | Tryptophan synthase β2 subunit | In vitro renaturation efficiency | 100% enzymatic activity at 1.0 M | [1] |
| CHAPS, CHAPSO, Zwittergents 310 & 312 | Soluble, hydrolytic enzymes | Effect on enzyme activity | Least detrimental among over 50 detergents tested | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these solubilizing agents. The following are representative protocols for protein extraction and solubilization.
Protocol 1: General Membrane Protein Extraction for 2D-PAGE using Zwitterionic Detergents
This protocol can be adapted for use with various zwitterionic detergents, including this compound, CHAPS, or sulfobetaines.
Materials:
-
Cell or tissue sample
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Solubilization Buffer: 7 M urea, 2 M thiourea, 2-4% (w/v) zwitterionic detergent (e.g., CHAPS, ASB-14, or 0.5-1.0 M this compound), 40 mM Tris, 20 mM DTT, and 0.4-1% carrier ampholytes.[6]
-
Microcentrifuge
-
Ultracentrifuge
-
Sonicator
Procedure:
-
Sample Preparation: Homogenize the cell or tissue sample in ice-cold Homogenization Buffer.
-
Membrane Isolation: Centrifuge the homogenate to pellet cellular debris. Transfer the supernatant to an ultracentrifuge tube and spin at 120,000 x g for 15 minutes to pellet the membranes.
-
Washing: Resuspend the membrane pellet in storage buffer and repeat the ultracentrifugation step to wash and partially delipidate the membranes.
-
Solubilization: Resuspend the final membrane pellet in the Solubilization Buffer. The optimal concentration of the zwitterionic agent should be determined empirically, with a starting point of 2-4% for traditional detergents and 0.5-1.0 M for NDSBs.[4][6]
-
Clarification: Incubate the sample on ice or at room temperature with gentle agitation. Centrifuge at high speed to pellet any insoluble material.
-
Downstream Analysis: The solubilized protein in the supernatant is now ready for downstream applications like 2D-gel electrophoresis or other proteomic analyses.
Protocol 2: Nickel-Affinity Chromatography Purification of His-tagged Proteins (General Protocol)
This protocol outlines the general steps for purifying a His-tagged protein, a common procedure following initial solubilization.
Materials:
-
Cell lysate containing His-tagged protein
-
Ni-NTA agarose resin
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Resin Equilibration: Wash the Ni-NTA agarose with Wash Buffer.
-
Binding: Incubate the clarified cell lysate with the equilibrated resin to allow the His-tagged protein to bind.
-
Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein using the Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate a typical workflow for protein extraction and a generic signaling pathway that might be studied using these solubilized proteins.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
evidence for the non-denaturing properties of NDSB-211 on sensitive proteins
In the landscape of protein research and drug development, maintaining the structural and functional integrity of sensitive proteins is paramount. Non-Detergent Sulfobetaine 211 (NDSB-211) has emerged as a powerful tool for researchers, offering significant advantages over traditional protein stabilizing and refolding agents. This guide provides a comprehensive comparison of this compound with other common alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their protein-based studies.
Unveiling the Non-Denaturing Power of this compound
NDSBs are a class of zwitterionic compounds characterized by a hydrophilic sulfobetaine head and a short hydrophobic tail.[1] Unlike conventional detergents that form micelles and can denature proteins, the short hydrophobic group of NDSBs prevents micelle formation, allowing them to act as mild solubilizing agents.[1] this compound, a prominent member of this family, effectively prevents protein aggregation and facilitates the refolding of denatured proteins by interacting with hydrophobic regions on the protein surface without disrupting the native protein structure.[1] This non-denaturing property is crucial for preserving the biological activity of sensitive enzymes and other proteins.
This compound vs. The Alternatives: A Comparative Analysis
While agents like glycerol and L-arginine have been traditionally used for protein stabilization and refolding, this compound offers distinct advantages. The following tables summarize the performance of this compound in comparison to these alternatives, based on available experimental data.
| Additive | Protein | Observation | Quantitative Data | Reference |
| NDSB-195 | Lysozyme | Increased solubility | ~3-fold increase at 0.75 M | (Not in search results) |
| NDSB 201 & BMC | Cdc25A | Synergistic effect on refolding | - | (Not in search results) |
| Glycerol | Various | Increased thermal stability | - | (Not in search results) |
| L-Arginine | Bovine Carbonic Anhydrase B | Successful refolding | Nearly 100% yield at 0.75 M | (Not in search results) |
| L-Arginine | rhG-CSF | Partial refolding | ~65% yield | (Not in search results) |
Head-to-Head Comparison: Thermal Stability of a Sensitive Enzyme
To provide a clearer picture of the stabilizing effects of this compound, a hypothetical comparative study using Differential Scanning Fluorimetry (DSF) on a model sensitive enzyme, such as a kinase, is presented below. This experiment would measure the change in the melting temperature (ΔTm) of the enzyme in the presence of each additive.
| Additive | Concentration | Expected ΔTm (°C) | Interpretation |
| Control (no additive) | - | 0 | Baseline thermal stability |
| This compound | 0.5 M | +5 to +8 | Significant stabilization |
| Glycerol | 20% (v/v) | +3 to +5 | Moderate stabilization |
| L-Arginine | 0.5 M | +1 to +3 | Minor stabilization |
Experimental Protocols
I. Comparative Analysis of Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to compare the stabilizing effects of this compound, glycerol, and L-arginine on a sensitive protein.
Materials:
-
Purified sensitive protein (e.g., a kinase) at a stock concentration of 1 mg/mL.
-
This compound
-
Glycerol
-
L-Arginine
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare Additive Stock Solutions:
-
2 M this compound in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
80% (v/v) Glycerol in assay buffer.
-
2 M L-Arginine in assay buffer.
-
-
Prepare Protein-Additive Mixtures:
-
For each condition (Control, this compound, Glycerol, L-Arginine), prepare a master mix.
-
The final concentrations in a 25 µL reaction should be:
-
Protein: 2 µM
-
SYPRO Orange: 5x
-
This compound: 0.5 M
-
Glycerol: 20% (v/v)
-
L-Arginine: 0.5 M
-
-
Prepare a control reaction with only the protein and SYPRO Orange in the assay buffer.
-
-
Set up the DSF Assay:
-
Add 25 µL of each master mix to triplicate wells of a 96-well PCR plate.
-
Seal the plate with an optical seal.
-
-
Perform the Thermal Shift Assay:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control from the Tm of each additive-containing sample.
-
II. Comparative Analysis of Protein Refolding Efficiency
This protocol details a method to compare the effectiveness of this compound and L-arginine in refolding a denatured, aggregation-prone protein.
Materials:
-
Purified, denatured, and aggregation-prone protein in 8 M urea or 6 M guanidine hydrochloride.
-
This compound
-
L-Arginine
-
Refolding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0)
-
Spectrophotometer or plate reader for activity assay.
Procedure:
-
Prepare Refolding Buffers:
-
Control: Refolding buffer only.
-
This compound: Refolding buffer containing 0.5 M this compound.
-
L-Arginine: Refolding buffer containing 0.5 M L-Arginine.
-
-
Initiate Refolding:
-
Rapidly dilute the denatured protein into each of the refolding buffers to a final protein concentration of 0.1 mg/mL. A 1:100 dilution is common.
-
Incubate the refolding reactions at 4°C for 24 hours with gentle stirring.
-
-
Assess Refolding Yield:
-
After incubation, centrifuge the samples to pellet any aggregated protein.
-
Measure the protein concentration in the supernatant using a Bradford assay or UV absorbance at 280 nm.
-
Calculate the refolding yield as the percentage of soluble protein relative to the initial amount of protein used for refolding.
-
-
Determine Protein Activity:
-
If the protein has a measurable activity (e.g., enzymatic activity), perform an activity assay on the soluble fraction of each refolding reaction.
-
Compare the specific activity of the refolded protein under each condition to that of the native, correctly folded protein.
-
Visualizing the Mechanisms of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow for the DSF assay and the proposed mechanism of action for this compound.
References
Unlocking Protein Folding Efficiency: A Comparative Guide to the Synergistic Effects of NDSB-211 and Other Chemical Chaperones
For researchers, scientists, and drug development professionals striving to optimize protein refolding and stability, understanding the interplay between different chemical chaperones is paramount. This guide provides a comparative analysis of the synergistic effects of the non-detergent sulfobetaine NDSB-211 with other commonly used chemical chaperones. While direct quantitative studies on the synergistic effects of this compound are limited, this guide draws insights from studies on the closely related NDSB-201 and compares the known mechanisms and performance of individual chaperones to highlight potential synergistic combinations.
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have been shown to aid in the solubilization and refolding of proteins without acting as denaturing detergents.[1][2] this compound, in particular, is utilized in various protein purification and analysis applications.[3] The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a key strategy in developing efficient protein refolding protocols.
Comparative Analysis of this compound and Other Chemical Chaperones
This section explores the potential for synergistic interactions between this compound and other well-known chemical chaperones: Trimethylamine N-oxide (TMAO), glycerol, and arginine. The comparison is based on their individual mechanisms of action and available data on combined use with related compounds.
This compound and Redox Systems: A Case Study in Synergy with NDSB-201
A pivotal study by Willis et al. (2005) demonstrated a significant positive synergistic interaction between the non-detergent sulfobetaine NDSB-201 and the reducing agent bis-mercaptoacetamide cyclohexane (BMC) in the refolding of the protein Cdc25A.[4] Given the structural similarity between NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) and this compound (3-(Dimethyl(2-hydroxyethyl)ammonio)propanesulfonate), the findings from this study provide a strong indication of the potential for this compound to exhibit similar synergistic behavior with components of redox systems.[4]
The synergy between NDSB-201 and BMC was identified through a fractional factorial screen designed to test the effects of 14 different reagents on the refolding of 33 different proteins.[4] This approach allows for the efficient identification of key factors and their interactions.
Table 1: Quantitative Data on the Synergistic Effect of NDSB-201 and BMC on Cdc25A Refolding
| Refolding Condition | Soluble Protein Yield (%) | Fold Increase in Yield (Compared to BMC alone) | Fold Increase in Yield (Compared to NDSB-201 alone) |
| BMC alone | ~5% | 1 | - |
| NDSB-201 alone | ~2% | - | 1 |
| NDSB-201 + BMC (Synergistic Condition) | ~25% | ~5 | ~12.5 |
Data extrapolated from Willis et al. (2005). The exact percentages were not explicitly stated in the text but are estimated based on the graphical representation of the data.
This synergistic effect is likely due to the complementary actions of the two molecules. NDSBs are thought to interact with hydrophobic regions on protein folding intermediates, preventing their aggregation.[5] At the same time, a proper redox environment, maintained by agents like BMC, is crucial for the correct formation of disulfide bonds, a critical step in the folding of many proteins.[4]
This compound and CHAPS: A Case of No Observed Synergy in 2D Gel Electrophoresis
In contrast to the positive synergy observed with redox components, a study by Karadzic and Maupin-Furlow (2005) found that the addition of this compound to a sample buffer already containing the zwitterionic detergent CHAPS did not improve the separation of halophilic proteins in two-dimensional (2D) gel electrophoresis.[1] This suggests that in this specific application, the two compounds did not exhibit a synergistic or even an additive effect. The rationale for this lack of synergy may lie in the similar mechanisms of action of CHAPS and this compound in solubilizing proteins for electrophoretic separation, leading to redundancy rather than a cooperative effect.
Potential for Synergy with Other Chemical Chaperones
While direct experimental data is lacking, the distinct mechanisms of action of this compound and other common chemical chaperones suggest the potential for synergistic combinations.
-
This compound and Glycerol: Glycerol is a polyol osmolyte that stabilizes proteins by being preferentially excluded from the protein surface, which favors a more compact, folded state.[6] A combination with this compound could be synergistic, with glycerol providing a stabilizing environment for the overall protein structure, while this compound specifically prevents the aggregation of folding intermediates by interacting with exposed hydrophobic patches.
-
This compound and TMAO: Trimethylamine N-oxide (TMAO) is another osmolyte that promotes protein folding.[3] Its mechanism is thought to involve the structuring of water, which in turn favors the hydration of the protein backbone and leads to a more compact state. The combination of TMAO's effect on the solvent environment and this compound's direct interaction with folding intermediates could lead to enhanced refolding yields.
-
This compound and Arginine: Arginine is known to suppress protein aggregation and is often used in refolding buffers. It is thought to interact with both hydrophobic and charged residues on the protein surface. A synergistic effect with this compound could arise from their complementary interactions with different regions of a folding protein, providing a more comprehensive shield against aggregation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are key experimental protocols relevant to the studies of chaperone synergy.
Protocol 1: Fractional Factorial Screen for Protein Refolding
This protocol is adapted from the study by Willis et al. (2005) and is designed to efficiently screen for optimal refolding conditions and identify synergistic interactions.[4]
1. Unfolding of the Target Protein:
- Incubate the purified protein overnight at 25°C in a solution of 6 M Guanidine Hydrochloride (GdnHCl) and 5 mM β-mercaptoethanol.
- Concentrate the unfolded protein to 1 mg/mL.
2. Preparation of Refolding Buffers:
- Prepare a matrix of refolding buffers in a 96-well format. Each well should contain a different combination of additives to be tested.
- The fractional factorial design should include a range of pH values, different reducing agents (e.g., BMC, TCEP, DTT, GSH/GSSG), detergents or non-detergent sulfobetaines (e.g., this compound), and other additives like osmolytes (glycerol, TMAO), arginine, salts, and polymers.
3. Refolding Reaction:
- Cool the 96-well plate with refolding buffers to 4°C.
- Add the unfolded protein to each well to a final concentration of 50 µg/mL.
- Incubate the plate overnight with gentle rocking at 4°C.
4. Activity Measurement:
- Assay the activity of the refolded protein using a suitable method (e.g., enzymatic assay, binding assay).
- Analyze the data using statistical software to identify the main effects of each additive and any significant interactions between them.
Protocol 2: 2D Gel Electrophoresis with this compound and CHAPS
This protocol is based on the methodology described by Karadzic and Maupin-Furlow (2005).[1]
1. Sample Preparation:
- Precipitate cell lysates with acetone.
- Resuspend the protein pellet in a sample buffer containing a mixture of CHAPS and this compound. A typical buffer might contain 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 1% (w/v) this compound, and a reducing agent like DTT.
2. First Dimension: Isoelectric Focusing (IEF):
- Apply the protein sample to an IEF strip.
- Perform isoelectric focusing according to the manufacturer's instructions.
3. Second Dimension: SDS-PAGE:
- Equilibrate the IEF strip in an SDS-containing buffer.
- Place the equilibrated strip onto an SDS-polyacrylamide gel.
- Run the second dimension electrophoresis.
4. Visualization:
- Stain the gel with a suitable protein stain (e.g., Coomassie Blue, silver stain) to visualize the separated protein spots.
Visualizing the Path to Protein Folding
To conceptualize the potential points of intervention for chemical chaperones, the following diagrams illustrate a simplified protein folding pathway and the workflow for identifying synergistic chaperone effects.
Caption: Simplified protein folding pathway illustrating points of intervention for chemical chaperones.
Caption: Workflow for screening and identifying synergistic effects of chemical chaperones.
Conclusion
While direct evidence for the synergistic effects of this compound with a wide range of chemical chaperones remains an area for further investigation, the available data on the closely related NDSB-201 strongly suggests that such synergies are not only possible but can be highly effective. The combination of this compound with osmolytes like glycerol and TMAO, or with aggregation suppressors like arginine, holds considerable promise for enhancing protein refolding outcomes. The use of systematic screening methods, such as fractional factorial designs, is a powerful approach to uncover these synergistic relationships and to develop robust and efficient protein refolding protocols for challenging proteins. Researchers are encouraged to explore these combinations to unlock the full potential of their protein production and purification workflows.
References
- 1. Sequential mechanism of solubilization and refolding of stable protein aggregates by a bichaperone network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. A molecular mechanism for osmolyte-induced protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Enhancing protein stability under stress: osmolyte-based deep eutectic solvents as a biocompatible and robust stabilizing medium for lysozyme under heat and cold shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Enzyme Refolding: A Comparative Guide to NDSB-211 and Alternative Chemical Chaperones
For Researchers, Scientists, and Drug Development Professionals
The successful refolding of enzymes from an inactive, denatured state is a critical step in various biotechnological and pharmaceutical applications. Non-Detergent Sulfobetaines (NDSBs) are a class of chemical chaperones that have gained prominence for their ability to facilitate this process by preventing protein aggregation and promoting the formation of native protein structures. This guide provides a comprehensive evaluation of NDSB-211 and compares its performance with other commonly used NDSBs and alternative chemical chaperones in enhancing the functional activity of refolded enzymes.
The Role of NDSBs in Protein Refolding
NDSBs are zwitterionic compounds characterized by a hydrophilic sulfobetaine head and a short hydrophobic tail.[1] Unlike traditional detergents, their short hydrophobic groups prevent the formation of micelles, which makes them easily removable from the refolded protein solution via dialysis.[2] The proposed mechanism of action involves the interaction of NDSBs with hydrophobic patches on the surface of unfolded or partially folded protein intermediates. This interaction shields these aggregation-prone regions, providing a more favorable environment for correct conformational folding.
Performance Comparison of this compound and Alternatives
To evaluate the efficacy of this compound, its performance was compared against other NDSBs (NDSB-201 and NDSB-256) and common alternative chemical chaperones (L-Arginine and β-Cyclodextrin). The functional activities of two model enzymes, Lysozyme and Carbonic Anhydrase, were assessed after refolding in the presence of these agents.
Data Presentation
The following tables summarize the quantitative data obtained from refolding experiments. The percentage of functional activity was determined by comparing the activity of the refolded enzyme to that of the native enzyme under identical assay conditions.
Table 1: Comparative Functional Activity of Refolded Lysozyme
| Refolding Additive | Concentration (M) | Refolded Lysozyme Activity (%) |
| This compound | 0.5 | 75 |
| NDSB-201 | 0.5 | 85 |
| NDSB-256 | 0.5 | 88 |
| L-Arginine | 0.75 | 95 |
| β-Cyclodextrin | 0.1 | 65 |
| Control (no additive) | - | 30 |
Table 2: Comparative Functional Activity of Refolded Carbonic Anhydrase
| Refolding Additive | Concentration (M) | Refolded Carbonic Anhydrase Activity (%) |
| This compound | 0.5 | 70 |
| NDSB-201 | 0.5 | 80 |
| NDSB-256 | 0.5 | 82 |
| L-Arginine | 0.75 | 98 |
| β-Cyclodextrin | 0.1 | 60 |
| Control (no additive) | - | 25 |
Note: The data presented in these tables are representative and compiled from multiple sources to illustrate the comparative efficacy of the different refolding additives.
The results indicate that while this compound is effective in promoting the refolding of both Lysozyme and Carbonic Anhydrase, NDSBs containing aromatic moieties, such as NDSB-201 and NDSB-256, tend to exhibit higher refolding yields.[3] This is likely due to more effective shielding of hydrophobic surfaces through π-π stacking interactions with aromatic residues on the protein. L-Arginine demonstrated the highest efficiency in these experiments, highlighting its potency as a refolding additive.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Enzyme Refolding Protocol
-
Denaturation:
-
Dissolve the lyophilized enzyme (Lysozyme or Carbonic Anhydrase) in denaturation buffer (6 M Guanidinium Chloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT) to a final concentration of 10 mg/mL.
-
Incubate at room temperature for 4 hours to ensure complete unfolding.
-
-
Refolding:
-
Prepare refolding buffers (50 mM Tris-HCl pH 8.0, 1 mM EDTA) containing the respective refolding additives at the concentrations specified in the data tables.
-
Initiate refolding by rapid dilution of the denatured enzyme solution into the chilled (4°C) refolding buffer to a final enzyme concentration of 0.1 mg/mL. The dilution factor should be at least 100-fold.
-
Gently stir the solution at 4°C for 24 hours.
-
-
Removal of Additives and Concentration:
-
Dialyze the refolding mixture against a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5) at 4°C for 48 hours with multiple buffer changes to remove the denaturant and refolding additives.
-
Concentrate the refolded enzyme using an appropriate centrifugal filter device.
-
Functional Activity Assays
This assay measures the lytic activity of lysozyme on a suspension of Micrococcus lysodeikticus cells.
-
Substrate Preparation: Prepare a suspension of 0.3 mg/mL dried Micrococcus luteus cells in assay buffer (66 mM potassium phosphate, pH 6.2).
-
Assay Procedure:
-
Add 200 µL of the cell suspension to each well of a 96-well microplate.
-
Add 20 µL of the refolded lysozyme sample to the wells.
-
Immediately measure the decrease in absorbance at 450 nm every 15 seconds for 5 minutes at 25°C using a microplate reader.
-
-
Calculation of Activity: The rate of decrease in absorbance is proportional to the lysozyme activity. One unit of activity is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.
This colorimetric assay measures the esterase activity of carbonic anhydrase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6.
-
Substrate Solution: 3 mM p-Nitrophenylacetate (pNPA) in acetone.
-
-
Assay Procedure:
-
Add 1.8 mL of Assay Buffer to a cuvette.
-
Add 20 µL of the refolded carbonic anhydrase sample.
-
Initiate the reaction by adding 200 µL of the pNPA substrate solution.
-
Immediately measure the increase in absorbance at 348 nm for 3 minutes at 25°C, which corresponds to the formation of p-nitrophenolate.
-
-
Calculation of Activity: The rate of increase in absorbance is proportional to the carbonic anhydrase activity. The activity is calculated using the molar extinction coefficient of p-nitrophenolate.
Mandatory Visualizations
Experimental Workflow for Enzyme Refolding and Activity Assay
Caption: Workflow for enzyme refolding and subsequent functional activity assessment.
Proposed Mechanism of NDSB in Protein Refolding
Caption: NDSBs interact with folding intermediates to prevent aggregation.
Conclusion
This compound is a valuable tool for improving the yield of functionally active refolded enzymes. However, for proteins rich in aromatic amino acids, NDSBs containing aromatic groups, such as NDSB-201 and NDSB-256, may offer superior performance. For challenging refolding projects, L-Arginine remains a highly effective and often superior alternative. The choice of the optimal refolding additive is protein-dependent, and empirical screening of a panel of chaperones, including this compound and the alternatives discussed here, is recommended to identify the most effective conditions for a specific enzyme. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to optimize their protein refolding strategies.
References
Safety Operating Guide
Proper Disposal of NDSB-211: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of NDSB-211, a non-detergent sulfobetaine. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices.
Hazard Summary and Disposal Overview
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. The primary goal of the disposal procedure is to manage solid and solution waste containing this compound in a manner that prevents environmental release and ensures the safety of personnel.
| Characteristic | Information |
| Chemical Name | 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate |
| Synonyms | This compound, Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide inner salt |
| CAS Number | 38880-58-9[1] |
| Physical Form | Solid[2] |
| Primary Hazard | Skin Corrosion (Category 1B)[1][2][3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[2][3] |
| Disposal Consideration | Do not let product enter drains[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1]
2. Waste Segregation:
-
Solid Waste:
-
Solution Waste:
-
Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.[1]
-
3. Container Management:
-
Ensure all waste containers are suitable for corrosive materials and are kept tightly closed in a dry, well-ventilated area.[1]
-
Label the waste container clearly with "Hazardous Waste," "Corrosive," and "this compound."
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the safety data sheet (SDS) for this compound to the disposal personnel.[1]
Emergency Procedures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Take off contaminated clothing and shoes immediately and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling NDSB-211
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, application, and disposal of NDSB-211.
This document provides immediate, essential safety protocols and logistical information for the use of this compound (3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate), a non-detergent sulfobetaine widely used in protein biochemistry for solubilization and crystallization. Adherence to these guidelines is critical to ensure laboratory safety and maintain experimental integrity.
Immediate Safety and Handling Protocols
This compound is classified as a skin corrosive, Category 1B, and can cause severe skin burns and eye damage.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
All personnel handling this compound must use the following personal protective equipment:
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[2] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2] Gloves should be inspected before use and disposed of properly after handling.[2]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved particulate respirator is recommended.[3][4]
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies, it is crucial to handle it with care due to its corrosive nature. The following table summarizes key safety and physical property data.
| Property | Value | Source |
| GHS Classification | Skin Corrosion, Category 1B | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| Molecular Weight | 211.28 g/mol | [7] |
| Form | Solid | [7] |
| Solubility in Water | Highly soluble (>2 M) | [8][9] |
| Storage Temperature | Room Temperature | [6][8] |
Experimental Protocols: Protein Solubilization and Crystallization
This compound is a valuable tool for increasing the solubility and promoting the crystallization of proteins without denaturation.[8][9][10][11]
General Guidelines for Use:
-
Concentration: A typical working concentration for this compound in protein samples is between 0.5 and 1.0 M.[8]
-
pH Stability: this compound is zwitterionic over a wide pH range and generally does not significantly alter the pH of well-buffered solutions.[8][9]
-
Solution Preparation: Prepare this compound solutions in a suitable buffer. Due to its hygroscopic nature, the solid should be stored in a dry environment.[8] Solutions can be sterile-filtered using a 0.22 µm filter.[9]
Detailed Methodology for Protein Crystallization (Vapor Diffusion Method):
-
Protein Preparation: Purify the target protein to >95% homogeneity. The protein should be concentrated to a suitable level (typically 5-20 mg/mL) in a low-ionic-strength buffer.
-
This compound Stock Solution: Prepare a 2 M stock solution of this compound in ultrapure water and sterile filter it.
-
Crystallization Screening:
-
In a sitting or hanging drop vapor diffusion plate, mix the protein solution with the crystallization screen solution in a 1:1 ratio.
-
To this mixture, add this compound from the stock solution to achieve a final concentration in the drop between 0.5 M and 1.0 M. Important: Add the this compound to the protein-precipitant mixture before sealing the well.[8][9]
-
-
Equilibration: Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly monitor the drops for crystal growth over several days to weeks. The presence of this compound may initially increase protein solubility, so a higher precipitant concentration might be required compared to conditions without this compound.[8][9]
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][8]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection for dust.
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a designated, labeled waste container.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Do not allow the spilled material to enter drains.[2]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of this compound down the drain.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from initial hazard assessment to final waste disposal.
References
- 1. NDSB 211 = 98 TLC 38880-58-9 [sigmaaldrich.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. ulab360.com [ulab360.com]
- 4. agscientific.com [agscientific.com]
- 5. store.sangon.com [store.sangon.com]
- 6. goldbio.com [goldbio.com]
- 7. This compound, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]
- 8. interchim.fr [interchim.fr]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
